molecular formula C20H33ClN4O5S B613144 H-Arg(pbf)-ome hcl

H-Arg(pbf)-ome hcl

Número de catálogo: B613144
Peso molecular: 477.0 g/mol
Clave InChI: YPQBZJQUKCGWKC-RSAXXLAASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

H-Arg(pbf)-ome hcl, also known as this compound, is a useful research compound. Its molecular formula is C20H33ClN4O5S and its molecular weight is 477.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl (2S)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O5S.ClH/c1-11-12(2)17(13(3)14-10-20(4,5)29-16(11)14)30(26,27)24-19(22)23-9-7-8-15(21)18(25)28-6;/h15H,7-10,21H2,1-6H3,(H3,22,23,24);1H/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQBZJQUKCGWKC-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC)N)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC)N)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33ClN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties and Applications of H-Arg(pbf)-ome hcl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of H-Arg(pbf)-ome hcl (L-Arginine(Pbf) methyl ester hydrochloride). This protected amino acid derivative is a crucial building block in synthetic peptide chemistry, particularly for the development of peptide-based therapeutics and research tools.

Core Chemical Properties

This compound is a white to off-white solid.[1] It is the hydrochloride salt of the methyl ester of L-arginine, where the guanidino side chain is protected by the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. This bulky, acid-labile protecting group is essential for preventing side reactions of the highly nucleophilic guanidino function during peptide synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative and physical data for this compound.

PropertyValueSource(s)
IUPAC Name (S)-methyl 2-amino-5-(3-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-ylsulfonyl)guanidino)pentanoate hydrochloride[2]
Synonyms ARGININE(PBF)-OME HCL, N-omega-(2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine-methyl ester hydrochloride[2]
CAS Number 257288-19-0[2][3]
Molecular Formula C₂₀H₃₃ClN₄O₅S[2][3]
Molecular Weight 477.02 g/mol [4][5]
Appearance White to off-white powder/solid[1]
Melting Point Not available (likely decomposes)
Boiling Point Not available
Solubility Soluble in DMSO. Quantitative solubility data in other common solvents (water, methanol, DMF) is not readily available in the literature. One supplier notes that for similar products, < 1 mg/mL indicates slight or insolubility.[6] For the related H-Arg(Pbf)-OH, solubility is reported in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[7][3]
Storage Conditions Store in freezer under -20°C. Keep sealed and dry.[3]

Experimental Protocols

The following sections detail the synthesis of this compound and its application in peptide synthesis.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from L-arginine. The protocol involves the protection of the alpha-amino group (commonly with Boc), esterification of the carboxylic acid, protection of the guanidino side chain with Pbf-Cl, and finally, the selective deprotection of the alpha-amino group.

Methodology:

  • Esterification of L-Arginine: L-Arginine hydrochloride (1.0 eq) is suspended in anhydrous methanol. The suspension is cooled to -10 to 0°C, and thionyl chloride (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 24-48 hours until the reaction is complete as monitored by TLC. The solvent is removed under reduced pressure to yield H-Arg-OMe·2HCl as an oil.

  • Boc Protection: The crude H-Arg-OMe·2HCl (1.0 eq) is dissolved in a mixture of water and a suitable organic solvent like THF. Sodium bicarbonate (2.5 eq) is added, followed by the portion-wise addition of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq). The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The organic solvent is removed, and the aqueous phase is acidified (pH 3-4) and extracted to yield Boc-Arg-OMe·HCl.

  • Pbf Protection: Boc-Arg-OMe·HCl (1.0 eq) is dissolved in acetone. Potassium carbonate (2.0 eq) and a small amount of water are added, followed by Pbf-Cl (1.1 eq). The reaction is heated to 40-45°C and stirred until completion. The inorganic solids are filtered off, and the acetone is removed under reduced pressure to give Boc-Arg(Pbf)-OMe as an oil.

  • Boc Deprotection: The crude Boc-Arg(Pbf)-OMe is dissolved in a solution of 3-4 M HCl in ethyl acetate or dioxane. The solution is stirred at room temperature for 1-2 hours. The completion of the reaction is monitored by TLC. The product, this compound, is typically precipitated by the addition of diethyl ether, collected by filtration, washed with ether, and dried under vacuum.

Application in Solution-Phase Peptide Synthesis

This compound serves as the N-terminal component (amino-component) in a solution-phase peptide coupling reaction. A general protocol for coupling it to an N-protected amino acid is provided below.

Methodology:

  • Reactant Preparation: Dissolve the N-protected amino acid (e.g., Fmoc-Ala-OH, 1.0 eq) and a coupling additive such as HOBt (1-hydroxybenzotriazole, 1.1 eq) or OxymaPure (1.1 eq) in a suitable aprotic solvent (e.g., DMF, DCM).

  • Activation: Cool the solution to 0°C in an ice bath. Add a coupling agent such as EDC·HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride, 1.1 eq) or DIC (N,N'-Diisopropylcarbodiimide, 1.1 eq). Stir the mixture for 10-15 minutes to pre-activate the carboxylic acid.

  • Coupling: In a separate flask, dissolve this compound (1.0 eq) in the same solvent, and add a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine, 2.0-2.5 eq) to neutralize the hydrochloride salt and facilitate the coupling. Add this solution to the activated N-protected amino acid mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent like ethyl acetate and washed successively with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine to remove excess reagents and by-products. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude peptide is then purified by column chromatography on silica gel or by reverse-phase HPLC.

Analytical Characterization

The purity and identity of this compound and resulting peptides are typically assessed using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

General HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

Mandatory Visualizations

Synthetic and Application Workflow

The following diagram illustrates the overall workflow from the synthesis of this compound to its use in a dipeptide synthesis.

G Synthesis and Application Workflow of this compound cluster_synthesis Synthesis cluster_application Application: Dipeptide Synthesis Arg L-Arginine ArgOMe H-Arg-OMe·2HCl Arg->ArgOMe  MeOH, SOCl₂ BocArgOMe Boc-Arg-OMe·HCl ArgOMe->BocArgOMe  (Boc)₂O BocArgPbfOMe Boc-Arg(Pbf)-OMe BocArgOMe->BocArgPbfOMe  Pbf-Cl, Base Target This compound BocArgPbfOMe->Target  HCl / Dioxane Dipeptide Fmoc-AA-Arg(Pbf)-OMe Target->Dipeptide  DIPEA FmocAA N-Fmoc-Amino Acid ActivatedAA Activated Ester FmocAA->ActivatedAA  EDC/HOBt ActivatedAA->Dipeptide

Caption: Workflow for the synthesis of this compound and its use in solution-phase peptide coupling.

Role in Studying Biological Signaling

This compound is not a direct participant in biological signaling. It is a synthetic tool used to create peptides that mimic or probe biological systems. Arginine residues in proteins are key targets for post-translational modifications, such as methylation by Protein Arginine Methyltransferases (PRMTs), which play crucial roles in signal transduction, gene regulation, and DNA repair.

G Conceptual Role in Signaling Pathway Research cluster_synthesis Chemical Synthesis cluster_biology Biological System Study ArgPbf This compound PeptideSynth Peptide Synthesis ArgPbf->PeptideSynth ArgPeptide Arginine-containing Peptide Substrate PeptideSynth->ArgPeptide MethylatedPeptide Methylated Peptide ArgPeptide->MethylatedPeptide  Substrate PRMT PRMT Enzyme PRMT->MethylatedPeptide  Methylates Reader 'Reader' Protein (e.g., Tudor Domain) MethylatedPeptide->Reader  Binds Detection Analysis & Detection (e.g., MS, Antibody) MethylatedPeptide->Detection Signaling Downstream Signaling Event (e.g., Gene Transcription) Reader->Signaling  Regulates

Caption: Use of synthetic peptides containing arginine to study protein arginine methylation signaling pathways.

References

A Comprehensive Technical Guide to H-Arg(pbf)-OMe HCl (CAS: 257288-19-0) for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of H-Arg(pbf)-OMe HCl, a critical arginine analogue for peptide synthesis and drug discovery. This document details its chemical properties, synthesis, and applications, with a focus on providing practical information for laboratory use.

Core Chemical and Physical Properties

This compound, with the CAS number 257288-19-0, is the hydrochloride salt of L-Arginine methyl ester with the guanidino group protected by the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. This protection strategy is pivotal in modern solid-phase peptide synthesis (SPPS) for preventing unwanted side reactions associated with the highly basic guanidino function of arginine.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 257288-19-0[1]
Molecular Formula C₂₀H₃₃ClN₄O₅S[1]
Molecular Weight 477.02 g/mol [2]
Appearance White to off-white powder[1]
Purity Typically ≥98% (HPLC)
Storage Conditions Store at -20°C, sealed and protected from moisture.

Table 2: Computed Chemical Descriptors

DescriptorValue
IUPAC Name methyl (2S)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoate;hydrochloride
InChI Key YPQBZJQUKCGWKC-RSAXXLAASA-N
Canonical SMILES CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC)N)N)C.Cl
Hydrogen Bond Donor Count 4
Hydrogen Bond Acceptor Count 7
Rotatable Bond Count 7

Synthesis and Purification

General Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Boc Protection cluster_2 Step 3: Pbf Protection cluster_3 Step 4: Boc Deprotection L-Arginine HCl L-Arginine HCl L-Arginine Methyl Ester 2HCl L-Arginine Methyl Ester 2HCl L-Arginine HCl->L-Arginine Methyl Ester 2HCl  SOCl₂/MeOH Thionyl Chloride in Methanol Thionyl Chloride in Methanol Boc-Arg(H)-OMe HCl Boc-Arg(H)-OMe HCl L-Arginine Methyl Ester 2HCl->Boc-Arg(H)-OMe HCl  (Boc)₂O, Base Boc₂O, Base Boc₂O, Base Boc-Arg(Pbf)-OMe Boc-Arg(Pbf)-OMe Boc-Arg(H)-OMe HCl->Boc-Arg(Pbf)-OMe  Pbf-Cl, Base Pbf-Cl, Base Pbf-Cl, Base This compound This compound Boc-Arg(Pbf)-OMe->this compound  HCl HCl in Organic Solvent HCl in Organic Solvent

Caption: General synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

The following is a plausible, generalized protocol based on standard organic chemistry techniques for amino acid modification:

  • Esterification: L-Arginine hydrochloride is suspended in methanol and cooled in an ice bath. Thionyl chloride is added dropwise, and the reaction is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure to yield L-arginine methyl ester dihydrochloride.

  • α-Amino Protection: The resulting ester is dissolved in a suitable solvent (e.g., dioxane/water), and a base (e.g., sodium bicarbonate) is added, followed by di-tert-butyl dicarbonate (Boc₂O). The reaction is stirred until the starting material is consumed.

  • Guanidino Protection: The Boc-protected arginine methyl ester is then reacted with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) in the presence of a base (e.g., DIEA) in an appropriate solvent like dichloromethane (DCM).

  • Boc Deprotection: The purified Boc-Arg(Pbf)-OMe is treated with a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or diethyl ether) to remove the Boc group, yielding the final product, this compound.

  • Purification: The crude product is purified by recrystallization or flash chromatography to achieve high purity.

Application in Peptide Synthesis

This compound is primarily utilized as a building block in solution-phase or solid-phase peptide synthesis. The Pbf protecting group offers significant advantages over older protecting groups like tosyl (Tos) or nitro (NO₂), including milder deprotection conditions and reduced risk of side reactions.[4]

Peptide Coupling Workflow

The following diagram illustrates the typical workflow for incorporating an arginine residue into a growing peptide chain using a Pbf-protected arginine derivative.

G cluster_0 Peptide Coupling cluster_1 Final Deprotection This compound This compound Coupled Peptide-Resin Coupled Peptide-Resin This compound->Coupled Peptide-Resin Peptide-Resin Peptide-Resin Peptide-Resin->Coupled Peptide-Resin Coupling Reagents Coupling Reagents Coupling Reagents->Coupled Peptide-Resin Final Peptide Final Peptide Coupled Peptide-Resin->Final Peptide Deprotection Reagent Deprotection Reagent Deprotection Reagent->Final Peptide

Caption: Workflow for peptide synthesis using this compound.

Experimental Protocol: Peptide Coupling
  • Activation: In a reaction vessel, the C-terminal protected peptide is dissolved in a suitable solvent (e.g., DMF). A coupling agent (e.g., HBTU, HATU) and a base (e.g., DIEA) are added.

  • Coupling: this compound is added to the activated peptide solution. The reaction is stirred at room temperature until completion, monitored by HPLC.

  • Work-up and Purification: The reaction mixture is worked up to remove excess reagents and byproducts. The resulting peptide is purified using techniques such as preparative HPLC.

  • Final Deprotection: The Pbf group is removed during the final cleavage of the peptide from the solid support or in the final deprotection step in solution-phase synthesis, typically using a cocktail containing trifluoroacetic acid (TFA).[5]

Role in Drug Development and Signaling Pathways

This compound, as a precursor to arginine-containing peptides, plays a significant role in the development of therapeutic peptides. Arginine residues are crucial for the biological activity of many peptides, including cell-penetrating peptides (CPPs), antimicrobial peptides, and peptide hormones.[6]

While this compound itself is a synthetic intermediate and not biologically active, its use enables the synthesis of peptides that can modulate various signaling pathways. For instance, arginine-rich peptides are known to interact with cell membranes and can be designed to target specific cellular processes. The patent US20150197500A1, which mentions this compound, describes nitric oxide-releasing guanidine-chromene conjugates, suggesting a potential application in cardiovascular or inflammatory diseases where nitric oxide signaling is important.[1][2][7]

The logical relationship for its application in drug discovery is outlined below.

G This compound This compound Peptide Synthesis Peptide Synthesis This compound->Peptide Synthesis Arginine-Containing Peptide Arginine-Containing Peptide Peptide Synthesis->Arginine-Containing Peptide Biological Screening Biological Screening Arginine-Containing Peptide->Biological Screening Lead Compound Lead Compound Biological Screening->Lead Compound Drug Development Drug Development Lead Compound->Drug Development

Caption: Role of this compound in the drug discovery pipeline.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex peptides. The use of the Pbf protecting group provides a robust and efficient method for incorporating arginine residues while minimizing side reactions. This technical guide provides researchers, scientists, and drug development professionals with the essential information to effectively utilize this compound in their research and development endeavors. The continued application of such well-designed synthetic tools will undoubtedly facilitate the discovery of novel peptide-based therapeutics.

References

In-Depth Technical Guide: H-Arg(pbf)-ome hcl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-Arg(pbf)-ome hcl, an essential arginine analogue for peptide synthesis. The document details its chemical properties, applications, and relevant experimental methodologies.

Core Chemical Data

This compound, chemically known as (S)-methyl 2-amino-5-(3-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-ylsulfonyl)guanidino)pentanoate hydrochloride, is a crucial building block in solid-phase peptide synthesis (SPPS).[1] Its key quantitative properties are summarized below for easy reference.

PropertyValue
Molecular Weight 477.02 g/mol [1][2][3]
Molecular Formula C20H33ClN4O5S[1][2]
Exact Mass 476.18600 u[1]
CAS Number 257288-19-0[1]

Applications in Peptide Synthesis

This compound serves as a protected form of the amino acid arginine. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a vital protecting group for the guanidino side chain of arginine. This protection is critical during peptide synthesis to prevent unwanted side reactions. The stability afforded by the Pbf group is particularly advantageous when synthesizing complex or long peptide sequences where arginine residues are prone to side reactions.[4]

The primary application of this compound is as an intermediate in the synthesis of more complex building blocks, such as Fmoc-Arg(Pbf)-OH, which are then directly used in SPPS. The use of the Pbf protecting group has been shown to minimize side reactions, such as the alkylation of tryptophan residues, leading to cleaner synthesis and higher yields of the target peptide.[5]

Experimental Protocol: Synthesis of Fmoc-Arg(Pbf)-OH from Arginine Precursors

  • Esterification of Arginine: The synthesis typically begins with the esterification of the carboxyl group of arginine hydrochloride. This is often achieved by reacting arginine hydrochloride with an alcohol (e.g., methanol) in the presence of a reagent like thionyl chloride.[6][7]

  • Introduction of the Boc Protecting Group: The α-amino group of the arginine methyl ester is then protected with a Boc (tert-butyloxycarbonyl) group. This is commonly done using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like sodium bicarbonate.[6][8]

  • Introduction of the Pbf Protecting Group: The guanidino group is then protected with the Pbf group using Pbf-Cl in the presence of a base such as potassium carbonate.[6][8]

  • Removal of the Boc Protecting Group: The Boc group is subsequently removed from the α-amino group using a strong acid, such as HCl in ethyl acetate, to yield this compound.[6][7][8]

  • Saponification: The methyl ester is then saponified, typically using a base like sodium hydroxide, to yield H-Arg(Pbf)-OH.[6][7][8]

  • Introduction of the Fmoc Group: Finally, the Fmoc (9-fluorenylmethyloxycarbonyl) group is introduced to the α-amino group using a reagent like Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) to give the final product, Fmoc-Arg(Pbf)-OH.[6][7][8]

Logical Workflow of this compound in Drug Development

This compound itself is not a biologically active molecule that interacts directly with signaling pathways. Instead, it is a critical component in the synthesis of peptides that may have therapeutic applications. The following diagram illustrates the logical workflow from this chemical building block to a potential therapeutic outcome.

G A This compound (Building Block) B Solid-Phase Peptide Synthesis (SPPS) A->B Incorporation C Therapeutic Peptide (Biologically Active) B->C Synthesis & Purification D Target Receptor/Enzyme C->D Binding/Interaction E Cellular Signaling Pathway D->E Signal Transduction F Therapeutic Effect E->F Physiological Response

Caption: Logical workflow from this compound to therapeutic effect.

This diagram shows that this compound is a starting material for the synthesis of a therapeutic peptide. This peptide, once synthesized and purified, can then interact with specific biological targets, such as receptors or enzymes, to modulate cellular signaling pathways and produce a desired therapeutic effect. Therefore, the relevance of this compound to researchers in drug development lies in its enabling role in the creation of novel peptide-based therapeutics.

References

An In-depth Technical Guide to H-Arg(pbf)-OMe HCl: Structure, Properties, and Application in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and controlled synthesis of peptides is a cornerstone of innovation. Arginine, with its highly basic and nucleophilic guanidinium side chain, presents a significant challenge in this process. The use of advanced protecting groups is essential to prevent unwanted side reactions and ensure the fidelity of the peptide sequence. This technical guide provides a comprehensive overview of H-Arg(pbf)-OMe HCl, an important arginine analogue, detailing its structure, properties, and its pivotal role in modern synthetic chemistry.

Core Properties and Structure

This compound, chemically known as N-ω-(2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine methyl ester hydrochloride, is a specialized amino acid derivative. The key feature of this compound is the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, which masks the reactive guanidino side chain of arginine. This protection strategy is fundamental to its application in peptide synthesis.

Chemical Structure

The molecular structure of this compound incorporates the arginine backbone, a methyl ester protecting the C-terminus, the Pbf group on the side chain, and a hydrochloride salt at the N-terminus.

Pbf_Logic cluster_synthesis Peptide Chain Elongation (SPPS) cluster_cleavage Final Cleavage & Deprotection Arg_Pbf Arg(Pbf) Residue Stable Pbf Group is STABLE Arg_Pbf->Stable Piperidine 20% Piperidine in DMF Piperidine->Arg_Pbf Fmoc Deprotection Peptide_Pbf Completed Peptide-Resin with Arg(Pbf) Cleaved Pbf Group is REMOVED Peptide_Pbf->Cleaved TFA TFA Cocktail TFA->Peptide_Pbf Acidolysis SPPS_Workflow start Start: Peptide-Resin with free N-terminus prepare_activation Prepare Activation Solution: 1. Dissolve Fmoc-Arg(Pbf)-OH & coupling agent (e.g., HATU) in DMF. 2. Add base (DIEA). start->prepare_activation couple Coupling Reaction: Add activation solution to resin. Agitate for 1-2 hours. prepare_activation->couple wash1 Wash Resin: Remove excess reagents (3-5x with DMF). couple->wash1 monitor Monitor Coupling: Perform Kaiser Test on resin beads. wash1->monitor monitor->couple Incomplete (Blue Beads) [Double Couple] deprotect Fmoc Deprotection: Treat with 20% Piperidine in DMF (2x, 5-10 min each). monitor->deprotect Complete (Yellow Beads) wash2 Wash Resin: Remove piperidine and byproducts (5-7x with DMF). deprotect->wash2 next_cycle Ready for next amino acid coupling wash2->next_cycle next_cycle->prepare_activation Repeat Cycle final_cleavage Final Cleavage & Deprotection: Treat with TFA Cocktail to cleave peptide and remove Pbf group. next_cycle->final_cleavage If last residue

H-Arg(pbf)-ome hcl: An In-depth Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Arg(pbf)-ome hcl, chemically known as (S)-methyl 2-amino-5-(3-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-ylsulfonyl)guanidino)pentanoate hydrochloride, is a pivotal arginine derivative utilized in solid-phase peptide synthesis (SPPS). The integrity of the final peptide product is critically dependent on the solubility and stability of this building block. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group serves to protect the guanidino side chain of arginine, while the methyl ester protects the C-terminus. This technical guide offers a comprehensive examination of the solubility and stability characteristics of this compound, complete with experimental protocols and an analysis of its degradation pathways.

Physicochemical Properties

An overview of the fundamental physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₂₀H₃₃ClN₄O₅S
Molecular Weight 477.02 g/mol
Appearance White to off-white powder.[1][2]
Storage Conditions Recommended storage at -15°C or -20°C in a dry, cool, and well-ventilated place.[3][4]

Solubility

The solubility of this compound is a determining factor for its effective application in peptide synthesis, especially for the preparation of stock solutions for automated synthesizers. As a hydrochloride salt with a free α-amino group, it is anticipated to be soluble in acidic aqueous solutions and polar organic solvents.

Qualitative Solubility

This compound is a positively charged molecule due to its free N-terminal amine and the guanidinium side chain. This characteristic suggests good solubility in acidic aqueous buffers. Its solubility in common organic solvents used in peptide synthesis is also a key practical consideration. While specific quantitative data for this compound is not extensively documented, the known solubility of the related compound, H-Arg(Pbf)-OH, in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone offers some insight.[5][6]

Quantitative Solubility Data

Quantitative solubility data for this compound in various solvents are not widely available in peer-reviewed literature. The following table presents a general guideline based on the expected solubility of structurally similar compounds. It is imperative for researchers to experimentally determine the precise solubility for their specific applications and solvent systems.

SolventExpected Solubility
Water (acidified, e.g., 10% Acetic Acid)Expected to be soluble[3][6][7][8]
Dimethylformamide (DMF)Expected to be soluble
Dimethyl sulfoxide (DMSO)Expected to be soluble[4][6][8]
Methanol (MeOH)Expected to be soluble[6][8]
Dichloromethane (DCM)Expected to be sparingly soluble to insoluble
Acetonitrile (ACN)Expected to be sparingly soluble[6][8]
Experimental Protocol for Solubility Determination

A standardized protocol for determining the solubility of this compound is outlined below.

Objective: To quantify the solubility of this compound in a specific solvent at a defined temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., DMF, water)

  • Vortex mixer

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

  • Generate a series of saturated solutions by introducing an excess amount of this compound into a known volume of the solvent in multiple vials.

  • Allow the vials to equilibrate at a constant temperature (e.g., 25°C) in a shaker or water bath for a duration sufficient to reach equilibrium (e.g., 24 hours).

  • Following equilibration, subject the vials to high-speed centrifugation to pellet the undissolved solid.

  • Carefully extract a precise volume of the clear supernatant.

  • Dilute the supernatant with an appropriate solvent to a concentration that falls within the linear dynamic range of the analytical method (e.g., HPLC-UV).

  • Quantify the concentration of this compound in the diluted supernatant utilizing a validated HPLC method with a corresponding calibration curve.

  • Calculate the solubility, expressing the result in g/L or mg/mL.

Stability

The chemical stability of this compound is paramount to prevent the incorporation of degraded or modified residues into the peptide chain. The principal stability concerns revolve around the hydrolysis of the C-terminal methyl ester and the cleavage of the Pbf protecting group.

Stability of the Pbf Protecting Group

The Pbf group is engineered to be robust under the basic conditions required for the removal of the Fmoc protecting group during SPPS (e.g., 20% piperidine in DMF).[1][9] Conversely, it is susceptible to cleavage by strong acids.

  • Acidic Conditions: The Pbf group is readily cleaved by strong acids, most commonly a cocktail containing trifluoroacetic acid (TFA), which is employed for the final cleavage of the peptide from the solid support.[1][9] This cleavage is typically efficient and rapid.

  • Basic Conditions: The Pbf group demonstrates stability under the standard basic conditions used for Fmoc deprotection.[1][9]

Stability of the Methyl Ester

The methyl ester functional group is prone to hydrolysis, with the rate being significantly influenced by pH.

  • Basic Conditions: The ester can undergo hydrolysis (saponification) in the presence of strong bases.[10] Within the context of SPPS, prolonged exposure to the basic environment of Fmoc deprotection could theoretically lead to a minor degree of ester hydrolysis, though this is generally not considered a significant side reaction with standard protocols.

  • Acidic Conditions: While ester hydrolysis can also be catalyzed by acid, the reaction rate is generally slower compared to base-catalyzed hydrolysis.[11]

Recommended Storage Conditions

To maintain the long-term integrity of this compound, the following storage conditions are advised:

  • Temperature: -20°C is recommended for long-term storage.[4]

  • Atmosphere: To minimize oxidative degradation, store under an inert atmosphere such as argon or nitrogen.

  • Moisture: Keep the compound in a tightly sealed container in a desiccated environment to prevent hydrolysis.[9]

According to one supplier, when dissolved in a solvent, the compound maintains stability for up to 6 months at -80°C and for 1 month at -20°C, provided it is protected from moisture.[4]

Experimental Protocol for Stability Assessment (HPLC)

A stability-indicating HPLC method is crucial for accurately assessing the degradation of this compound.

Objective: To assess the stability of this compound under a variety of stress conditions.

Materials:

  • This compound

  • HPLC system equipped with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase A: 0.1% TFA in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • Forced degradation reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

Procedure:

  • Method Development: Establish an HPLC method capable of resolving this compound from its potential degradation products. A gradient elution from 5% to 95% of mobile phase B over 20-30 minutes serves as a suitable starting point. A detection wavelength of 220 nm is appropriate.

  • Forced Degradation Studies:

    • Acidic Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for several hours.[12]

    • Basic Hydrolysis: Dissolve this compound in 0.1 M NaOH and maintain at room temperature for a shorter duration, monitoring frequently due to the accelerated degradation rate.[12]

    • Oxidative Degradation: Dissolve this compound in a 3% H₂O₂ solution and keep at room temperature.[12]

    • Thermal Degradation: Store the solid compound, as well as a solution in a relevant solvent (e.g., DMF), at an elevated temperature (e.g., 60°C).[12]

  • Analysis: At predetermined time intervals, withdraw samples, neutralize if required, and inject them into the HPLC system.

  • Data Evaluation: Quantify the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products. The percentage of the remaining intact this compound can be calculated to determine the degradation kinetics.

Visualization of Workflows and Logical Relationships

Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature (e.g., 24h) prep1->prep2 prep3 Centrifuge to pellet undissolved solid prep2->prep3 analysis1 Withdraw supernatant prep3->analysis1 analysis2 Dilute supernatant analysis1->analysis2 analysis3 Quantify by HPLC analysis2->analysis3 result1 Calculate Solubility (g/L or mg/mL) analysis3->result1

Caption: A generalized workflow for determining the solubility of this compound.

Experimental Workflow for Stability Assessment

G Workflow for Stability Assessment cluster_stress Forced Degradation cluster_hplc HPLC Analysis cluster_eval Data Evaluation stress1 Prepare solutions under stress conditions (Acid, Base, Oxidation, Heat) stress2 Incubate for specific time intervals stress1->stress2 hplc2 Inject samples at time points stress2->hplc2 hplc1 Develop stability-indicating HPLC method hplc1->hplc2 hplc3 Monitor parent peak and degradation products hplc2->hplc3 eval1 Determine degradation rate and pathways hplc3->eval1

Caption: A workflow for assessing the stability of this compound via forced degradation and HPLC.

Logical Relationship of Stability Factors

G Factors Affecting this compound Stability cluster_compound This compound cluster_factors Environmental Factors cluster_degradation Degradation Pathways compound This compound pbf_cleavage Pbf Group Cleavage compound->pbf_cleavage ester_hydrolysis Methyl Ester Hydrolysis compound->ester_hydrolysis oxidation Oxidation compound->oxidation temp Temperature temp->pbf_cleavage temp->ester_hydrolysis ph pH ph->pbf_cleavage  Acidic ph->ester_hydrolysis  Basic/Acidic solvent Solvent solvent->ester_hydrolysis oxygen Oxygen oxygen->oxidation moisture Moisture moisture->ester_hydrolysis

Caption: Logical relationships between environmental factors and degradation pathways of this compound.

Conclusion

This technical guide furnishes a foundational understanding of the solubility and stability of this compound. Although specific quantitative data are limited in the public domain, the qualitative information and experimental protocols presented herein provide a robust framework for researchers to ascertain these critical parameters for their unique applications. Diligent handling, appropriate storage, and an awareness of potential degradation pathways are indispensable for the successful utilization of this compound in the synthesis of high-purity peptides. It is strongly advised that researchers conduct their own solubility and stability evaluations tailored to their specific experimental conditions.

References

The Pbf Group: A Comprehensive Technical Guide to Arginine Side Chain Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-purity, target peptides. For the highly basic and nucleophilic guanidinium side chain of arginine, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has become a cornerstone of modern Fmoc-based synthesis strategies. This technical guide provides an in-depth exploration of the Pbf protecting group, from its mechanism of action to detailed experimental protocols and comparative performance data.

The Role and Mechanism of the Pbf Protecting Group

The primary function of the Pbf group is to mask the reactive guanidinium side chain of arginine, preventing its interference with peptide bond formation and other reactions during synthesis.[1] The bulky and electron-withdrawing nature of the sulfonyl group effectively reduces the nucleophilicity of the guanidinium moiety.[2]

The Pbf group is strategically employed in an orthogonal protection scheme with the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, which protects the α-amino group of the amino acid.[3] This allows for the selective removal of the Fmoc group at each cycle of peptide chain elongation using a mild base, typically piperidine in DMF, while the acid-labile Pbf group remains intact on the arginine side chain.[4][5] The final deprotection of the Pbf group, along with other acid-sensitive side-chain protecting groups and cleavage of the peptide from the resin, is achieved in a single step using a strong acid, most commonly trifluoroacetic acid (TFA).[6]

The mechanism of Pbf deprotection involves the protonation of the sulfonyl group by TFA, which facilitates the cleavage of the sulfur-nitrogen bond, releasing the free guanidinium group of the arginine residue.[7][8]

Advantages of the Pbf Protecting Group

The Pbf group offers several distinct advantages over other sulfonyl-based protecting groups for arginine, such as Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl).[4]

  • Increased Acid Lability: The Pbf group is significantly more labile to acid than Pmc and Mtr, allowing for faster and more efficient cleavage under milder TFA conditions.[4][9] This is particularly beneficial for the synthesis of long peptides or those containing multiple arginine residues, where complete deprotection can be challenging.[10]

  • Reduced Side Reactions: A key advantage of the Pbf group is the reduction of side reactions, especially the alkylation of sensitive residues like tryptophan.[9][11] During cleavage, the carbocation generated from the Pmc group can react with the indole ring of tryptophan, leading to undesired byproducts. The Pbf group is less prone to this side reaction, resulting in higher purity of the crude peptide.[10]

  • Improved Yields: The combination of faster cleavage and reduced side reactions often translates to higher overall yields of the desired peptide.[9][10]

Data Presentation: Comparative Performance of Arginine Protecting Groups

The selection of an appropriate protecting group for arginine's side chain is a critical factor influencing the final peptide purity. The following tables summarize key quantitative data comparing the performance of the Pbf protecting group with other commonly used sulfonyl-based protecting groups.

Protecting GroupRelative Acid LabilityTypical Cleavage Time (TFA)Crude Peptide Purity (Tryptophan-containing peptide)
Pbf High1.5 - 3 hours>70%
Pmc Moderate3 - 6 hours~46%
Mtr Low> 6 hoursVariable, often lower
Tos Very LowRequires harsh acids (e.g., HF)Not typically used in Fmoc SPPS

Table 1: Comparison of key performance parameters for common arginine protecting groups in Fmoc-SPPS.[11]

ParameterArg(Pbf)Arg(Pmc)
Cleavage Conditions 3 hours with TFA3 hours with TFA
Yield of Desired Peptide 69%46%

Table 2: A direct comparison of cleavage efficiency and yield for a tryptophan-containing peptide.[9][10]

Experimental Protocols

Synthesis of Fmoc-Arg(Pbf)-OH

The synthesis of Fmoc-Arg(Pbf)-OH is a multi-step process that involves the sequential protection of the carboxyl, α-amino, and finally the guanidinium group of arginine, followed by selective deprotection and introduction of the Fmoc group.[3][12]

A General Synthetic Scheme:

  • Esterification: The carboxyl group of arginine is first protected, typically as a methyl or ethyl ester, to prevent its participation in subsequent reactions.[3] This is often achieved by reacting arginine hydrochloride with an alcohol (e.g., methanol) in the presence of a catalyst like thionyl chloride.

  • α-Amino Protection: The α-amino group is then protected with a temporary protecting group, commonly the tert-butoxycarbonyl (Boc) group, using di-tert-butyl dicarbonate (Boc)₂O.[3]

  • Guanidinium Protection: The Pbf group is introduced onto the guanidinium side chain using 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) in the presence of a base.[3][13]

  • Selective Deprotection of the α-Amino Group: The temporary Boc group is removed from the α-amino position using an acid, such as HCl in ethyl acetate.[3]

  • Saponification: The methyl or ethyl ester is hydrolyzed to regenerate the free carboxylic acid using a base like sodium hydroxide.[3]

  • Final α-Amino Protection: The permanent Fmoc group is introduced onto the α-amino group using Fmoc-succinimide (Fmoc-Osu) or Fmoc-Cl.[3][13]

Cleavage and Deprotection of the Pbf Group from a Peptide-Resin

The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. For peptides containing Arg(Pbf), a standard TFA-based cleavage cocktail is employed.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA)

  • Scavengers:

    • Triisopropylsilane (TIS)

    • Water (H₂O)

    • 1,2-Ethanedithiol (EDT) (optional, for tryptophan-containing peptides)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For peptides containing tryptophan, EDT can be added to the cocktail (e.g., TFA/TIS/H₂O/EDT, 94:1:2.5:2.5, v/v/v).[8]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and the number of arginine residues.[7] For peptides with multiple Arg(Pbf) residues, longer cleavage times may be necessary.[7]

  • Filtration: Filter the cleavage mixture to separate the resin from the peptide solution.

  • Peptide Precipitation: Slowly add the TFA solution containing the cleaved peptide to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic-soluble byproducts.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Mandatory Visualizations

Pbf_Protection_Mechanism Arg Arginine Side Chain (Guanidinium) ProtectedArg Protected Arginine Side Chain (Arg(Pbf)) Arg->ProtectedArg Nucleophilic Attack PbfCl Pbf-Cl (2,2,4,6,7-Pentamethyldihydro- benzofuran-5-sulfonyl chloride) PbfCl->ProtectedArg Base Base Base->Arg Deprotonation HCl HCl

Caption: Pbf protection of the arginine guanidinium group.

Pbf_Deprotection_Mechanism ProtectedArg Protected Arginine Side Chain (Arg(Pbf)) ProtonatedIntermediate Protonated Intermediate ProtectedArg->ProtonatedIntermediate Protonation TFA TFA (Trifluoroacetic Acid) TFA->ProtonatedIntermediate DeprotectedArg Deprotected Arginine Side Chain (Guanidinium) ProtonatedIntermediate->DeprotectedArg S-N Bond Cleavage PbfCation Pbf Cation (Scavenged) ProtonatedIntermediate->PbfCation

Caption: Acid-catalyzed deprotection of the Pbf group.

SPPS_Workflow Start Start with Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Fmoc_Deprotection Coupling Amino Acid Coupling (e.g., Fmoc-Arg(Pbf)-OH) Fmoc_Deprotection->Coupling Repeat Repeat for each Amino Acid in Sequence Coupling->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Final_Cleavage Final Cleavage and Deprotection (TFA Cocktail) Repeat->Final_Cleavage End of Sequence Purification Peptide Purification (e.g., HPLC) Final_Cleavage->Purification End Pure Peptide Purification->End

Caption: General workflow of Fmoc-based SPPS incorporating Arg(Pbf).

References

The Mechanism of Pbf Protection in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to successful solid-phase peptide synthesis (SPPS). For the protection of the highly basic and nucleophilic guanidinium group of arginine, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has become a cornerstone of modern Fmoc-based SPPS. This guide provides a comprehensive analysis of the Pbf protecting group, detailing its mechanism of action, application protocols, and a quantitative comparison with other sulfonyl-based protecting groups.

The Core Mechanism of Pbf Protection

The primary role of the Pbf group is to mask the reactivity of the guanidinium side chain of arginine.[1] This is crucial to prevent undesirable side reactions during peptide chain elongation. The Pbf group is stable under the basic conditions required for the removal of the N-terminal Fmoc group (typically 20% piperidine in DMF) but is readily cleaved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[1]

The acid-labile nature of the Pbf group is a key advantage over older protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), allowing for more efficient and rapid cleavage under milder TFA conditions.[1][2] This is particularly beneficial for the synthesis of long or complex peptides, where prolonged exposure to strong acids can lead to degradation of the final product.[1]

Quantitative Comparison of Arginine Protecting Groups

The efficiency of cleavage is a critical parameter when selecting a protecting group for arginine. The Pbf group exhibits significantly faster cleavage kinetics compared to Pmc and Mtr.

Protecting GroupRelative Acid LabilityTypical Cleavage Time (TFA-based)Key AdvantagesMajor Drawbacks
Pbf High1.5 - 3 hours[2]Rapid cleavage, reduced tryptophan alkylation[1][2]Can be sterically bulky, potentially hindering some coupling reactions[2]
Pmc Moderate2 - 6 hours[2]More stable than Pbf if required[2]Significant risk of tryptophan alkylation, slower cleavage[2]
Mtr Low7.5 - 24 hours[2]Used in Boc chemistryVery slow cleavage, requires harsh conditions, high risk of side reactions[2]

Experimental Protocols

Synthesis of Fmoc-Arg(Pbf)-OH

The synthesis of Fmoc-Arg(Pbf)-OH is a multi-step process involving the sequential protection of the carboxyl, α-amino, and finally the guanidinium group of arginine.

Protocol:

  • Esterification: The carboxyl group of L-arginine hydrochloride is protected as a methyl ester using thionyl chloride in anhydrous methanol. The reaction is typically stirred at room temperature for 24 hours and then heated to 35°C for another 48 hours.[3]

  • α-Amino Protection: The α-amino group is then protected with a Boc group using di-tert-butyl dicarbonate ((Boc)2O) in a mixture of water and tetrahydrofuran, with sodium bicarbonate as the base.[3]

  • Guanidinium Protection: The Pbf group is introduced onto the guanidinium side chain using Pbf-Cl.

  • Boc Deprotection: The Boc group is selectively removed from the α-amino group using a solution of HCl in ethyl acetate.[4]

  • Saponification: The methyl ester is saponified using a solution of NaOH in ethanol to yield H-Arg(Pbf)-OH.[3]

  • Fmoc Introduction: The final Fmoc group is attached to the α-amino group using Fmoc-Osu in the presence of sodium carbonate to maintain a pH of 8-9.[3]

Incorporation of Fmoc-Arg(Pbf)-OH in SPPS

This protocol outlines the manual coupling of an Fmoc-Arg(Pbf)-OH residue to a growing peptide chain on a solid support.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Arg(Pbf)-OH

  • Coupling reagent (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: The resin with the free N-terminal amine is swelled in DMF for at least 30 minutes.

  • Activation Solution: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in a minimal amount of DMF.

  • Activation: Add DIEA (6 equivalents) to the activation solution and mix for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the vessel containing the peptide-resin. Agitate the reaction mixture for 1-3 hours at room temperature.[5]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[5]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[5]

Cleavage and Deprotection of the Pbf Group

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Pbf and other acid-labile side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail (e.g., TFA/Triisopropylsilane (TIS)/H₂O; 95:2.5:2.5, v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.[5]

  • Cleavage: Add the freshly prepared cleavage cocktail to the resin in a reaction vessel (approximately 10 mL per gram of resin).[5] Stir the mixture at room temperature for 2-3 hours.[5]

  • Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.[5]

  • Precipitation: Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[5]

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.[5] The crude peptide is then dried under vacuum.

Side Reactions and Mitigation Strategies

δ-Lactam Formation

During the activation of Fmoc-Arg(Pbf)-OH for coupling, an intramolecular cyclization can occur to form a stable δ-lactam, which is incapable of coupling and leads to deletion sequences.[4]

Mitigation Strategies:

  • Double Coupling: Performing a second coupling of the arginine residue can help drive the reaction to completion.[4]

  • Choice of Protecting Group: The use of the nitro (NO2) protecting group on arginine can prevent δ-lactam formation.[4]

Tryptophan Alkylation

During the final TFA cleavage, the carbocation generated from the Pbf group can react with the indole ring of tryptophan residues, leading to impurities.[1]

Mitigation Strategies:

  • Use of Scavengers: The inclusion of scavengers such as triisopropylsilane (TIS) and water in the cleavage cocktail can effectively trap the reactive Pbf cation.

  • Tryptophan Protection: Using Boc protection on the indole nitrogen of tryptophan (Fmoc-Trp(Boc)-OH) significantly reduces its nucleophilicity and prevents Pbf reattachment.

Visualizing the Mechanisms

Pbf Deprotection Mechanism

The cleavage of the Pbf group is initiated by protonation of the sulfonyl group by TFA, followed by the cleavage of the sulfur-nitrogen bond. This generates a reactive sulfonyl cation which is then quenched by scavengers.

Pbf_Deprotection Arg_Pbf Arg(Pbf) Protonated_Arg_Pbf Arg(Pbf)-H+ Arg_Pbf->Protonated_Arg_Pbf + TFA Deprotected_Arg Arg-H+ Protonated_Arg_Pbf->Deprotected_Arg Pbf_cation Pbf Cation Protonated_Arg_Pbf->Pbf_cation Quenched_Pbf Quenched Pbf Pbf_cation->Quenched_Pbf Scavengers Scavengers (TIS, H2O) Scavengers->Quenched_Pbf

Caption: Mechanism of Pbf deprotection by TFA and scavenger quenching.

Tryptophan Alkylation Side Reaction

In the absence of sufficient scavengers, the Pbf cation can react with the electron-rich indole ring of tryptophan.

Trp_Alkylation Pbf_cation Pbf Cation Alkylated_Trp Alkylated Tryptophan Pbf_cation->Alkylated_Trp Quenched_Pbf Quenched Pbf Pbf_cation->Quenched_Pbf Inhibited by Tryptophan Tryptophan Tryptophan->Alkylated_Trp Scavengers Scavengers Scavengers->Quenched_Pbf

Caption: Tryptophan alkylation by the Pbf cation and its prevention.

δ-Lactam Formation during Coupling

This diagram illustrates the intramolecular cyclization of activated Fmoc-Arg(Pbf)-OH leading to the formation of a δ-lactam.

Lactam_Formation Activated_Arg Activated Fmoc-Arg(Pbf)-OH Coupled_Peptide Coupled Peptide Activated_Arg->Coupled_Peptide Desired Coupling Delta_Lactam δ-Lactam (Inactive) Activated_Arg->Delta_Lactam Side Reaction (Intramolecular Cyclization) Peptide_Chain Peptide Chain Peptide_Chain->Coupled_Peptide

Caption: Competing pathways of coupling and δ-lactam formation.

Experimental Workflow for SPPS

This workflow outlines the key steps in solid-phase peptide synthesis using Fmoc-Arg(Pbf)-OH.

SPPS_Workflow Start Start with Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling of Fmoc-AA-OH Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Final_Cleavage Final Cleavage (TFA Cocktail) Repeat->Final_Cleavage Sequence Complete Purification Purification (HPLC) Final_Cleavage->Purification End Final Peptide Purification->End

Caption: General workflow for solid-phase peptide synthesis.

References

Synthesis protocol for H-Arg(pbf)-ome hcl

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of H-Arg(pbf)-OMe HCl

For researchers, scientists, and professionals in drug development, the synthesis of protected amino acids is a critical process in the construction of peptides and peptidomimetics. This compound, or N-ω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine methyl ester hydrochloride, is a key building block. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group offers robust protection for the guanidino function of arginine, while the methyl ester protects the C-terminus. This guide provides a comprehensive overview of the multi-step synthesis of this compound, presenting quantitative data in structured tables, detailed experimental protocols, and workflow visualizations.

Quantitative Data Summary

The following tables summarize the reactants, reagents, and expected yields for each major step in the synthesis of this compound.

Table 1: Esterification of L-Arginine HCl

Reactant/ReagentMolecular Weight ( g/mol )QuantityMolesRole
L-Arginine HCl210.6621.5 kg102.06Starting Material
Methanol32.04100 L-Solvent
Thionyl Chloride118.9713 L211.3Reagent
Product
L-Arginine methyl ester dihydrochloride247.12Oily residue-Intermediate

Table 2: α-Amino Group Protection with Boc Anhydride

Reactant/ReagentMolecular Weight ( g/mol )QuantityMolesRole
L-Arginine methyl ester dihydrochloride247.12From previous step-Starting Material
Sodium Bicarbonate84.0125.2 kg299.96Base
Di-tert-butyl dicarbonate ((Boc)₂O)218.2526.16 kg119.86Protecting Group
Tetrahydrofuran (THF)72.1130 L-Solvent
Water18.02150 L-Solvent
Product
Boc-Arg-OMe HCl340.83Oily residue-Intermediate

Table 3: Guanidino Group Protection with Pbf-Cl

Reactant/ReagentMolecular Weight ( g/mol )QuantityMolesRole
Boc-Arg-OMe HCl340.83From previous step-Starting Material
Pbf-Cl284.7631.9 kg112.02Protecting Group
Potassium Carbonate138.2141.7 kg301.71Base
Acetone58.08200 L-Solvent
Product
Boc-Arg(Pbf)-OMe594.75Oily residue-Intermediate

Table 4: Deprotection of the Boc Group

Reactant/ReagentMolecular Weight ( g/mol )QuantityMolesRole
Boc-Arg(Pbf)-OMe594.75From previous step-Starting Material
3N HCl in Ethyl Acetate-120 L-Reagent/Solvent
Product
This compound477.02--Final Product

Experimental Protocols

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions.

Step 1: Esterification of L-Arginine Hydrochloride

This initial step protects the carboxylic acid group of arginine as a methyl ester.

  • A 300 L reaction vessel is pre-dried, and 100 L of anhydrous methanol is added.

  • The methanol is cooled to a temperature between -10°C and -5°C using an ice-salt bath.

  • Thionyl chloride (13 L) is added dropwise to the cooled methanol while maintaining the temperature.

  • L-Arginine hydrochloride (21.5 kg) is gradually added to the mixture.[1][2][3]

  • The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for 24 hours.

  • The reaction mixture is then heated to 35°C and monitored for completion by Thin Layer Chromatography (TLC), which typically takes about 48 hours.[1][2][3]

  • Upon completion, the reaction mixture is concentrated under reduced pressure to yield L-arginine methyl ester dihydrochloride as an oily intermediate.[1]

Step 2: Introduction of the Boc Protecting Group

The α-amino group is protected with a tert-butoxycarbonyl (Boc) group.

  • To a 300 L reaction vessel, add 150 L of water, followed by 25.2 kg of sodium bicarbonate, and stir the mixture.[1][3]

  • The oily L-arginine methyl ester dihydrochloride from the previous step is gradually added.

  • Tetrahydrofuran (30 L) is added to the mixture.

  • Di-tert-butyl dicarbonate ((Boc)₂O) (26.16 kg) is added in portions while stirring at room temperature.[1][3]

  • The reaction progress is monitored by TLC.

  • Once the starting material is consumed, the pH of the reaction mixture is adjusted to 3-4 with acid, and it is extracted with a mixture of petroleum ether and ethyl acetate.[1][2]

  • The aqueous layer is saturated with salt, and the pH is adjusted to 6-7. The product is then extracted with ethyl acetate.[1][2]

  • The combined organic phases are washed with saturated brine and dried over anhydrous sodium sulfate.[1][2]

  • The solvent is removed under reduced pressure to give Boc-Arg-OMe HCl as an oily substance.[1][3]

Step 3: Introduction of the Pbf Protecting Group

The guanidino side chain is protected with the Pbf group.

  • In a 300 L reaction vessel, the Boc-Arg-OMe HCl obtained from the previous step is combined with 31.9 kg of Pbf-Cl, 200 L of acetone, and 41.7 kg of potassium carbonate.[1][3][4]

  • A small amount of water is added, and the mixture is stirred while maintaining the temperature at 40-45°C.[1][3][4]

  • The reaction is monitored by TLC.

  • Upon completion, the insoluble solids are removed by filtration.

  • The acetone is removed by vacuum distillation, yielding Boc-Arg(Pbf)-OMe as an oily substance.[1][3][4]

Step 4: Selective Deprotection of the Boc Group

The final step involves the removal of the temporary Boc group to yield the desired product.

  • In a dry 300 L reaction vessel, 120 L of a 3N HCl solution in ethyl acetate is added.[1][3][4]

  • The Boc-Arg(Pbf)-OMe oil is added under stirring while maintaining the temperature at 10-15°C.[1][3][4]

  • The mixture is then stirred at room temperature until the deprotection is complete, as monitored by TLC.

  • Water is added to the reaction mixture, and the product is washed into the aqueous phase.[1][3][4]

  • The aqueous phase containing the final product, this compound, can then be used in subsequent reactions or further purified if necessary.

Visualizations

The following diagrams illustrate the synthesis workflow for this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Esterification cluster_step2 Step 2: Boc Protection cluster_step3 Step 3: Pbf Protection cluster_step4 Step 4: Boc Deprotection L-Arginine HCl L-Arginine HCl Arg-OMe 2HCl Arg-OMe 2HCl L-Arginine HCl->Arg-OMe 2HCl MeOH, SOCl₂ Boc-Arg-OMe HCl Boc-Arg-OMe HCl Arg-OMe 2HCl->Boc-Arg-OMe HCl (Boc)₂O, NaHCO₃ Boc-Arg(Pbf)-OMe Boc-Arg(Pbf)-OMe Boc-Arg-OMe HCl->Boc-Arg(Pbf)-OMe Pbf-Cl, K₂CO₃ This compound This compound Boc-Arg(Pbf)-OMe->this compound 3N HCl/EtOAc

Caption: Overall synthesis workflow for this compound.

Detailed_Synthesis_Steps Start L-Arginine HCl Step1_reagents 1. MeOH, SOCl₂ 2. RT, 24h then 35°C, 48h Start->Step1_reagents Intermediate1 L-Arginine methyl ester dihydrochloride Step1_reagents->Intermediate1 Step2_reagents 1. (Boc)₂O, NaHCO₃ 2. THF/H₂O, RT Intermediate1->Step2_reagents Intermediate2 Boc-Arg-OMe HCl Step2_reagents->Intermediate2 Step3_reagents 1. Pbf-Cl, K₂CO₃ 2. Acetone, 40-45°C Intermediate2->Step3_reagents Intermediate3 Boc-Arg(Pbf)-OMe Step3_reagents->Intermediate3 Step4_reagents 1. 3N HCl in EtOAc 2. 10-15°C then RT Intermediate3->Step4_reagents Final_Product This compound Step4_reagents->Final_Product

Caption: Detailed reaction steps for this compound synthesis.

References

Proper Handling and Storage of H-Arg(pbf)-ome hcl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proper handling, storage, and stability of H-Arg(pbf)-ome hcl (N-ω-Pbf-L-arginine methyl ester hydrochloride), a critical building block in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is crucial for ensuring the integrity of the compound, leading to reliable and reproducible results in peptide synthesis and drug development endeavors.

Compound Information

PropertyValue
Chemical Name (S)-methyl 2-amino-5-(3-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-ylsulfonyl)guanidino)pentanoate hydrochloride
Molecular Formula C₂₀H₃₃ClN₄O₅S
Molecular Weight 477.02 g/mol
CAS Number 257288-19-0
Appearance White to off-white powder

Storage Conditions

Proper storage is paramount to prevent the degradation of this compound. The primary environmental factors to control are temperature and moisture.

ConditionRecommendationRationale
Temperature Long-term: <-15°C (ideally -20°C) Short-term: 2-8°CMinimizes the rate of potential degradation reactions.
Moisture Store in a tightly sealed container in a dry environment. A desiccator is recommended.The compound is susceptible to hydrolysis. Before opening, allow the container to warm to room temperature to prevent condensation.
Light Store in an opaque container or in the dark.While not as critical as for Fmoc-protected amino acids, protection from light is a good general practice for all reagents to prevent potential photochemical degradation.
Inert Atmosphere For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.Displaces oxygen and moisture, further preserving the compound's integrity.

Handling Procedures

Safe and effective handling of this compound in a laboratory setting requires adherence to standard safety protocols and specific handling techniques to avoid contamination and degradation.

Personal Protective Equipment (PPE)
PPESpecification
Gloves Nitrile or latex gloves
Eye Protection Safety glasses or goggles
Lab Coat Standard laboratory coat
General Handling
  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the fine powder.

  • Dispensing: Allow the container to equilibrate to room temperature before opening to prevent moisture condensation. Weigh the desired amount quickly and reseal the container tightly.

  • Avoid Contamination: Use clean spatulas and weighing instruments. Do not return unused material to the original container.

  • Solution Preparation: When preparing solutions, dissolve the compound in an appropriate solvent (e.g., Dimethylformamide - DMF) as dictated by the specific experimental protocol.

Stability Profile

While specific quantitative stability data for solid this compound is not extensively published, valuable insights can be drawn from studies on the closely related compound, Fmoc-Arg(Pbf)-OH. Research has shown that the Pbf protecting group is stable in common SPPS solvents like DMF and N-butylpyrrolidone (NBP) at both room temperature and elevated temperatures (45°C) for extended periods. This suggests that this compound, when stored properly in its solid form, will exhibit good stability.

The primary degradation pathways to consider are hydrolysis of the methyl ester and potential reactions of the guanidinium group if not stored under anhydrous conditions.

Experimental Protocols

The following are generalized protocols that can be adapted for the use and stability testing of this compound.

Protocol for Incorporation in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for coupling this compound to a growing peptide chain on a solid support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc-Deprotection (if applicable): If the N-terminus of the peptide-resin is Fmoc-protected, treat with a 20% solution of piperidine in DMF to remove the Fmoc group. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound and an activating agent (e.g., HBTU, HATU) in DMF. Add a base such as Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and facilitate the reaction.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for the time specified in your synthesis protocol (typically 1-2 hours).

  • Washing: After the coupling reaction is complete, wash the resin thoroughly with DMF to remove any unreacted reagents.

  • Confirmation of Coupling: A small sample of the resin can be tested (e.g., using the Kaiser test) to ensure the coupling reaction has gone to completion.

Protocol for Stability Testing of this compound

This protocol provides a framework for assessing the stability of this compound under specific conditions.

  • Sample Preparation:

    • Weigh several samples of this compound into individual, tightly sealed vials.

    • Expose different sets of vials to various conditions (e.g., -20°C, 4°C, room temperature, elevated humidity).

  • Time Points:

    • Establish a series of time points for analysis (e.g., 0, 1, 3, 6, 12 months).

  • Sample Analysis:

    • At each time point, take one vial from each condition.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile/water).

    • Analyze the sample using the following techniques:

      • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To separate the parent compound from any potential degradation products. The purity can be determined by comparing the peak area of the parent compound to the total peak area.

      • Mass Spectrometry (MS): To identify the molecular weight of the parent compound and any degradation products, confirming their identity.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each storage condition.

    • This data will provide a quantitative measure of the compound's stability under the tested conditions.

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the handling and use of this compound.

G cluster_storage Receiving and Storage cluster_handling Laboratory Handling Receive Receive this compound Inspect Inspect Container for Damage Receive->Inspect Log Log Compound in Inventory Inspect->Log Store Store at < -15°C in a Desiccator Log->Store Equilibrate Equilibrate Container to Room Temp. Store->Equilibrate Weigh Weigh Required Amount in Fume Hood Equilibrate->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Reseal Tightly Reseal and Return to Storage Weigh->Reseal Use Use in Experiment (e.g., SPPS) Dissolve->Use

Caption: General laboratory workflow for handling this compound.

G cluster_storage Storage Decision start Intended Use of this compound freq_use Frequent Use (< 1 month) start->freq_use Short-term project long_term Long-Term Storage (> 1 month) start->long_term Archival/Future projects fridge Store at 2-8°C freq_use->fridge freezer Store at -20°C with Inert Gas long_term->freezer

Caption: Decision tree for the storage of this compound.

G cluster_degradation Potential Degradation Pathways Compound This compound Hydrolysis Hydrolysis of Methyl Ester Compound->Hydrolysis degrades to Guanidinium_Reaction Side Reactions of Guanidinium Group Compound->Guanidinium_Reaction degrades to Moisture Presence of Moisture Moisture->Hydrolysis Improper_Storage Improper Storage (e.g., high temp, light) Improper_Storage->Guanidinium_Reaction

Caption: Potential degradation pathways for this compound.

Methodological & Application

Application Notes and Protocols for Arginine Coupling in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenges of Incorporating Arginine in SPPS

The incorporation of arginine into peptide sequences is a critical step in the synthesis of many biologically active peptides. The standard building block for this purpose in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is Fmoc-Arg(Pbf)-OH . The bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group on the guanidino side chain is essential to prevent side reactions. However, the steric hindrance from the Pbf group, combined with the inherent reactivity of the arginine side chain, presents significant challenges. These include incomplete coupling reactions and the propensity for a major side reaction: intramolecular cyclization to form a stable δ-lactam. This side reaction consumes the activated amino acid, preventing its incorporation into the peptide chain and leading to the formation of deletion sequences (des-Arg peptides).[1][2]

This document provides detailed protocols and quantitative data for the efficient coupling of Fmoc-Arg(Pbf)-OH, focusing on common coupling reagents and strategies to mitigate common side reactions.

A Note on H-Arg(pbf)-OMe HCl: The user inquiry specified "this compound". It is important to clarify that this compound is the methyl ester hydrochloride salt of Pbf-protected arginine. In this form, the carboxylic acid is blocked as a methyl ester, making it unsuitable for direct use in standard SPPS protocols where a free carboxylic acid is required for activation and coupling to the growing peptide chain. This compound is typically used in solution-phase peptide synthesis or for the preparation of peptides with a C-terminal methyl ester. The following protocols are for Fmoc-Arg(Pbf)-OH , the correct reagent for arginine incorporation in Fmoc-SPPS.

Data Presentation: Comparison of Common Coupling Reagents for Fmoc-Arg(Pbf)-OH

The choice of coupling reagent is a critical factor in achieving high efficiency and minimizing side reactions during arginine incorporation. Onium salt-based reagents are generally preferred for coupling sterically hindered amino acids like Fmoc-Arg(Pbf)-OH.[1] The following table summarizes key parameters for commonly used coupling reagents.

Coupling Reagent CocktailReagent Equivalents (Fmoc-Arg(Pbf)-OH:Coupling Reagent:Base)Pre-activation TimeCoupling TimeCoupling EfficiencyKey Considerations
HATU / DIEA 1 : 0.95 : 21-2 min30 min - 2 hrVery HighGold standard for hindered amino acids; lower risk of epimerization compared to HBTU. Recommended for difficult sequences.[3]
HBTU / DIEA 1 : 0.95 : 21-2 min30 min - 2 hrHighA reliable and cost-effective choice for routine couplings. Can cause guanidinylation of the N-terminus if pre-activation is prolonged.[1][4]
DIC / OxymaPure 1 : 1 : 12-10 min1-2 hrGood to HighA robust and cost-effective method with a favorable safety profile. Often used to reduce racemization.[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited. A double coupling strategy is often recommended for arginine to ensure complete incorporation and to compensate for any activated amino acid lost to lactam formation.[2][5]

Protocol 1: Standard Coupling using HATU/DIEA

This protocol is recommended for difficult sequences or when maximum coupling efficiency is required.[3]

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Arg(Pbf)-OH (3-5 eq.)

  • HATU (2.9-4.8 eq.)

  • N,N-Diisopropylethylamine (DIEA) (6-10 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Solid-phase synthesis vessel with shaker

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 20-30 minutes. Drain the solvent.

  • Activation Solution Preparation: In a separate reaction vessel, dissolve Fmoc-Arg(Pbf)-OH and HATU in a minimal volume of DMF. Add DIEA to the solution.

  • Pre-activation: Allow the activation solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: Immediately add the activation solution to the prepared resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (e.g., yellow beads) indicates complete coupling.[1]

  • Washing: Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next Fmoc-deprotection step.

Protocol 2: Standard Coupling using HBTU/DIEA

This protocol is suitable for many standard arginine incorporations.[1]

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Arg(Pbf)-OH (3 eq.)

  • HBTU (2.9 eq.)[1]

  • N,N-Diisopropylethylamine (DIEA) (6 eq.)[1]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Solid-phase synthesis vessel with shaker

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed and the resin is thoroughly washed with DMF.

  • Activation Solution: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH and HBTU in a minimal amount of DMF. Add DIEA to initiate activation.

  • Coupling: Immediately add the activated amino acid solution to the reaction vessel containing the peptide-resin. Agitate for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result indicates a complete reaction.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Protocol 3: Coupling using DIC/OxymaPure

This protocol is a cost-effective and safe option that minimizes racemization.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Arg(Pbf)-OH (3-5 eq.)

  • OxymaPure (3-5 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Solid-phase synthesis vessel with shaker

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 20-30 minutes and drain the solvent.

  • Coupling Solution: In a separate reaction vessel, dissolve Fmoc-Arg(Pbf)-OH and OxymaPure in DMF. Add this solution to the prepared resin and agitate briefly.

  • Activation: Add DIC to the resin slurry to initiate the coupling reaction. Agitate the mixture at room temperature.

  • Monitoring: Monitor the reaction progress with a Kaiser test. The coupling time is typically 1-2 hours.

  • Washing: Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times).

Protocol 4: Double Coupling for Difficult Sequences

This procedure is recommended to ensure the complete incorporation of arginine, especially in challenging sequences.[2]

Procedure:

  • First Coupling: Follow steps 1-5 of any of the protocols above.

  • Washing: After the first coupling, wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling: Prepare a fresh activation solution of Fmoc-Arg(Pbf)-OH as described in the chosen protocol and repeat the coupling step.

  • Final Washing: After the second coupling is complete, wash the resin thoroughly with DMF (3-5 times).

Mandatory Visualizations

SPPS_Workflow resin Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-Arg(Pbf)-OH, Coupling Reagent, Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next amino acid wash2->repeat Continue Elongation cleavage Final Cleavage and Deprotection wash2->cleavage Final Step repeat->deprotection peptide Crude Peptide cleavage->peptide

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Lactam_Formation cluster_paths Competing Reaction Pathways activated_arg Activated Fmoc-Arg(Pbf)-OH Carboxylic acid is activated by coupling reagent coupling Desired Coupling (Intermolecular reaction with N-terminus of peptide chain) activated_arg->coupling lactam δ-Lactam Formation (Intramolecular cyclization) activated_arg->lactam peptide_chain Growing Peptide Chain (on resin) coupling->peptide_chain inactive_lactam Inactive δ-Lactam (Chain termination) lactam->inactive_lactam

Caption: Competing pathways for activated Fmoc-Arg(Pbf)-OH during SPPS.

Troubleshooting_Workflow start Positive Kaiser Test after Arginine Coupling? double_couple Perform a second coupling (Double Coupling) start->double_couple Yes continue_synthesis Continue Synthesis start->continue_synthesis No increase_time Increase coupling time for the second coupling double_couple->increase_time change_reagent Consider a more potent coupling reagent (e.g., HATU) increase_time->change_reagent check_reagents Check freshness and concentration of reagents change_reagent->check_reagents check_reagents->continue_synthesis

Caption: Decision tree for troubleshooting incomplete arginine coupling.

References

Application Notes and Protocols for the Use of H-Arg(pbf)-OMe HCl in Antimicrobial Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Arginine (Pbf) derivatives, focusing on the principles relevant to H-Arg(pbf)-OMe HCl, in the synthesis of antimicrobial peptides (AMPs). The protocols are primarily centered around Solid-Phase Peptide Synthesis (SPPS) using the Fmoc strategy, which is the most common context for the application of Pbf-protected arginine in peptide synthesis.

Introduction

Antimicrobial peptides (AMPs) are a promising class of therapeutic agents being investigated to combat the rise of antibiotic-resistant bacteria.[1] Arginine is a crucial amino acid in many AMPs, contributing to their cationic nature, which is essential for interacting with and disrupting microbial membranes. The synthesis of arginine-rich peptides requires effective protection of the guanidino side chain to prevent unwanted side reactions. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a widely used protecting group for this purpose due to its stability under Fmoc deprotection conditions and its facile removal with trifluoroacetic acid (TFA).[2]

While Fmoc-Arg(Pbf)-OH is the standard building block for incorporating arginine in Fmoc-SPPS[2][3], this compound (the methyl ester hydrochloride salt of Pbf-protected arginine) is a valuable reagent, particularly in solution-phase peptide synthesis or for the preparation of peptide fragments. These fragments can then be used in a convergent synthesis approach. This document will focus on the broader application of Pbf-protected arginine in AMP synthesis, with protocols adaptable for various synthetic strategies.

Advantages of the Pbf Protecting Group in Peptide Synthesis

The Pbf group offers several advantages over other sulfonyl-based protecting groups for arginine:

  • Increased Acid Lability: The Pbf group is more readily cleaved under milder TFA conditions compared to older protecting groups like Pmc and Mtr.[2] This is particularly beneficial for the synthesis of long or complex peptides where repeated exposure to harsh acidic conditions can be detrimental.

  • Reduced Side Reactions: A significant advantage of the Pbf group is the reduction of side reactions, particularly the alkylation of sensitive residues like tryptophan, during the final cleavage step.[4][5]

  • Compatibility: Fmoc-Arg(Pbf)-OH is fully compatible with standard Fmoc-SPPS protocols and automated synthesizers.[3]

Data Presentation: Synthesis and Characterization of Arginine-Containing AMPs

The following tables summarize representative data for the synthesis and activity of AMPs containing Pbf-protected arginine during their assembly. Note that yields and purity are dependent on the specific peptide sequence and synthesis conditions.

Table 1: Representative Yield and Purity of a Synthesized AMP

Peptide SequenceSynthesis Scale (mmol)Crude Yield (%)Purity after HPLC (%)
(Model AMP)0.175>95

Table 2: Comparison of Deprotection Efficiency

Arginine Protecting GroupCleavage Time with TFA (hours)Yield of Desired Peptide (%)Reference
Fmoc-Arg(Pmc)-OH346[4]
Fmoc-Arg(Pbf)-OH369[4]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Antimicrobial Peptide using Fmoc-Arg(Pbf)-OH

This protocol outlines the manual synthesis of a model antimicrobial peptide on a rink amide resin using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids (including Fmoc-Arg(Pbf)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents: HOBt/Oxyma and DIC, or HATU and DIEA

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.[1]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).[1]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HOBt/Oxyma (3 eq.), and DIC (3 eq.) in DMF. For Fmoc-Arg(Pbf)-OH, pre-activation for 5-10 minutes is recommended.[1]

    • Alternatively, for difficult couplings, dissolve Fmoc-amino acid (3 eq.) and HATU (2.9 eq.) in DMF, then add DIEA (6 eq.) to activate.[6]

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.[1] For arginine-rich sequences, a double coupling may be necessary to ensure complete reaction.[1]

  • Washing: After coupling, drain the reaction solution and wash the resin with DMF (3-5 times) to remove excess reagents.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and dry under a stream of nitrogen.

Protocol 2: Cleavage and Deprotection

This protocol removes the synthesized peptide from the resin and simultaneously removes the side-chain protecting groups, including the Pbf group from arginine.

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v)[2]

  • Cold diethyl ether

Procedure:

  • Cleavage Reaction:

    • Add the cold cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[1]

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Washing:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.[1]

    • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.[1]

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.[1]

  • Drying: Dry the crude peptide pellet under vacuum.[1]

Protocol 3: Peptide Purification

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Crude peptide

  • Water with 0.1% TFA (Solvent A)

  • Acetonitrile with 0.1% TFA (Solvent B)

  • RP-HPLC system with a C18 column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

  • HPLC Purification:

    • Inject the peptide solution onto the C18 column.

    • Elute the peptide using a linear gradient of Solvent B into Solvent A. The exact gradient will depend on the hydrophobicity of the peptide.

    • Monitor the elution at 220 nm and collect fractions corresponding to the major peptide peak.

  • Analysis and Lyophilization:

    • Analyze the collected fractions for purity by analytical HPLC and mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final purified peptide.

Visualizations

SPPS_Workflow Resin Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA(PG)-OH, Activator) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for each Amino Acid Washing2->Repeat Repeat->Fmoc_Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Last cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Cleavage_Workflow Start Dry Peptide-Resin Add_Cocktail Add Cleavage Cocktail (TFA/TIS/H2O) Start->Add_Cocktail Agitate Agitate at RT (2-3 hours) Add_Cocktail->Agitate Filter Filter to Separate Resin and Filtrate Agitate->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Centrifuge Centrifuge and Wash Pellet Precipitate->Centrifuge Dry Dry Crude Peptide Under Vacuum Centrifuge->Dry End Crude Peptide Dry->End

Caption: Workflow for peptide cleavage from the resin and side-chain deprotection.

References

Application of H-Arg(pbf)-ome hcl in Cyclic Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of H-Arg(pbf)-ome HCl, and its more common precursor in solid-phase peptide synthesis (SPPS), Fmoc-Arg(Pbf)-OH, in the synthesis of cyclic peptides. These guidelines are intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Cyclic peptides are a class of molecules with significant therapeutic potential due to their enhanced stability, target affinity, and specificity compared to their linear counterparts. The synthesis of cyclic peptides, however, presents unique challenges, particularly the efficient formation of the macrocyclic ring. The incorporation of arginine, a key amino acid in many biologically active peptides, requires robust side-chain protection to prevent unwanted side reactions during synthesis and cyclization.

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a widely used protecting group for the guanidino function of arginine in Fmoc-based SPPS.[1] Its stability under the basic conditions required for Fmoc removal and its lability to standard trifluoroacetic acid (TFA) cleavage cocktails make it an ideal choice for the synthesis of complex peptides, including those destined for cyclization.[2] this compound represents the methyl ester hydrochloride salt of arginine with the Pbf protecting group, which can be a useful building block in solution-phase synthesis or for the synthesis of peptide fragments. However, for SPPS, Fmoc-Arg(Pbf)-OH is the standard reagent.

Key Advantages of the Pbf Protecting Group

The Pbf group offers several advantages for the incorporation of arginine in cyclic peptide synthesis:

  • Orthogonality: It is stable to the piperidine solutions used for Fmoc deprotection, ensuring the integrity of the arginine side chain throughout the elongation of the linear peptide.[2]

  • Acid Lability: The Pbf group is readily cleaved under standard TFA cleavage conditions, simplifying the final deprotection step.[3]

  • Reduced Side Reactions: Compared to older protecting groups like Pmc, the Pbf group has been shown to reduce the occurrence of side reactions, such as the alkylation of tryptophan residues during cleavage.[3]

Experimental Protocols

The synthesis of cyclic peptides containing arginine typically involves three main stages: linear peptide synthesis on a solid support, cyclization (either on-resin or in solution), and final cleavage and purification.

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol outlines the standard steps for assembling the linear peptide chain on a solid support using Fmoc-Arg(Pbf)-OH.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Arg(Pbf)-OH)

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HATU, HBTU, DIC)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat the treatment for another 10-20 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and by-products.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for a few minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature. Microwave-assisted synthesis can significantly reduce coupling times.[1]

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Monitoring Coupling Efficiency: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.[3]

  • Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence.

Protocol 2: On-Resin Cyclization

On-resin cyclization is often preferred as the "pseudo-dilution" effect of the solid support favors intramolecular cyclization over intermolecular dimerization or oligomerization.[4]

Prerequisites:

  • The linear peptide must be assembled on a resin that allows for side-chain anchoring or uses a linker that can be selectively cleaved to expose the C-terminus for cyclization. For head-to-tail cyclization, a side-chain attached Asp or Glu residue linked to the resin is a common strategy.[5]

Procedure:

  • Selective Deprotection: After assembly of the linear peptide, selectively deprotect the N-terminal Fmoc group (using piperidine) and the C-terminal protecting group (method depends on the linker used).

  • Washing: Thoroughly wash the resin with DMF.

  • Cyclization Coupling:

    • Add a solution of a suitable coupling reagent (e.g., PyBOP, 5 equivalents), HOBt (5 equivalents), and DIPEA (10 equivalents) in DMF to the resin.[6]

    • Allow the reaction to proceed for 2-24 hours. The reaction progress can be monitored by cleaving a small amount of peptide from the resin and analyzing it by LC-MS.

  • Washing: Wash the resin extensively with DMF and DCM.

Protocol 3: Solution-Phase Cyclization

Solution-phase cyclization offers more flexibility in terms of peptide conformation but requires high dilution to minimize side reactions.[7]

Procedure:

  • Cleavage of the Protected Linear Peptide: Cleave the protected linear peptide from the resin using a mild cleavage cocktail that leaves the side-chain protecting groups intact (e.g., 1% TFA in DCM for hyper-acid sensitive resins like 2-chlorotrityl resin).[1]

  • Purification of the Linear Peptide: If necessary, purify the crude protected linear peptide by flash chromatography.

  • Cyclization:

    • Dissolve the protected linear peptide in a large volume of a suitable solvent (e.g., DMF or DCM) to achieve a final concentration of 0.1-1 mM.

    • Add the coupling reagent (e.g., HATU or HBTU, 1.5 equivalents) and a base (e.g., DIPEA, 3 equivalents).[8]

    • Stir the reaction at room temperature for 1-3 days, monitoring the reaction by LC-MS.[8]

  • Solvent Removal: Remove the solvent under reduced pressure.

Protocol 4: Final Cleavage and Deprotection

This step removes the peptide from the resin (if cyclized on-resin) and cleaves all side-chain protecting groups, including the Pbf group from arginine.

Procedure:

  • Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail. A standard cocktail for peptides containing Arg(Pbf) is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v). TIS acts as a scavenger to trap the carbocations generated during the cleavage of the Pbf group.[3]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether 2-3 times.

  • Drying: Dry the crude cyclic peptide under vacuum.

Protocol 5: Purification of the Cyclic Peptide

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying cyclic peptides.

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, often a mixture of water and acetonitrile (ACN) with a small amount of TFA or formic acid to aid solubility and improve peak shape.

  • HPLC Purification:

    • Inject the sample onto a C18 RP-HPLC column.

    • Elute the peptide using a gradient of increasing ACN concentration in water (both containing 0.1% TFA).

    • Monitor the elution profile at a wavelength of 214-220 nm.

  • Fraction Collection: Collect the fractions corresponding to the main peak of the desired cyclic peptide.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Data Presentation

The choice of coupling reagent and cyclization strategy can significantly impact the yield and purity of the final cyclic peptide. The following tables summarize some quantitative data from the literature.

Table 1: Comparison of On-Resin vs. Solution-Phase Cyclization for Selected Peptides [9]

Peptide SequenceOn-Resin Cyclization (% Monomer)Solution-Phase Cyclization (% Monomer)Dimer/Trimer Formation (Solution-Phase)
TKYAE100HighLow
TKTRRE100HighLow
TKYRRE72ModerateHigh
KVTYRRE52ModerateHigh

Note: This data illustrates that for some sequences, on-resin cyclization can be more efficient in preventing oligomerization compared to solution-phase cyclization.[9]

Table 2: Effect of Coupling Reagent on Cyclization Yield

Coupling ReagentModel PeptideYield (%)Epimerization (%)Reference
MPTA/HOBt/DIEAH-D-Trp-DGlu(OBn)-Ala-D-Val-Leu-OH84<0.1[2]
MPTO/HOBt/DIEAH-D-Trp-DGlu(OBn)-Ala-D-Val-Leu-OH78<0.1[2]
DPPA/HOBt/DIEAH-D-Trp-DGlu(OBn)-Ala-D-Val-Leu-OH666.0[2]
FDPPGly-β-OH-Asp containing peptide53 (2 steps)Not reported[2]

Note: The choice of coupling reagent can have a significant impact on both the yield and the level of racemization during cyclization.

Mandatory Visualizations

Experimental Workflow for Cyclic Peptide Synthesis

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization Cyclization Strategy cluster_Final Final Steps Resin_Prep Resin Preparation (Swelling) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprotection Wash_SPPS Washing (DMF) Fmoc_Deprotection->Wash_SPPS Coupling Amino Acid Coupling (Fmoc-Arg(Pbf)-OH + Coupling Reagent) Repeat Repeat for each Amino Acid Coupling->Repeat Wash_SPPS->Coupling Repeat->Fmoc_Deprotection Next Amino Acid Decision Choose Cyclization Method Repeat->Decision Linear Peptide Assembled On_Resin On-Resin Cyclization Decision->On_Resin Solution_Phase Solution-Phase Cyclization Decision->Solution_Phase Cleavage Final Cleavage & Deprotection (TFA Cocktail) On_Resin->Cleavage Solution_Phase->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS, Purity Check) Purification->Analysis Final_Product Pure Cyclic Peptide Analysis->Final_Product

Caption: General workflow for the synthesis of cyclic peptides containing this compound.

Logical Relationship: On-Resin vs. Solution-Phase Cyclization

G Start Linear Peptide Assembled on Resin Decision Considerations: - Peptide Sequence & Solubility - Desired Scale - Potential for Aggregation Start->Decision On_Resin On-Resin Cyclization Decision->On_Resin Favorable for - Short to medium peptides - Sequences prone to aggregation Solution_Phase Solution-Phase Cyclization Decision->Solution_Phase Favorable for - Long or poorly soluble peptides - When on-resin cyclization fails On_Resin_Adv Advantages: - Pseudo-dilution effect - Reduced dimerization - Simpler purification of crude product On_Resin->On_Resin_Adv On_Resin_Disadv Disadvantages: - Resin-bound conformation may hinder cyclization - Requires specific linkers/resins On_Resin->On_Resin_Disadv Solution_Phase_Adv Advantages: - More conformational flexibility - Wider solvent choice Solution_Phase->Solution_Phase_Adv Solution_Phase_Disadv Disadvantages: - Requires high dilution - Prone to oligomerization - More complex crude product Solution_Phase->Solution_Phase_Disadv

Caption: Decision-making flowchart for choosing between on-resin and solution-phase cyclization.

Troubleshooting Common Issues in Cyclic Peptide Synthesis

G cluster_Low_Yield Troubleshooting Low Yield cluster_Impure_Product Troubleshooting Impurities Start Problem Encountered Low_Yield Low Yield of Cyclic Peptide Start->Low_Yield Impure_Product Impure Crude Product Start->Impure_Product Incomplete_Coupling Incomplete Coupling/Deprotection in SPPS? Low_Yield->Incomplete_Coupling Inefficient_Cyclization Inefficient Cyclization? Low_Yield->Inefficient_Cyclization Aggregation Peptide Aggregation? Low_Yield->Aggregation Side_Reactions Side Reactions during SPPS? Impure_Product->Side_Reactions Oligomerization Dimer/Oligomer Formation? Impure_Product->Oligomerization Incomplete_Cleavage Incomplete Cleavage/Deprotection? Impure_Product->Incomplete_Cleavage Check_Kaiser Action: Check Kaiser test after each coupling. Solution: Double couple or use stronger coupling reagents. Incomplete_Coupling->Check_Kaiser Optimize_Cyclization Action: Vary coupling reagent, solvent, concentration. Solution: Switch between on-resin and solution-phase. Inefficient_Cyclization->Optimize_Cyclization Change_Conditions Action: Use chaotropic salts (LiCl), microwave synthesis, or different solvents (NMP, DMSO). Aggregation->Change_Conditions Aspartimide Action: Check for Aspartimide formation (Asp-Gly/Ser sequences). Solution: Use protecting groups on backbone or modify deprotection. Side_Reactions->Aspartimide High_Dilution Action: For solution-phase, ensure high dilution (≤1 mM). Solution: For on-resin, ensure low resin loading. Oligomerization->High_Dilution Optimize_Cleavage Action: Check cleavage cocktail and time. Solution: Add appropriate scavengers (e.g., TIS for Pbf). Incomplete_Cleavage->Optimize_Cleavage

Caption: Troubleshooting flowchart for common problems in cyclic peptide synthesis.

Conclusion

The use of this compound and its Fmoc-protected precursor is a cornerstone of modern cyclic peptide synthesis. The robust nature of the Pbf protecting group provides the necessary stability and selective lability to successfully incorporate arginine into complex peptide frameworks. By carefully selecting the synthesis and cyclization strategy and optimizing reaction conditions, researchers can efficiently produce high-purity cyclic peptides for a wide range of applications in drug discovery and chemical biology. The protocols and data presented in this document serve as a comprehensive guide to aid in the successful synthesis of these promising therapeutic agents.

References

Deprotection of Pbf Group from Arginine Residues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocols for the cleavage of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group from arginine residues, a critical step in Fmoc-based solid-phase peptide synthesis (SPPS).

Introduction

The Pbf group is a widely utilized protecting group for the guanidino function of arginine in peptide synthesis.[1] Its popularity stems from its stability under the basic conditions required for Fmoc group removal and its lability in strong acidic conditions, typically trifluoroacetic acid (TFA), used for the final cleavage of the peptide from the solid support.[2][3] The efficient removal of the Pbf group is crucial for obtaining a high yield of the desired peptide with minimal side products.[4]

During TFA-mediated cleavage, reactive carbocations are generated from the Pbf group and other acid-labile side-chain protecting groups (e.g., tert-butyl). These electrophilic species can lead to undesired modifications of sensitive amino acid residues such as tryptophan, methionine, and cysteine.[1][5] To prevent these side reactions, a "scavenger cocktail" is added to the TFA.[1]

Mechanism of Pbf Deprotection

The cleavage of the Pbf group is an acid-catalyzed process. The mechanism involves the protonation of the sulfonyl group by TFA, which facilitates the cleavage of the sulfur-nitrogen bond. This process generates a reactive sulfonyl cation and the deprotected arginine residue.[1] Scavengers are added to the cleavage cocktail to trap these reactive electrophilic species, thereby preventing them from reacting with the peptide.[1]

Arg(Pbf)-Peptide Arg(Pbf)-Peptide Protonated Arg(Pbf)-Peptide Protonated Arg(Pbf)-Peptide Arg(Pbf)-Peptide->Protonated Arg(Pbf)-Peptide Protonation TFA TFA TFA->Protonated Arg(Pbf)-Peptide Deprotected Arg-Peptide Deprotected Arg-Peptide Protonated Arg(Pbf)-Peptide->Deprotected Arg-Peptide Cleavage Pbf_cation Pbf Cation Protonated Arg(Pbf)-Peptide->Pbf_cation Trapped_Pbf Trapped Pbf Pbf_cation->Trapped_Pbf Scavengers Scavengers Scavengers->Trapped_Pbf Trapping

Caption: Mechanism of TFA-mediated Pbf deprotection.

Comparison of Arginine Protecting Groups

The choice of protecting group for arginine's side chain significantly impacts the efficiency of peptide synthesis. The Pbf group is favored for its high acid lability compared to older sulfonyl-based protecting groups like Pmc and Mtr.[4][6]

Protecting GroupRelative Acid LabilityTypical Cleavage Time (TFA)Key AdvantagesKey Disadvantages
Pbf Highest1.5 - 3 hours[6]Rapid cleavage, reduced risk of tryptophan alkylation.[2][6]Can be sterically bulky.[6]
Pmc Moderate2 - 6 hours[6]More stable than Pbf if needed.[6]Slower cleavage, significant risk of tryptophan alkylation.[6]
Mtr Low7.5 - 24 hours[6]Used in Boc chemistry.[6]Requires harsh cleavage conditions, high risk of side reactions.[6]
Tos Very Low1 - 2 hours (with HF)[6]Extremely stable, suitable for Boc-SPPS.[6]Requires highly corrosive and hazardous HF for cleavage.[6]

A study comparing cleavage efficiency showed that a 3-hour treatment with TFA resulted in a 69% yield for a peptide with Arg(Pbf), compared to only 46% for the same peptide with Arg(Pmc).[4][7]

Experimental Protocols

The following protocols are provided as general guidelines. Optimization may be necessary depending on the specific peptide sequence and the scale of the synthesis.

Protocol 1: Standard Pbf Deprotection and Cleavage

This protocol is suitable for peptides that do not contain highly sensitive residues like tryptophan, methionine, or cysteine.

Materials:

  • Dried peptide-resin

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.[1]

  • In a fume hood, prepare the cleavage cocktail by mixing TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. A typical volume is 2 mL per 100 mg of resin.[1][6]

  • Add the freshly prepared cleavage cocktail to the peptide-resin.[1]

  • Gently agitate the mixture at room temperature for 2-3 hours.[5][6] For peptides with multiple Arg(Pbf) residues, the cleavage time may need to be extended to 3-4 hours.[1][6]

  • Filter the resin and collect the filtrate containing the cleaved peptide.[5]

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.[5]

  • Precipitate the peptide by adding the TFA solution dropwise into a 10-fold volume of cold diethyl ether. A white precipitate should form.[1][5]

  • Centrifuge the mixture to pellet the precipitated peptide.[1][5]

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[1][5]

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1][5]

Protocol 2: Deprotection of Peptides with Sensitive Residues

This protocol is recommended for peptides containing sensitive residues such as tryptophan, methionine, or cysteine.

Materials:

  • Dried peptide-resin

  • Trifluoroacetic acid (TFA), high purity

  • Phenol

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Deionized water

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • In a fume hood, prepare "Reagent K" cleavage cocktail by mixing TFA, phenol, water, thioanisole, and EDT in an 82.5:5:5:5:2.5 (v/v/w/v/v) ratio.[5]

  • Add Reagent K to the peptide-resin (approximately 1-2 mL per 100 mg of resin).[5]

  • Agitate the mixture at room temperature for 2-4 hours.[5]

  • Filter the resin and collect the filtrate.[5]

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.[5]

  • Precipitate, wash, and dry the crude peptide as described in Protocol 1 (steps 7-10).[5]

Troubleshooting Incomplete Deprotection

Incomplete removal of the Pbf group can be a source of impurities. The following workflow can help troubleshoot this issue.

Start Incomplete Pbf Deprotection Check_Time Extend Cleavage Time? Start->Check_Time Extend_Time Increase time to 4+ hours. Monitor by HPLC. Check_Time->Extend_Time Yes Check_Cocktail Optimize Cocktail? Check_Time->Check_Cocktail No Extend_Time->Check_Cocktail Use_ReagentK Use Reagent K for sensitive residues. Check_Cocktail->Use_ReagentK Yes Check_Aggregation Peptide Aggregation? Check_Cocktail->Check_Aggregation No Use_ReagentK->Check_Aggregation Swell_Resin Ensure adequate resin swelling. Use sufficient cocktail volume. Check_Aggregation->Swell_Resin Yes Repeat_Cleavage Repeat Cleavage Step Check_Aggregation->Repeat_Cleavage No Swell_Resin->Repeat_Cleavage End Complete Deprotection Repeat_Cleavage->End

Caption: Troubleshooting workflow for incomplete Pbf deprotection.

Side Reactions and Mitigation

The primary side reactions during Pbf deprotection involve the alkylation of sensitive residues by carbocations generated during cleavage.

Side ReactionAffected Residue(s)Mitigation Strategy
Tryptophan AlkylationTryptophanUse of scavengers like TIS, EDT, and thioanisole.[5] Using Fmoc-Trp(Boc)-OH during synthesis can also minimize this.[5]
Methionine OxidationMethionineAddition of scavengers like thioanisole.[5]
O-sulfonationSerine, ThreonineUsing optimized cleavage times can reduce the incidence of this side reaction.[4]

Orthogonal Protection Strategy

The Pbf group is a key component of the Fmoc/tBu orthogonal protection strategy.[8] In this scheme, the N-terminal α-amino group is protected by the base-labile Fmoc group, while side chains are protected by acid-labile groups like Pbf.[8] This allows for the selective removal of the Fmoc group at each cycle of peptide synthesis without affecting the side-chain protecting groups, which are then removed in the final TFA cleavage step.[8]

Peptide_Synthesis_Cycle Peptide Synthesis Cycle Fmoc_Deprotection N-terminal Fmoc Deprotection (Base: Piperidine) Peptide_Synthesis_Cycle->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Pbf_Removal Arg(Pbf) Side-Chain Remains Protected Fmoc_Deprotection->Pbf_Removal Amino_Acid_Coupling->Peptide_Synthesis_Cycle Repeat for each amino acid Final_Cleavage Final Cleavage & Deprotection (Acid: TFA) Amino_Acid_Coupling->Final_Cleavage After final amino acid Deprotected_Peptide Deprotected_Peptide Final_Cleavage->Deprotected_Peptide

References

Application Notes and Protocols for Cleavage of Pbf-Protected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a cornerstone for protecting the guanidino function of arginine in modern Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] Its widespread use is attributed to its stability under the basic conditions required for Fmoc removal and its lability to strong acids, typically Trifluoroacetic acid (TFA), during the final cleavage step.[2] This final step, however, is critical as the cleavage of Pbf and other side-chain protecting groups generates highly reactive carbocations.[1][3][4] These electrophilic species can lead to undesired modifications of sensitive amino acid residues like tryptophan, methionine, cysteine, and tyrosine, compromising the purity and yield of the target peptide.[1][4]

To counteract these side reactions, "cleavage cocktails" containing TFA and a variety of scavenger molecules are employed.[1][5] Scavengers are nucleophilic agents that trap the reactive carbocations, preventing them from reacting with the peptide.[1][3] The choice of an appropriate cleavage cocktail is paramount and depends on the peptide's amino acid composition. This document provides a detailed guide to understanding and utilizing cleavage cocktails for the successful deprotection of Pbf-protected peptides, including quantitative data on cocktail compositions, detailed experimental protocols, and troubleshooting guidelines.

Mechanism of Pbf Cleavage and Scavenger Action

The removal of the Pbf group is an acid-catalyzed process.[1][2] TFA protonates the sulfonyl group of the Pbf moiety, facilitating the cleavage of the sulfur-nitrogen bond.[1][2] This reaction liberates the deprotected arginine residue and generates a reactive sulfonyl cation.[1] Concurrently, other acid-labile protecting groups, such as tert-butyl (tBu) from Boc or tBu ethers, are cleaved, producing additional carbocations, most notably the tert-butyl cation.[1]

Scavengers are essential components of the cleavage cocktail that neutralize these reactive electrophiles. Common scavengers and their primary functions are detailed below.

cluster_0 TFA-Mediated Cleavage Peptide-Resin_Arg(Pbf) Peptide-Resin-Arg(Pbf) Cleavage_Reaction Cleavage Reaction Peptide-Resin_Arg(Pbf)->Cleavage_Reaction Cleavage_Cocktail Cleavage Cocktail (TFA + Scavengers) Cleavage_Cocktail->Cleavage_Reaction Cleaved_Peptide_Arg Cleaved Peptide-Arg Cleavage_Reaction->Cleaved_Peptide_Arg Reactive_Cations Reactive Cations (Pbf+, tBu+) Cleavage_Reaction->Reactive_Cations Trapped_Cations Trapped Cations Reactive_Cations->Trapped_Cations Scavenging Side_Products Side Products (Alkylation, Sulfonation) Reactive_Cations->Side_Products Undesired Reaction Scavengers Scavengers (TIS, H2O, EDT, etc.) Scavengers->Trapped_Cations

Mechanism of Pbf deprotection and scavenger action.

Cleavage Cocktail Compositions

The selection of an appropriate cleavage cocktail is critical for obtaining a high-purity peptide. The following tables summarize common cleavage cocktails and their recommended applications.

Table 1: Common Scavengers and Their Functions

ScavengerFunctionCommon Concentration (v/v)
Triisopropylsilane (TIS) A reducing agent that effectively scavenges tert-butyl cations and trityl groups.[1][6]2.5 - 5%
Water (H₂O) Scavenges tert-butyl cations and is effective against the sulfonyl cation from Pbf cleavage.[6][7]2.5 - 5%
1,2-Ethanedithiol (EDT) A strong reducing agent that scavenges various carbocations and prevents the oxidation of cysteine and methionine.[3][6]2.5 - 5%
Thioanisole Aids in the removal of sulfonyl-based protecting groups like Pbf and protects tryptophan.[3][6]5%
Phenol Protects tyrosine and tryptophan side chains from oxidation.[6]5%

Table 2: Recommended Cleavage Cocktails for Pbf-Protected Peptides

Cocktail NameComposition (v/v/v)Primary Application
Standard Cocktail TFA / TIS / H₂O (95:2.5:2.5)Suitable for most peptides with one or a few Arg(Pbf) residues and no highly sensitive amino acids.[1][8]
TFA / TIS / H₂O / EDT TFA / TIS / H₂O / EDT (90:2.5:2.5:5)Recommended for peptides containing sensitive residues like cysteine or methionine.[1]
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)A robust, general-purpose cocktail for peptides with a combination of sensitive residues.[5]
Reagent R TFA / Thioanisole / EDT / Anisole (90:5:3:2)Specifically designed for peptides containing Arg(Pbf) and Trp to minimize side reactions on the tryptophan indole ring.[3][9]

Experimental Protocols

The following protocols provide a general framework for the cleavage of Pbf-protected peptides. Optimization may be necessary based on the specific peptide sequence.

Protocol 1: Standard Cleavage for Peptides with Single or Few Arg(Pbf) Residues

This protocol is suitable for most routine peptides.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Reaction vessel with a frit (e.g., fritted syringe)

  • Centrifuge tubes

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.[1]

    • Wash the resin with DCM (3 x 1 mL) to swell it.[1]

    • Dry the resin under a stream of nitrogen.[1]

  • Cleavage Cocktail Preparation (prepare fresh):

    • In a fume hood, prepare the cleavage cocktail. For 100 mg of resin, a typical volume is 2 mL.[1]

    • Standard Cocktail (TFA/TIS/H₂O 95:2.5:2.5 v/v/v): Carefully mix 1.9 mL of TFA, 0.05 mL of TIS, and 0.05 mL of deionized water.[1]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin.[1]

    • Gently agitate the mixture at room temperature for 2-4 hours.[2]

  • Peptide Precipitation and Isolation:

    • Filter the TFA solution containing the cleaved peptide into a cold centrifuge tube containing diethyl ether (approximately 10 times the volume of the TFA).[1][3] A white precipitate of the peptide should form.[1]

    • Centrifuge the mixture to pellet the peptide.[1][3]

    • Carefully decant the ether.[1][3]

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic-soluble byproducts.[1][3]

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1][3]

Protocol 2: Cleavage for Peptides with Multiple Arg(Pbf) Residues or Sensitive Amino Acids

For peptides rich in arginine or containing sensitive residues like tryptophan, methionine, or cysteine, a more robust scavenger cocktail and longer cleavage times are recommended.

Materials:

  • Same as Protocol 1, with the addition of 1,2-ethanedithiol (EDT) or other scavengers as needed.

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Cleavage Cocktail Preparation (prepare fresh):

    • Alternative Cocktail (TFA/TIS/H₂O/EDT 90:2.5:2.5:5 v/v/v/v): This cocktail is effective for preventing side reactions with sensitive residues.[1]

    • For peptides containing both Arg(Pbf) and Trp, consider using Reagent R .[3]

  • Cleavage Reaction:

    • Add the chosen cleavage cocktail to the resin.

    • Gently agitate the mixture at room temperature.

    • For peptides with multiple Arg(Pbf) residues, a cleavage time of 3-6 hours is often necessary.[3] It is advisable not to exceed 5 hours at room temperature to avoid potential peptide degradation.[3]

  • Peptide Precipitation and Isolation: Follow step 4 from Protocol 1.

cluster_1 Peptide Cleavage and Isolation Workflow Start Start Resin_Prep Resin Preparation (Swell and Dry) Start->Resin_Prep Cocktail_Prep Prepare Cleavage Cocktail Resin_Prep->Cocktail_Prep Cleavage Cleavage Reaction (2-6 hours at RT) Cocktail_Prep->Cleavage Filtration Filter to Separate Resin Cleavage->Filtration Precipitation Precipitate Peptide in Cold Ether Filtration->Precipitation Centrifugation Centrifuge to Pellet Peptide Precipitation->Centrifugation Washing Wash Pellet with Cold Ether Centrifugation->Washing Drying Dry Peptide Pellet Washing->Drying End End Drying->End

Standard workflow for peptide cleavage and isolation.

Troubleshooting

Table 3: Common Side Reactions and Solutions

ObservationPotential CauseRecommended Solution
Incomplete Deprotection (+252 Da) Insufficient cleavage time, especially for multiple Arg(Pbf) residues.[3][7]Extend cleavage time to 3-6 hours.[3] Consider a more potent cocktail like Reagent K or R.[3] For difficult sequences, a moderately elevated temperature (e.g., 38°C) can be used with caution.[3]
Alkylation of Trp or Cys (+56 Da) Alkylation by tert-butyl cations generated from t-Bu-based protecting groups.[7]Use an effective scavenger for t-Bu cations like Triisopropylsilane (TIS) at a concentration of 2.5-5%.[7]
Modification of Trp by Pbf (+252 Da) Reattachment of the cleaved Pbf group to the indole ring of Tryptophan.[7]Use a specialized cocktail like Reagent R.[3] Protect the Tryptophan side chain with a Boc group (Fmoc-Trp(Boc)-OH) during synthesis.[3][7]
Oxidation of Met or Cys (+16 Da) Oxidation by air or peroxides in ether.[7]Use peroxide-free ether for precipitation.[7] Degas all solvents. Add an antioxidant scavenger like 1,2-ethanedithiol (EDT) to the cleavage cocktail.[7]
Sulfonation of Trp (+80 Da) Reaction of the Trp indole ring with the sulfonyl cation from Pbf cleavage.[7]The most effective prevention is to use Fmoc-Trp(Boc)-OH during peptide synthesis.[7]

Conclusion

The successful cleavage of Pbf-protected peptides is a critical determinant of the overall success of peptide synthesis. By understanding the mechanism of Pbf deprotection and the role of scavengers, researchers can select the most appropriate cleavage cocktail for their specific peptide. The protocols and troubleshooting guide provided in these application notes offer a comprehensive resource for optimizing the cleavage process, minimizing side reactions, and ultimately obtaining high-purity peptides for research and drug development.

References

Application Notes and Protocols for H-Arg(pbf)-ome hcl: A Novel Approach for Incorporating Arginine in Difficult Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of arginine residues into peptide sequences during solid-phase peptide synthesis (SPPS) is notoriously challenging, particularly within "difficult sequences" prone to aggregation and incomplete coupling reactions. The bulky guanidinium side chain of arginine, even when protected with groups like 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), presents significant steric hindrance. This can lead to reduced coupling efficiencies and the formation of deletion sequences. Furthermore, a common side reaction is the formation of a stable δ-lactam, which terminates the peptide chain. These challenges underscore the need for advanced strategies to improve the efficiency and fidelity of arginine incorporation.

This document outlines the application of H-Arg(pbf)-ome hcl, the methyl ester hydrochloride salt of Pbf-protected arginine, as a promising alternative for tackling these issues. While direct comparative studies are limited, the use of a pre-activated amino acid ester offers theoretical advantages in overcoming the kinetic barriers associated with difficult couplings.

Rationale for Using this compound

The primary advantage of using this compound lies in the potential for a more efficient coupling reaction. By starting with the methyl ester, the carboxyl group is already "pre-activated," which may facilitate a faster and more complete reaction with the free amine of the growing peptide chain. This can be particularly beneficial in sequences where steric hindrance is a major obstacle.

Potential Advantages:

  • Improved Coupling Efficiency: The pre-activated nature of the methyl ester may lead to higher yields and reduced formation of deletion sequences.

  • Reduced Side Reactions: A more rapid and efficient coupling can minimize the time the activated arginine is susceptible to side reactions, such as δ-lactam formation.

  • Overcoming Steric Hindrance: The enhanced reactivity could help overcome the steric bulk of the Pbf group and the surrounding peptide sequence.

Quantitative Data Summary

ParameterFmoc-Arg(Pbf)-OH (Standard)This compound (Proposed)Theoretical Rationale
Coupling Reagent Requirement Standard (e.g., HATU, HBTU, DIC)May require less aggressive or lower equivalents of coupling reagentCarboxyl group is pre-activated as a methyl ester.
Potential Coupling Time Longer, especially in difficult sequencesPotentially shorterFaster reaction kinetics due to pre-activation.
Risk of δ-Lactam Formation Higher, due to prolonged activation timesTheoretically lowerFaster coupling reduces the window for intramolecular cyclization.
Handling and Stability Well-establishedRequires careful handling to prevent premature hydrolysis of the methyl ester.Ester is susceptible to basic conditions.
Overall Crude Peptide Purity Variable, sequence-dependentPotentially higher for difficult sequencesReduced side reactions and incomplete couplings.

Experimental Protocols

The following is a theoretical protocol for the incorporation of this compound into a difficult peptide sequence using manual solid-phase peptide synthesis. This protocol is based on standard SPPS principles and should be optimized for specific sequences.

Protocol 1: Manual SPPS Coupling of this compound

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • Coupling reagent (e.g., HATU, HBTU, or DIC/Oxyma)

  • Base (e.g., Diisopropylethylamine - DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Acetic anhydride and Pyridine for capping (optional)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Preparation of Coupling Solution:

    • In a separate vial, dissolve this compound (3 eq. relative to resin loading) in a minimal amount of DMF.

    • Add the coupling reagent (e.g., HATU, 2.9 eq.) and an activating agent if required (e.g., Oxyma for DIC, 3 eq.).

    • Add DIEA (6 eq.) to neutralize the hydrochloride salt and facilitate the reaction.

  • Coupling Reaction:

    • Add the prepared coupling solution to the resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours. Monitoring the reaction progress using a Kaiser test is recommended. For difficult sequences, a longer coupling time or double coupling may be necessary.

  • Washing: After the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Capping (Optional but Recommended for Difficult Sequences): To block any unreacted free amines, treat the resin with a solution of acetic anhydride/pyridine/DMF (1:2:3) for 30 minutes. Wash the resin with DMF and DCM.

  • Chain Elongation: Proceed to the next Fmoc deprotection and coupling cycle for the subsequent amino acid.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum. Purify the crude peptide using reverse-phase HPLC.

Visualizations

Experimental Workflow for this compound Incorporation

experimental_workflow cluster_coupling Coupling Step resin Fmoc-Deprotected Peptide-Resin swell Swell in DMF resin->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple Couple to Resin wash1->couple reagents This compound + Coupling Reagent + DIEA in DMF wash2 Wash (DMF, DCM) couple->wash2 cap Capping (Optional) (Acetic Anhydride/Pyridine) wash2->cap next_cycle Proceed to Next Cycle wash2->next_cycle If not capping cap->next_cycle cleave Cleavage & Deprotection (TFA Cocktail) next_cycle->cleave After final residue purify Precipitation & Purification cleave->purify

Caption: Experimental workflow for incorporating this compound in SPPS.

Mitigation of δ-Lactam Formation

side_reaction_mitigation cluster_standard Standard Fmoc-Arg(Pbf)-OH Coupling cluster_proposed Proposed this compound Coupling start_std Fmoc-Arg(Pbf)-OH activate_std Activation (e.g., HATU/DIEA) start_std->activate_std activated_std Activated Arginine (OAt-ester) activate_std->activated_std couple_std Peptide Chain Elongation activated_std->couple_std Desired Coupling (Intermolecular) lactam Chain Termination activated_std->lactam δ-Lactam Formation (Intramolecular) activate_pro In-situ Coupling (Coupling Reagent/DIEA) start_pro This compound (Pre-activated) start_pro->activate_pro couple_pro Higher Yield of Desired Peptide activate_pro->couple_pro Faster Coupling Rate (Theoretically) lactam_pro Minimized Chain Termination activate_pro->lactam_pro Reduced Opportunity for Side Reaction

Caption: Theoretical mitigation of δ-lactam formation using this compound.

Disclaimer

The protocols and theoretical advantages presented in this document are based on established principles of solid-phase peptide synthesis and the chemical properties of amino acid methyl esters. Due to a lack of direct comparative studies in the peer-reviewed literature, the proposed benefits of this compound for difficult sequences should be considered theoretical. Researchers are strongly encouraged to perform small-scale pilot experiments to optimize conditions for their specific peptide sequences.

Application Notes and Protocols for Peptide Synthesis Using H-Arg(pbf)-OMe HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Arg(pbf)-OMe HCl is a protected derivative of the amino acid arginine, tailored for use in solution-phase peptide synthesis (SPPS). In this compound, the α-amino group is unprotected and present as a hydrochloride salt, the side-chain guanidino group is protected by the acid-labile 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, and the C-terminal carboxylic acid is protected as a methyl ester (OMe). This protection scheme makes it a valuable building block for the synthesis of short peptides or for use in fragment condensation strategies where C-terminal activation is not immediately required.

The Pbf group provides robust protection for the highly nucleophilic guanidino side chain, preventing side reactions during coupling, yet it can be readily removed under strong acidic conditions, typically with trifluoroacetic acid (TFA), during the final deprotection step. The methyl ester at the C-terminus allows for peptide chain elongation from the N-terminus. For further extension from the C-terminus, the methyl ester can be removed via saponification.

These application notes provide detailed protocols for the use of this compound in solution-phase peptide synthesis, including coupling and deprotection steps, as well as a discussion of potential challenges and optimization strategies.

Key Applications

  • Solution-Phase Synthesis of Short Peptides: Ideal for the synthesis of di-, tri-, or other short peptides where purification of intermediates is feasible.

  • Peptide Fragment Condensation: Can be incorporated as the C-terminal residue of a peptide fragment which is then coupled to another fragment in a convergent synthesis approach.

  • Synthesis of Arginine-Rich Peptides: Useful for the controlled incorporation of arginine into sequences that are critical for biological activity, such as cell-penetrating peptides.

Experimental Protocols

Protocol 1: Dipeptide Synthesis via Carbodiimide-Mediated Coupling

This protocol describes the coupling of an N-terminally protected amino acid (e.g., Boc-Ala-OH) to this compound.

Materials:

  • This compound

  • N-α-Boc-L-Alanine (Boc-Ala-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq) solution

  • Brine (saturated NaCl (aq) solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Neutralization: Dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DIPEA (1.05 eq) dropwise and stir for 15-20 minutes to neutralize the hydrochloride salt, yielding the free amine.

  • Activation: In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.0 eq) in anhydrous DCM. Add DCC (1.05 eq) or EDC (1.05 eq) to the solution and stir at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the neutralized H-Arg(pbf)-OMe solution from step 1 to the activated Boc-Ala-OH solution from step 2. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • If using DCC, filter off the precipitated dicyclohexylurea (DCU) and wash the solid with a small amount of DCM.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in EtOAc.

    • Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the crude dipeptide.

  • Purification: Purify the crude Boc-Ala-Arg(pbf)-OMe by flash column chromatography on silica gel.

Expected Outcome: The coupling reaction typically proceeds with high yield, though purification is necessary to remove byproducts and unreacted starting materials.

Protocol 2: C-Terminal Deprotection (Saponification)

This protocol describes the removal of the methyl ester from a peptide (e.g., Boc-Ala-Arg(pbf)-OMe) to generate a free C-terminal carboxylic acid for further coupling.

Materials:

  • Boc-protected peptide methyl ester (e.g., Boc-Ala-Arg(pbf)-OMe)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • 1 M HCl (aq)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl (aq) solution)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reaction Setup: Dissolve the peptide methyl ester (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

  • Saponification: Cool the solution to 0 °C. Add a solution of LiOH (1.5-2.0 eq) in water dropwise. Stir the reaction at 0 °C to room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane to remove any non-polar impurities.

    • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

    • Extract the product with EtOAc (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the peptide with a free carboxylic acid.

Caution: Saponification can be prone to racemization, especially with certain amino acid residues at the C-terminus. Careful monitoring of the reaction and using milder conditions (e.g., LiOH at 0 °C) can help minimize this side reaction.[1]

Protocol 3: Side-Chain Deprotection (Pbf Group Removal)

This protocol describes the final cleavage of the Pbf protecting group from the arginine side chain.

Materials:

  • Pbf-protected peptide

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Deprotection: Dissolve the Pbf-protected peptide in the cleavage cocktail and stir at room temperature for 2-4 hours.

  • Precipitation: After the reaction is complete, concentrate the solution under a stream of nitrogen. Add cold diethyl ether to precipitate the deprotected peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether multiple times. Dry the peptide under vacuum.

Data Presentation

The following tables summarize typical quantitative data for the protocols described. Note that actual results may vary depending on the specific peptide sequence and reaction conditions.

Table 1: Coupling Reaction Parameters for Dipeptide Synthesis

ParameterTypical Value/RangeNotes
Coupling Reagent DCC, EDCOnium salts like HBTU/HATU can also be used.
Equivalents of Reagents 1.0 - 1.2 eqA slight excess of the coupling agent and the N-protected amino acid is often used.
Reaction Time 12 - 24 hoursMonitored by TLC or LC-MS for completion.
Typical Yield (crude) 85 - 95%Dependent on the specific amino acids being coupled.
Purity (after chromatography) >95%Varies with the efficiency of purification.
Racemization < 1-2%With HOBt additive, racemization is generally low.

Table 2: Saponification and Deprotection Parameters

ParameterTypical Value/RangeNotes
Saponification Base LiOH, NaOHLiOH is often preferred to minimize racemization.
Reaction Time (Saponification) 1 - 4 hoursMonitored by TLC to avoid over-exposure to basic conditions.
Yield (Saponification) 80 - 90%Can be lower if the peptide is prone to degradation.
Pbf Deprotection Reagent TFA/TIS/H₂O (95:2.5:2.5)Standard cocktail for Pbf removal.
Deprotection Time 2 - 4 hoursLonger times may be needed for multiple Arg(Pbf) residues.
Yield (Final Peptide) >90% (after precipitation)Highly dependent on the peptide's solubility.

Visualizations

Experimental Workflow for Dipeptide Synthesis

G Workflow for Dipeptide Synthesis cluster_start Starting Materials cluster_reagents Reagents start1 This compound neutralization Neutralization start1->neutralization start2 Boc-Ala-OH activation Activation start2->activation reagent1 DIPEA reagent1->neutralization reagent2 DCC/EDC, HOBt reagent2->activation coupling Coupling Reaction neutralization->coupling activation->coupling workup Work-up & Purification coupling->workup product Boc-Ala-Arg(pbf)-OMe workup->product

Caption: A schematic of the solution-phase synthesis of a dipeptide.

Logical Flow of Peptide Elongation and Deprotection

G Peptide Elongation & Deprotection Logic start Peptide-OMe saponification Saponification (e.g., LiOH) start->saponification deprotected_c Peptide-OH saponification->deprotected_c next_coupling Couple next N-protected AA deprotected_c->next_coupling elongated_peptide Elongated Peptide-OMe next_coupling->elongated_peptide final_deprotection Final Deprotection (e.g., TFA) elongated_peptide->final_deprotection final_product Final Peptide final_deprotection->final_product

Caption: The logical steps for C-terminal elongation and final deprotection.

References

Application Notes and Protocols for H-Arg(pbf)-ome hcl in Fragment Condensation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment condensation is a powerful strategy in peptide synthesis, particularly for the construction of long or complex peptides. This approach involves the coupling of pre-synthesized, protected peptide fragments, which can offer advantages over linear solid-phase peptide synthesis (SPPS) by improving solubility, facilitating purification of intermediates, and potentially increasing overall yields. The use of C-terminal methyl esters, such as in H-Arg(pbf)-ome hcl (L-Arginine(pbf) methyl ester hydrochloride), provides a convenient protecting group for the carboxyl terminus of a peptide fragment. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a widely utilized acid-labile protecting group for the guanidino side chain of arginine, offering robust protection during synthesis and facile removal during the final deprotection step.[1]

These application notes provide detailed protocols and supporting data for the use of this compound in solution-phase fragment condensation strategies.

Key Advantages of the Pbf Protecting Group

The Pbf group offers several advantages for arginine side-chain protection in peptide synthesis:

  • Acid Lability: It is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), which is compatible with many other protecting groups used in peptide synthesis.

  • Reduced Side Reactions: Compared to older protecting groups like tosyl (Tos), the Pbf group minimizes side reactions at the guanidino group.

  • Improved Solubility: Pbf-protected arginine derivatives often exhibit better solubility in organic solvents used for peptide synthesis.

Overview of the Fragment Condensation Strategy

The general workflow for a fragment condensation strategy involving a C-terminal arginine methyl ester is depicted below. This strategy involves the synthesis of two or more peptide fragments, one with a C-terminal methyl ester (Fragment B, derived from this compound) and the other with a C-terminal carboxylic acid (Fragment A). These fragments are then coupled in solution, followed by deprotection to yield the final peptide.

cluster_0 Fragment A Preparation cluster_1 Fragment B Preparation cluster_2 Fragment Condensation and Deprotection A1 SPPS or Solution Synthesis of N-protected Peptide A2 Cleavage from Resin (if SPPS) A1->A2 A3 Purification of N-Boc-Peptide-OH A2->A3 C1 Solution-Phase Coupling of Fragment A and Fragment B A3->C1 N-Boc-Peptide-OH B1 Synthesis of Boc-Arg(Pbf)-OMe.HCl B2 Deprotection of Boc group B1->B2 B3 Isolation of H-Arg(Pbf)-OMe.HCl B2->B3 B3->C1 H-Arg(Pbf)-OMe.HCl C2 Purification of Protected Peptide C1->C2 C3 Global Deprotection (TFA cocktail) C2->C3 C4 Final Peptide Purification C3->C4 A N-Boc-Amino Acid D N-Boc-Peptide-OH (Fragment A) A->D Coupling B H-Amino Acid-OH B->D Coupling C H-Arg(Pbf)-OMe.HCl E Protected Peptide C->E Fragment Condensation D->E Fragment Condensation F Final Deprotected Peptide E->F Global Deprotection CarboxylicAcid R-COOH (Peptide Acid) Oacylisourea O-Acylisourea (Active Intermediate) CarboxylicAcid->Oacylisourea + EDC EDC EDC ActiveEster HOBt Active Ester Oacylisourea->ActiveEster + HOBt - DCU PeptideBond R-CO-NH-R' (Peptide Bond) Oacylisourea->PeptideBond + H2N-R' (direct attack) HOBt HOBt ActiveEster->PeptideBond + H2N-R' Amine H2N-R' (Peptide Amine)

References

Troubleshooting & Optimization

Technical Support Center: H-Arg(pbf)-OMe HCl Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the use of Arginine derivatives protected with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), such as H-Arg(pbf)-OMe HCl. This guide is intended for researchers, scientists, and drug development professionals encountering challenges during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low coupling efficiency when using Pbf-protected Arginine?

Low coupling efficiency with Pbf-protected Arginine can be attributed to several factors:

  • Steric Hindrance: The Pbf group is notably bulky, which can physically impede the coupling reaction, especially in sterically hindered sequences.[1][2][3]

  • δ-Lactam Formation: During activation, the arginine side chain can undergo intramolecular cyclization to form an inactive δ-lactam. This side reaction terminates the peptide chain, leading to truncated sequences and reduced yield.[2][3][4][5]

  • Incomplete Activation: The carboxylic acid of the incoming amino acid may not be fully activated, or the coupling reagents may be of poor quality or have degraded.

  • Peptide Aggregation: On a solid support, the growing peptide chain can aggregate, making the N-terminus inaccessible for the incoming activated amino acid.[6]

  • Suboptimal Reaction Conditions: Factors such as solvent choice, reaction temperature, and time can significantly impact coupling efficiency.[7]

Q2: How can I minimize δ-lactam formation?

Minimizing the formation of the inactive δ-lactam is critical for successful coupling of Pbf-protected Arginine. A key strategy is to reduce the pre-activation time of the amino acid before it is introduced to the resin.[2] Using in-situ activation methods where the activated amino acid is immediately exposed to the free amine on the resin is highly recommended.

Q3: Which coupling reagents are most effective for sterically hindered couplings involving Arg(pbf)?

For challenging couplings involving the bulky Arg(pbf), more potent coupling reagents are recommended to ensure high efficiency and minimize side reactions.[2] Uronium/aminium-based reagents like HATU and HBTU, or phosphonium-based reagents like PyBOP, are generally preferred over carbodiimides like DCC or DIC alone.[2] The addition of additives like HOBt or OxymaPure can enhance the efficiency of carbodiimide-mediated couplings.[7]

Q4: What is "double coupling" and should I use it for Arg(pbf)?

Double coupling is the practice of repeating the coupling step with a fresh solution of the activated amino acid.[2] This is a highly recommended strategy for incorporating Arg(pbf) to drive the reaction to completion and overcome issues of steric hindrance.[2][5]

Q5: How can I confirm that the coupling reaction has gone to completion?

A qualitative ninhydrin (Kaiser) test can be performed on a small sample of resin beads to detect the presence of free primary amines.[6][8] A negative result (yellow beads) indicates that the coupling is complete.[3][6] For a more quantitative assessment, HPLC and mass spectrometry analysis of a cleaved sample of the peptide can be performed.

Troubleshooting Guide

Below is a systematic guide to address common problems encountered during the coupling of Pbf-protected Arginine.

Problem Symptom (Analytical Finding) Potential Cause Recommended Solution
Low Coupling Efficiency Significant amount of starting material (free amine) remaining (Positive Kaiser test).Steric hindrance from the Pbf group.[3]- Use a more potent coupling reagent like HATU or PyBOP.[2]- Perform a "double coupling".[2][5]- Increase the coupling reaction time.[8]
Peptide Truncation Mass spectrometry shows a significant peak corresponding to the peptide sequence without Arginine (des-Arg peptide).[9]Formation of an inactive δ-lactam from the activated Fmoc-Arg(pbf)-OH.[2][3]- Minimize the pre-activation time of the amino acid before adding it to the resin.[2]- Use in-situ activation methods.[10]
Impure Final Product Multiple side products detected by HPLC/MS.Incomplete coupling, side reactions, or racemization.- Optimize coupling conditions (reagents, time, temperature).- For carbodiimide couplings, add an anti-racemization agent like HOBt or OxymaPure.[2]- Ensure high-purity reagents and solvents are used.[10]
No Reaction Only starting material detected.Poor quality or inactive coupling reagents.- Use fresh, high-quality coupling reagents and anhydrous solvents.[6]- Ensure the correct stoichiometry of all reagents.[7]

Experimental Protocols

Protocol 1: Standard Double Coupling of Fmoc-Arg(Pbf)-OH in SPPS

This protocol is a recommended starting point for the efficient incorporation of Arginine.

  • Resin Preparation: Swell the peptide-resin with a free N-terminal amine in peptide synthesis grade N,N-Dimethylformamide (DMF) for 30-60 minutes.[5]

  • Activation Mixture Preparation (First Coupling): In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3-5 equivalents relative to the resin substitution) and a suitable coupling reagent (e.g., HBTU/HATU) with an activator base (e.g., DIEA) in DMF.[5] For carbodiimide activation, dissolve Fmoc-Arg(Pbf)-OH and an additive like OxymaPure before adding the carbodiimide (e.g., DIC).[5]

  • First Coupling: Add the activation mixture to the resin and agitate for 1-2 hours at room temperature.[5]

  • Washing: Drain the reaction solution and wash the resin 3-5 times with DMF.[5]

  • Second Coupling: Prepare a fresh activation mixture as described in step 2 and repeat the coupling step for 1 hour.[2]

  • Confirmation and Washing: Perform a Kaiser test to confirm the absence of free amines.[6] Once the test is negative, wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3 times).[5]

Visual Guides

Troubleshooting_Workflow start Low Coupling Efficiency (Positive Kaiser Test) check_reagents Check Reagent Quality (Freshness, Purity) start->check_reagents Initial Check increase_potency Increase Coupling Reagent Potency (e.g., switch to HATU/PyBOP) check_reagents->increase_potency Reagents OK double_couple Perform Double Coupling increase_potency->double_couple extend_time Extend Reaction Time double_couple->extend_time check_lactam Suspect δ-Lactam Formation? (des-Arg peptide in MS) extend_time->check_lactam If unresolved success Coupling Successful (Negative Kaiser Test) extend_time->success If resolved minimize_preactivation Minimize Pre-activation Time check_lactam->minimize_preactivation Yes check_aggregation Suspect Peptide Aggregation? check_lactam->check_aggregation No minimize_preactivation->success modify_conditions Modify Synthesis Conditions (e.g., change solvent, increase temp.) check_aggregation->modify_conditions Yes modify_conditions->success

Caption: Troubleshooting workflow for low Arg(pbf) coupling efficiency.

Delta_Lactam_Formation activated_arg Fmoc-Arg(Pbf)-OH Activated Carboxyl coupling Desired Coupling (Peptide Bond Formation) activated_arg->coupling Intermolecular Reaction lactam Inactive δ-Lactam activated_arg->lactam Intramolecular Side Reaction peptide_resin Peptide-Resin with free amine peptide_resin->coupling

Caption: Competing reaction pathways for activated Fmoc-Arg(Pbf)-OH.

References

Preventing δ-lactam formation with Arg(Pbf) during coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common side reaction of δ-lactam formation during the coupling of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is δ-lactam formation and why is it a problem when using Arg(Pbf)?

A1: δ-Lactam formation is a significant side reaction that occurs during the coupling of activated Fmoc-Arg(Pbf)-OH. It is an intramolecular cyclization where the nitrogen of the side-chain guanidino group attacks the activated C-terminal carboxyl group of the same amino acid.[1] This forms a stable, six-membered δ-lactam ring, rendering the amino acid incapable of coupling to the growing peptide chain.[2] The primary consequences of this side reaction are the deletion of the intended arginine residue from the peptide sequence (des-Arg sequences) and premature termination of the peptide chain, leading to significantly lower purity and overall yield of the final product.[1][3]

Q2: What factors contribute to the formation of the δ-lactam side-product?

A2: Several factors can promote this undesirable side reaction:

  • Steric Hindrance: The bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group can sterically hinder the intermolecular coupling reaction, making the competing intramolecular cyclization more favorable.[2][4]

  • Activation Method: The method used to activate the carboxylic acid can influence the rate of lactam formation. Pre-activation periods can sometimes increase the likelihood of the side reaction.

  • Solvent Choice: The polarity and viscosity of the solvent play a crucial role. For instance, N-butylpyrrolidinone (NBP), a greener alternative to Dimethylformamide (DMF), has been shown to exacerbate δ-lactam formation, possibly due to its higher viscosity which can impair the diffusion of reagents.[5][6] Conversely, using more polar solvent mixtures, such as DMSO/2-Me-THF, can help suppress the side reaction.[1][7]

  • Protecting Group: The nature of the guanidino protecting group itself is a key factor. The Pbf group is known to be more susceptible to this side reaction compared to others like the nitro (NO2) group.[1][8]

Q3: When is Fmoc-Arg(Pbf)-OH preferred over other arginine derivatives like Fmoc-Arg(Pmc)-OH?

A3: Fmoc-Arg(Pbf)-OH is generally favored over its predecessor, Fmoc-Arg(Pmc)-OH, primarily due to its increased acid lability. The Pbf group can be cleaved under milder acidic conditions (e.g., standard TFA cleavage cocktails) than the Pmc group.[3] This is particularly advantageous for synthesizing peptides containing sensitive residues like tryptophan, as the harsher conditions required for Pmc removal can lead to alkylation of the tryptophan indole side-chain. One study demonstrated a 69% yield for a tryptophan-containing peptide using Arg(Pbf) compared to only 46% with Arg(Pmc) after a 3-hour cleavage.[3]

Q4: Can microwave-assisted SPPS help reduce δ-lactam formation?

A4: While microwave heating is effective at accelerating coupling reactions and can help overcome steric hindrance, it does not selectively accelerate the desired intermolecular coupling over the intramolecular lactam formation.[1] Therefore, while it can improve coupling efficiency in general, it is not a direct solution for preventing the δ-lactam side reaction and may require careful optimization of coupling times.[1]

Troubleshooting Guide

If you are observing low peptide purity, low overall yield, or mass spectrometry results indicating deletion of an arginine residue (+/- 156 Da), δ-lactam formation is a probable cause.[9] Follow this guide to troubleshoot and mitigate the issue.

Step 1: Initial Diagnosis
  • Confirm Incomplete Coupling: After the arginine coupling step, perform a Kaiser test. A positive result (blue beads) indicates the presence of free primary amines, confirming that the coupling was incomplete.[3]

  • Analyze Crude Product: Use HPLC and Mass Spectrometry to analyze the crude peptide. Look for a major peak corresponding to the mass of your target peptide minus an arginine residue (des-Arg peptide).

Step 2: Mitigation Strategies

Based on your experimental setup and flexibility, implement one or more of the following solutions.

StrategyRecommended ActionWhen to Use
Procedural Modification Perform a "double coupling" for the arginine residue. After the first coupling and a wash step, repeat the coupling procedure with a fresh solution of activated Fmoc-Arg(Pbf)-OH.[1]This is often the quickest and easiest first step to implement in an existing protocol to help drive the reaction to completion.
Reagent Optimization Change your activation method. Use an in-situ activation protocol with a carbodiimide like DIC and an additive like OxymaPure.[2][5] Alternatively, use a highly efficient aminium/uronium salt like HATU, which is known to perform well for hindered couplings.[2]If double coupling is insufficient or if you are using a pre-activation step that allows significant time for the side reaction to occur.
Solvent System Change Switch from DMF or NBP to a more polar binary solvent mixture. A mixture of DMSO and 2-Methyltetrahydrofuran (2-Me-THF) has been shown to suppress lactam formation.[7]When procedural and reagent changes do not resolve the issue. This is a powerful method for minimizing the side reaction at its source.
Protecting Group Change For particularly difficult sequences, consider replacing Fmoc-Arg(Pbf)-OH with a derivative less prone to lactamization, such as Fmoc-Arg(NO2)-OH.[1][8]When synthesizing a peptide where Arg lactamization is a persistent and major problem that cannot be solved by other means. Note that this may require changes to your final cleavage protocol.

Data on Mitigation Strategies

The following table summarizes quantitative data from studies addressing δ-lactam formation.

StrategyCondition(s)Observed OutcomeReference
Solvent Optimization Synthesis of Bivalirudin using NBP as a solvent.The side-product from δ-lactam formation was 18% .[7]
Synthesis of Bivalirudin using a DMSO/2-Me-THF solvent mixture.The side-product from δ-lactam formation was reduced to 2% .[7]
Protecting Group Comparison Cleavage of a Trp-containing peptide using Fmoc-Arg(Pmc)-OH.Final peptide yield was 46% .[3]
Cleavage of a Trp-containing peptide using Fmoc-Arg(Pbf)-OH.Final peptide yield was 69% .[3]
Protecting Group Comparison Activation of Fmoc-Arg(Pbf)-OH with DIC/Oxyma.Significant δ-lactam formation observed.[8]
Activation of Fmoc-Arg(NO2)-OH with DIC/Oxyma.δ-lactam formation was minimized.[8]

Visual Guides

Mechanism of δ-Lactam Formation

The following diagram illustrates the intramolecular cyclization pathway where the activated arginine derivative consumes itself to form an unreactive δ-lactam, preventing its incorporation into the peptide chain.

lactam_formation Arg Fmoc-Arg(Pbf)-OH Act Activated Ester (e.g., OAt, Oxyma) Arg->Act Coupling Reagent (e.g., HATU, DIC) Lactam δ-Lactam (Inactive Side-Product) Act->Lactam Intramolecular Cyclization (Side Reaction) Coupled Desired Coupled Product (Fmoc-Arg(Pbf)-Peptide-Resin) Act->Coupled Intermolecular Coupling (Desired Pathway) Peptide Peptide Chain (H₂N-Peptide-Resin) troubleshooting_workflow start Problem Observed: Low Yield / Purity or Des-Arg Peptide lcms Analyze crude product by LC-MS start->lcms kaiser_test Perform Kaiser Test on resin post-coupling double_couple Implement Double Coupling for Arg residue kaiser_test->double_couple Test Positive (Blue Beads) fail Consult Specialist kaiser_test->fail Test Negative (Other Issue) lcms->kaiser_test check1 Problem Resolved? double_couple->check1 reagent_opt Optimize Reagents: 1. Use in-situ activation (DIC/Oxyma) 2. Switch to HATU/DIEA check1->reagent_opt No end Solution Found check1->end Yes check2 Problem Resolved? reagent_opt->check2 solvent_opt Change Solvent System: (e.g., to DMSO/2-Me-THF) check2->solvent_opt No check2->end Yes check3 Problem Resolved? solvent_opt->check3 pg_change Advanced Solution: Change to Fmoc-Arg(NO2)-OH check3->pg_change No check3->end Yes pg_change->end

References

Technical Support Center: H-Arg(pbf)-OMe HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered when using H-Arg(pbf)-OMe HCl in peptide synthesis. The information is tailored for professionals engaged in chemical research and drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it primarily used?

This compound is the hydrochloride salt of arginine methyl ester with the guanidino side chain protected by the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. It is a key building block in peptide synthesis, particularly in solution-phase synthesis where the N-terminus is unprotected for subsequent coupling reactions. The Pbf group provides acid-labile protection for the highly reactive guanidino group of arginine, preventing side reactions during peptide chain elongation.[1]

Q2: What are the most common side reactions associated with the use of this compound?

The primary side reactions encountered when using Pbf-protected arginine derivatives like this compound include:

  • δ-Lactam Formation: An intramolecular cyclization that consumes the activated arginine derivative, preventing its incorporation into the peptide chain and leading to deletion sequences.[2][3]

  • Racemization: The loss of stereochemical integrity at the α-carbon of the arginine residue, resulting in the formation of diastereomeric peptide impurities.

  • Pbf Group Migration to Tryptophan: During acidic conditions, typically in the final deprotection step, the cleaved Pbf group can reattach to the indole ring of tryptophan residues.[4]

  • Guanidinylation: The reaction of the arginine's guanidino group with the activated carboxyl group of another amino acid, leading to chain termination. This is more of a concern with unprotected or poorly protected arginine.

Q3: Are there any side reactions specific to the methyl ester (OMe) group?

While the methyl ester is a relatively stable protecting group for the C-terminus, it can be susceptible to hydrolysis under basic conditions, which might be employed during work-up or subsequent reaction steps. Saponification (hydrolysis of the ester) would expose the free carboxylic acid, which could lead to unintended coupling reactions if not properly managed.

Troubleshooting Guide

Issue 1: Low Coupling Yield or Presence of Deletion Sequences

Probable Cause:

This issue is frequently caused by the formation of a δ-lactam, an intramolecular cyclization of the activated arginine derivative. This side reaction renders the arginine unable to couple to the growing peptide chain.[2][3] The bulky nature of the Pbf group can also sterically hinder the coupling reaction, leading to incomplete incorporation.[5]

Solutions:

  • Optimized Activation/Coupling Conditions:

    • Minimize the pre-activation time of the N-protected amino acid that will be coupled to the this compound. Prolonged activation can increase the likelihood of side reactions of the activated acid.

    • Employ coupling reagents known for high efficiency and low racemization, such as HATU or HBTU, in combination with a hindered base like diisopropylethylamine (DIEA).[6]

    • For carbodiimide-based coupling (e.g., with DIC), the use of additives like OxymaPure or HOBt is recommended to suppress racemization and improve coupling efficiency.[6]

  • Reaction Concentration: Increasing the concentration of the reactants can favor the intermolecular coupling reaction over the intramolecular δ-lactam formation.[6]

  • Double Coupling: If monitoring of the reaction (e.g., by TLC or HPLC) indicates incomplete coupling, a second coupling step with fresh reagents can be performed to drive the reaction to completion.[3]

Issue 2: Presence of Diastereomeric Impurities in the Final Peptide

Probable Cause:

Racemization, the conversion of the L-arginine residue to its D-enantiomer, can occur during the activation of the carboxyl group of the amino acid being coupled to this compound. Factors influencing racemization include the choice of coupling reagent, base, and reaction temperature.[7]

Solutions:

  • Choice of Coupling Reagents and Additives:

    • Carbodiimide-based methods (e.g., DIC) in the presence of racemization-suppressing additives like OxymaPure or HOAt are generally preferred over uronium/aminium salts like HBTU when racemization is a major concern.[8][9]

    • Phosphonium-based reagents like PyBOP are also known for their low racemization potential.[6]

  • Base Selection: The use of sterically hindered and weaker bases, such as N-methylmorpholine (NMM) or 2,4,6-collidine, is recommended over less hindered and stronger bases like triethylamine (TEA) or DIEA, as they are less likely to abstract the α-proton, which is a key step in racemization.[8]

  • Temperature Control: Perform coupling reactions at room temperature or lower (e.g., 0 °C) to minimize the rate of racemization.[6]

Issue 3: Side Products with a Mass Increase of +252 Da, Especially in Tryptophan-Containing Peptides

Probable Cause:

This mass increase is characteristic of the transfer of the Pbf protecting group from the arginine side chain to the indole ring of a tryptophan residue. This side reaction typically occurs during the final acidic cleavage of the Pbf group.[4]

Solutions:

  • Use of Scavengers: During the final deprotection step with trifluoroacetic acid (TFA), the inclusion of a scavenger cocktail is crucial. A mixture containing thioanisole and 1,2-ethanedithiol (EDT) is effective in capturing the reactive Pbf cations and preventing their reaction with tryptophan.[10]

  • Tryptophan Protection: For sequences particularly sensitive to this side reaction, using a tryptophan derivative with its indole nitrogen protected (e.g., with a Boc group) during the synthesis can prevent this modification.[11]

Data Presentation

The choice of protecting group for the arginine side chain can significantly impact the extent of δ-lactam formation. The following table summarizes a comparative study of δ-lactam formation with different Fmoc-protected arginine derivatives in solid-phase peptide synthesis, which provides valuable insights for solution-phase synthesis as well.

Fmoc-Arg Derivative% δ-Lactam Formation (after 30 min)Coupling EfficiencyReference
Fmoc-Arg(NO2)-OH3%>99%[12]
Fmoc-Arg(Pbf)-OH12%>99%[12]
Fmoc-Arg(Boc)2-OH60%28%[12]

This data is from a study in solid-phase peptide synthesis but illustrates the relative propensity of different protecting groups to undergo δ-lactam formation.

Experimental Protocols

General Protocol for Solution-Phase Coupling of an N-Protected Amino Acid to this compound

This protocol provides a general guideline. Stoichiometry and reaction times may need to be optimized for specific peptide sequences.

  • Dissolution of Reactants:

    • Dissolve this compound (1.0 equivalent) and the N-protected amino acid (1.0-1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)).

    • Add a hindered base such as DIEA or NMM (1.0 equivalent) to neutralize the hydrochloride salt.

  • Activation (Pre-activation or in situ):

    • For Carbodiimide Coupling: Add a racemization-suppressing additive such as OxymaPure or HOBt (1.0-1.2 equivalents) to the solution of the amino acids. Cool the mixture to 0 °C and add the carbodiimide (e.g., DIC, 1.1 equivalents).

    • For Uronium/Phosphonium Coupling: In a separate flask, dissolve the coupling reagent (e.g., HATU or PyBOP, 1.0-1.2 equivalents) and the N-protected amino acid in an aprotic solvent. Add a hindered base (2.0 equivalents) and allow for a short pre-activation time (1-2 minutes) before adding this mixture to the solution of H-Arg(pbf)-OMe.

  • Coupling Reaction:

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed (typically 2-24 hours).

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate).

    • Wash the organic layer successively with a weak acid solution (e.g., 5% citric acid), a weak base solution (e.g., 5% sodium bicarbonate), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude dipeptide by flash column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Coupling Yield

Troubleshooting_Low_Yield Start Low Coupling Yield or Deletion Sequence Detected CheckLactam Suspect δ-Lactam Formation Start->CheckLactam CheckSteric Consider Steric Hindrance Start->CheckSteric OptimizeActivation Optimize Activation/Coupling: - Minimize pre-activation time - Use potent coupling reagents (HATU, PyBOP) - Add Oxyma/HOBt with carbodiimides CheckLactam->OptimizeActivation Yes IncreaseConc Increase Reactant Concentration CheckLactam->IncreaseConc Yes CheckSteric->OptimizeActivation Yes DoubleCouple Perform a Second Coupling CheckSteric->DoubleCouple Yes Recheck Re-analyze Product OptimizeActivation->Recheck IncreaseConc->Recheck DoubleCouple->Recheck

Caption: Troubleshooting workflow for low coupling yield with this compound.

Reaction Pathway for δ-Lactam Formation

Lactam_Formation ActivatedArg Activated H-Arg(Pbf)-OMe Carboxyl group is activated (e.g., as an active ester) IntramolecularAttack Intramolecular Nucleophilic Attack ActivatedArg->IntramolecularAttack Side Reaction DesiredCoupling Desired Intermolecular Coupling ActivatedArg->DesiredCoupling Desired Reaction Lactam δ-Lactam Stable 6-membered ring Unreactive towards coupling IntramolecularAttack->Lactam Dipeptide Desired Dipeptide Arginine successfully incorporated DesiredCoupling->Dipeptide

Caption: Competing pathways of activated H-Arg(Pbf)-OMe: desired coupling vs. δ-lactam formation.

References

Technical Support Center: Optimizing Coupling Conditions for H-Arg(Pbf)-OMe HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling conditions for H-Arg(Pbf)-OMe HCl in solution-phase peptide synthesis. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the efficiency and success of your coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound?

The main challenges associated with the coupling of this compound stem from the sterically bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group on the arginine side chain. This steric hindrance can lead to slower reaction rates and incomplete coupling. Additionally, the guanidinium group of arginine, even when protected, can be involved in side reactions.

Q2: Which coupling reagents are most effective for this compound?

For sterically hindered amino acids like this compound, potent coupling reagents are recommended. Uronium/aminium salts such as HATU and HBTU, or phosphonium salts like PyBOP, are generally more effective than standard carbodiimide reagents like DCC or EDC when used alone.[1][2] These more powerful reagents can help overcome the steric barrier and promote efficient peptide bond formation.[3]

Q3: What are the common side reactions to be aware of during the coupling of this compound?

The most common side reactions include:

  • Racemization: The chiral integrity of the amino acid can be compromised during the activation step. This can be minimized by using additives like HOBt or OxymaPure, especially with carbodiimide reagents.[1]

  • δ-Lactam Formation: Intramolecular cyclization of the activated arginine can occur, leading to a non-reactive species and resulting in truncated peptide sequences. This is a known issue with Pbf-protected arginine.

  • Guanidinylation: Uronium-based coupling reagents can sometimes react with the free N-terminal amine of the peptide chain, forming a guanidinium byproduct and terminating the chain elongation.[4] This is more problematic if the coupling reagent is used in excess or if the carboxylic acid activation is slow.

Q4: How can I monitor the progress of the coupling reaction?

The progress of the coupling reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By spotting the reaction mixture over time, you can observe the consumption of the starting materials (the N-protected amino acid and this compound) and the formation of the dipeptide product.

Q5: What is the best way to purify the peptide after coupling?

Purification of the resulting dipeptide is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the N-protecting group and the dipeptide itself. Alternatively, if the product has suitable solubility properties, purification can be achieved by a series of aqueous extractions to remove water-soluble byproducts and excess reagents, followed by crystallization.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Coupling Yield Incomplete reaction: Steric hindrance from the Pbf group may be slowing the reaction.- Increase the reaction time. - Consider using a more potent coupling reagent like HATU or PyBOP. - A slight increase in temperature (e.g., to 40°C) may improve the reaction rate, but monitor for increased side reactions.
Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants and coupling reagents.- Ensure accurate measurement of all components. Typically, a slight excess (1.1-1.2 equivalents) of the coupling reagent and the N-protected amino acid is used relative to this compound.
Poor Solubility: One or more of the reactants may not be fully dissolved in the chosen solvent.- H-Arg(Pbf)-OH is soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[6] Ensure your chosen solvent is appropriate for all reactants. - Consider using a more polar aprotic solvent like DMF or NMP.
Presence of Multiple Products in HPLC/TLC Racemization: Loss of stereochemical integrity during activation.- If using a carbodiimide (DCC, EDC), add an equivalent of an racemization suppressant like HOBt or OxymaPure.[1] - Minimize the pre-activation time before adding the amine component.
δ-Lactam Formation: Intramolecular cyclization of the activated arginine.- Keep the activation time of the N-protected amino acid to a minimum before adding this compound.
Guanidinylation: Reaction of an excess of a uronium-based coupling reagent with the free amine.- Use a slight excess of the carboxylic acid component relative to the coupling reagent. - Phosphonium-based reagents like PyBOP do not cause this side reaction.[2]
Difficulty in Purifying the Product Contamination with Urea Byproduct (from DCC/EDC): Dicyclohexylurea (DCU) is poorly soluble in many organic solvents, while the byproduct from EDC is water-soluble.- If using DCC, the precipitated DCU can be removed by filtration. - If using EDC, the water-soluble byproduct can be removed by aqueous extraction during work-up.[1]
Residual Coupling Reagents/Additives: HOBt, HATU, and their byproducts can be difficult to remove.- Perform aqueous washes with a mild acid (e.g., dilute HCl) and a mild base (e.g., saturated NaHCO3 solution) to remove basic and acidic impurities, respectively. - Careful column chromatography is often necessary for complete purification.

Data Presentation

The following table summarizes the general performance of common coupling reagents for sterically hindered amino acids in a solution-phase context. The exact yields and reaction times will vary depending on the specific substrates and reaction conditions.

Coupling ReagentAdditiveTypical Reaction TimeRelative Efficiency for Hindered CouplingsCommon Side Reactions/Drawbacks
DCC/EDC HOBt or OxymaPure4-24 hoursModerateRacemization (if no additive is used), formation of insoluble (DCC) or water-soluble (EDC) urea byproducts.[1]
HBTU/HATU None1-4 hoursHigh to Very HighPotential for guanidinylation if used in excess.[4] HATU is generally more reactive but also more expensive.
PyBOP None1-4 hoursHighByproducts are generally less hazardous than those from BOP. Does not cause guanidinylation.[1][2]
COMU None1-3 hoursVery HighHigh reactivity, may be superior to HATU for some hindered couplings. Can cause guanidinylation.[1]

Experimental Protocols

Standard Solution-Phase Coupling Protocol using HATU

This protocol describes a general procedure for the coupling of an N-protected amino acid to this compound in solution.

Materials:

  • N-protected amino acid (e.g., Fmoc-Ala-OH)

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Amine Component:

    • Dissolve this compound (1.0 equivalent) in anhydrous DMF.

    • Add DIEA (1.1 equivalents) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes at room temperature.

  • Activation of the Carboxylic Acid Component:

    • In a separate flask, dissolve the N-protected amino acid (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous DMF.

    • Add DIEA (2.2 equivalents) to the mixture.

    • Stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • Add the activated carboxylic acid solution to the solution of the free amine of H-Arg(Pbf)-OMe.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or HPLC until the starting amine is consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dipeptide.

Mandatory Visualizations

Troubleshooting Workflow for Low Coupling Yield

G Troubleshooting Low Coupling Yield start Low Yield of Dipeptide check_reaction Check Reaction Completion by TLC/HPLC start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains complete Reaction Complete check_reaction->complete No starting material increase_time Increase Reaction Time incomplete->increase_time stronger_reagent Use a More Potent Coupling Reagent (e.g., HATU, PyBOP) incomplete->stronger_reagent double_coupling Consider Double Coupling incomplete->double_coupling optimize_conditions Optimize Reaction Conditions (Solvent, Temperature) incomplete->optimize_conditions workup_issue Investigate Work-up/Purification Losses complete->workup_issue final_product Pure Dipeptide workup_issue->final_product increase_time->final_product stronger_reagent->final_product double_coupling->final_product optimize_conditions->final_product

Caption: A logical workflow to diagnose and resolve issues of low yield in the coupling of this compound.

Signaling Pathway of Peptide Bond Formation

G Peptide Bond Formation Pathway N_protected_AA N-Protected Amino Acid (R-COOH) Activated_Ester Activated Ester (R-CO-X) N_protected_AA->Activated_Ester Activation H_Arg_OMe H-Arg(Pbf)-OMe (H₂N-R') Dipeptide Protected Dipeptide (R-CO-NH-R') H_Arg_OMe->Dipeptide Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIEA) Base->Activated_Ester Activated_Ester->Dipeptide Nucleophilic Attack Byproducts Byproducts Dipeptide->Byproducts during work-up

Caption: A simplified diagram illustrating the key steps in the formation of a peptide bond using a coupling reagent.

References

Technical Support Center: Double Coupling Strategy for Arginine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the incorporation of arginine, a notoriously challenging amino acid, in solid-phase peptide synthesis (SPPS). The focus is on the double coupling strategy, a common and effective method to improve the efficiency of arginine incorporation and the overall purity of the final peptide.

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of arginine, specifically Fmoc-Arg(Pbf)-OH, so challenging in SPPS?

A1: The difficulty in incorporating arginine arises from a combination of factors. The bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group on the side chain, combined with the inherent size of the arginine side chain itself, creates significant steric hindrance.[1][2] This steric bulk can slow down the coupling reaction, leading to incomplete incorporation. Additionally, the activated carboxylic acid of the protected arginine can react with its own side chain to form a stable six-membered δ-lactam, a side reaction that consumes the activated amino acid and prevents it from coupling to the growing peptide chain.[2][3][4]

Q2: What is a double coupling strategy and when should it be employed?

A2: A double coupling strategy involves repeating the amino acid coupling step before moving on to the next deprotection step in SPPS.[5] This technique is highly recommended for the incorporation of sterically hindered amino acids like arginine.[6][7] By performing the coupling reaction twice, any unreacted free amines from the first coupling have a second opportunity to react, driving the reaction closer to completion and minimizing the formation of deletion sequences where the arginine residue is missing.[3][5][8] It is particularly crucial when arginine is being coupled to another bulky amino acid.[1][6]

Q3: How do I know if my coupling reaction is incomplete and a double coupling is necessary?

A3: The most common method for monitoring the completion of a coupling reaction in real-time is the Kaiser test (or ninhydrin test).[5][9] This colorimetric test detects the presence of free primary amines on the peptide-resin. A positive result, indicated by blue or purple beads, signals an incomplete reaction and the need for a second coupling.[5][10] For more quantitative analysis, a small sample of the resin can be cleaved and analyzed by HPLC.[5]

Q4: Can I just extend the time of a single coupling instead of performing a double coupling?

A4: While extending the coupling time can improve incorporation, studies have shown that a double coupling strategy often yields a cleaner crude peptide sample compared to a single, extended coupling.[1][6] For difficult sequences, especially those containing multiple arginine residues, double coupling is a more robust strategy to ensure high purity and yield.[1][7]

Q5: What is H-Arg(Pbf)-OMe HCl and can I use it for double coupling in SPPS?

A5: this compound is the methyl ester hydrochloride salt of Pbf-protected arginine.[11] It lacks the N-terminal Fmoc protecting group necessary for standard Fmoc-based solid-phase peptide synthesis. This reagent is typically used in solution-phase peptide synthesis or for the preparation of peptide fragments. For the sequential addition of arginine to a growing peptide chain on a solid support, the correct reagent is Fmoc-Arg(Pbf)-OH.[12][13]

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of arginine using a double coupling strategy.

Problem Symptoms Probable Causes Recommended Solutions
Incomplete Coupling - Positive Kaiser test (blue/purple beads) after the second coupling.[5][10] - Presence of deletion sequences (mass corresponding to the peptide minus arginine) in the final product upon mass spectrometry analysis.[2][8]- Extreme steric hindrance from the peptide sequence. - Aggregation of the growing peptide chain on the resin.[7] - Inefficient activation of the amino acid.- Switch to a more powerful coupling reagent: If using DIC/HOBt, consider switching to HATU or HBTU, which are generally more effective for hindered couplings.[9] - Change the solvent: Use NMP instead of DMF, or add a small percentage of DMSO to disrupt aggregation.[5] - Increase reagent concentration: Using a higher concentration of the amino acid and coupling reagents can help drive the reaction to completion.[6][7]
Low Purity of Final Peptide - Multiple peaks close to the main product peak in the HPLC chromatogram.- δ-Lactam formation: This side reaction consumes the activated arginine, leading to deletion sequences.[2][3][8] - Racemization: Prolonged or aggressive activation conditions can lead to a loss of chiral purity.[14]- Optimize pre-activation time: Keep the pre-activation time of the amino acid to a minimum before adding it to the resin.[14] - Use HATU: HATU is known to have a lower risk of racemization compared to HBTU.[14]
Aggregation - Slow or incomplete draining of solvents from the reaction vessel. - Clumping of the resin beads. - Consistently incomplete coupling reactions.[7]- Formation of secondary structures (e.g., beta-sheets) in the growing peptide chain, particularly in arginine-rich sequences.[6]- Incorporate "kink-forming" residues: Use pseudoproline dipeptides or backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) to disrupt secondary structure formation.[7] - Microwave-assisted SPPS: Using a microwave peptide synthesizer can help to reduce aggregation and improve coupling efficiency.[8][12]

Experimental Protocols

Protocol 1: Double Coupling of Fmoc-Arg(Pbf)-OH

This protocol outlines a standard double coupling procedure for the incorporation of Fmoc-Arg(Pbf)-OH into a growing peptide chain on a solid support.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Arg(Pbf)-OH (3-5 equivalents relative to resin loading)

  • Coupling reagent (e.g., HATU, 3-5 equivalents)

  • Base (e.g., DIEA, 6-10 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 20-30 minutes. Drain the solvent.

  • First Coupling:

    • In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH and the coupling reagent (e.g., HATU) in a minimal amount of DMF.

    • Add the base (e.g., DIEA) to the solution and allow for a brief pre-activation (1-2 minutes).[14]

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.[9]

    • Drain the reaction solution.

  • Washing: Wash the resin thoroughly with DMF (3-5 times).[9]

  • Monitoring (Optional but Recommended): Perform a Kaiser test (see Protocol 2) on a small sample of resin beads to assess the completeness of the first coupling.

  • Second Coupling:

    • Repeat step 2 with a fresh solution of activated Fmoc-Arg(Pbf)-OH.[7][8]

  • Final Washing: Upon completion of the second coupling, drain the reaction solution and wash the resin extensively with DMF (5-7 times) to remove any residual reagents before proceeding to the next Fmoc deprotection step.[9]

Protocol 2: Kaiser (Ninhydrin) Test

This qualitative test is essential for monitoring the completion of the coupling reaction by detecting free primary amines.[5][10]

Reagents:

  • Solution A: 5 g of ninhydrin in 100 mL of ethanol.[9]

  • Solution B: 80 g of phenol in 20 mL of ethanol.[9]

  • Solution C: 2 mL of 0.001 M KCN in 100 mL of pyridine.[9]

Procedure:

  • Sample Collection: After the coupling reaction, collect a small sample of resin beads (10-20 beads).

  • Washing: Place the beads in a small glass test tube and wash them thoroughly with DMF and then ethanol to remove any residual reagents.[9]

  • Reagent Addition: Add 2-3 drops of each solution (A, B, and C) to the test tube.[9]

  • Heating: Heat the test tube at 100-120°C for 5 minutes.[9]

  • Interpretation of Results:

    • Positive (Incomplete Coupling): The beads and/or the solution turn a deep blue or purple color, indicating the presence of free primary amines. A second coupling is required.[5][9]

    • Negative (Complete Coupling): The beads remain their original color, and the solution is yellow or colorless. The coupling is considered complete.[9]

Visualizations

Double_Coupling_Workflow Start Fmoc-Deprotected Peptide-Resin Coupling1 First Coupling: Add activated Fmoc-Arg(Pbf)-OH Start->Coupling1 Wash1 Wash with DMF Coupling1->Wash1 KaiserTest Kaiser Test Wash1->KaiserTest Coupling2 Second Coupling: Add fresh activated Fmoc-Arg(Pbf)-OH KaiserTest->Coupling2 Positive (Incomplete) Wash2 Wash with DMF KaiserTest->Wash2 Negative (Complete) Coupling2->Wash2 NextStep Proceed to next Fmoc Deprotection Wash2->NextStep Competing_Pathways ActivatedArg Activated Fmoc-Arg(Pbf)-OH DesiredCoupling Desired Coupling (Peptide Elongation) ActivatedArg->DesiredCoupling SideReaction δ-Lactam Formation (Intramolecular Cyclization) ActivatedArg->SideReaction PeptideResin Peptide-Resin (Free Amine) PeptideResin->DesiredCoupling

References

Impact of solvent choice on H-Arg(pbf)-ome hcl coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the coupling of H-Arg(pbf)-ome hcl. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges related to solvent choice.

Troubleshooting Guide

Low coupling efficiency and the presence of impurities are common hurdles when working with this compound. This guide will help you diagnose and resolve these issues.

Problem: Low or No Product Formation

Potential Cause Recommended Solution
Poor Solubility of this compound: The reactant may not be fully dissolved in the chosen solvent, leading to a low effective concentration.Ensure complete dissolution before initiating the reaction. Consider switching to a solvent with higher polarity like DMF or NMP. Gentle warming and sonication can also aid dissolution.
Incomplete Activation of the Carboxylic Acid: The coupling reagent may not be efficiently activating the acid component of the reaction.Use a more potent coupling reagent such as HATU or HBTU, particularly for sterically hindered couplings. Ensure the freshness and correct stoichiometry of your coupling reagents.[1][2]
Steric Hindrance: The bulky Pbf protecting group can physically obstruct the coupling reaction, especially with other large molecules.[3][4]Increase the reaction time to allow the coupling to proceed to completion. Consider performing a "double coupling" where fresh reagents are added to the reaction mixture after an initial coupling period.[5]
δ-Lactam Formation: An intramolecular side reaction can occur where the activated arginine cyclizes, forming an unreactive lactam and terminating the desired reaction.[6][7]Use pre-activation or in-situ activation methods with additives like OxymaPure to minimize the lifetime of the highly reactive activated ester.[4][6] Avoid prolonged activation times before the addition of the amine component.

Problem: Presence of Impurities in the Final Product

Potential Cause Recommended Solution
Racemization: The chiral center of the amino acid can be compromised during activation, leading to diastereomeric impurities.[2][8]Minimize the pre-activation time and avoid strong bases where possible. The use of additives like HOBt or Oxyma can help suppress racemization.[9][10]
Side Reactions from Protecting Groups: The Pbf group can be partially cleaved under certain conditions, or other protecting groups in your molecules may not be stable to the reaction conditions.Ensure that the chosen solvent and reaction conditions are compatible with all protecting groups in your starting materials. The Pbf group is generally stable to basic conditions but labile to strong acids.[1][11]
Residual Starting Materials: Incomplete reaction will lead to the presence of starting materials in your crude product.Monitor the reaction progress using techniques like TLC or LC-MS to ensure full conversion. If the reaction has stalled, consider the troubleshooting steps for low product formation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this compound coupling?

The optimal solvent depends on the specific reaction partners and conditions. However, polar aprotic solvents are generally preferred. Dimethylformamide (DMF) is the most commonly used solvent for peptide couplings due to its excellent solvating properties for protected amino acids and coupling reagents.[3] N-Methyl-2-pyrrolidone (NMP) is another good option, particularly for reactions that require heating. For greener alternatives, N-butylpyrrolidinone (NBP) has been explored, though its higher viscosity may require elevated temperatures to ensure efficient reaction kinetics.[6]

Q2: My this compound is not dissolving in my chosen solvent. What should I do?

Poor solubility can significantly hinder your coupling reaction.[2] If you are experiencing solubility issues, try the following:

  • Switch to a more polar solvent: If you are using a solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), switching to DMF or NMP will likely improve solubility.

  • Gentle Warming: Warming the mixture can help to dissolve the starting material. However, be cautious not to heat to temperatures that could cause degradation of your reactants or reagents.

  • Sonication: Using an ultrasonic bath can aid in the dissolution of stubborn solids.

Q3: How can I minimize the formation of the δ-lactam side product?

δ-lactam formation is a known side reaction for activated arginine derivatives.[1][6] To minimize this:

  • Use a suitable coupling reagent: Carbodiimides like DIC in the presence of an additive like OxymaPure are effective.[4] Uronium/aminium-based reagents like HATU also perform well.

  • Control the activation time: Pre-activating the carboxylic acid for a short period (1-2 minutes) before adding the this compound can be beneficial.[4] Avoid long activation times which increase the opportunity for the intramolecular cyclization to occur.

  • In-situ activation: Adding all components together and then initiating the reaction (for example, by adding the carbodiimide last) can also reduce the concentration of the highly reactive activated ester at any given time.[6]

Q4: Is it necessary to use an additive like HOBt or OxymaPure?

While not always strictly necessary, additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) are highly recommended. They offer two main benefits:

  • Reduced Racemization: They help to suppress the racemization of the activated amino acid.[9][10]

  • Increased Coupling Efficiency: They can form more reactive activated esters, leading to faster and more complete coupling reactions.[4]

Experimental Protocols

General Protocol for this compound Coupling

This protocol provides a general starting point for a coupling reaction. The specific equivalents of reagents and reaction times may need to be optimized for your particular substrates.

  • Dissolution: In a clean, dry reaction vessel, dissolve the carboxylic acid component (1 equivalent) and this compound (1-1.2 equivalents) in a suitable solvent (e.g., DMF).

  • Reagent Addition: Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., Diisopropylethylamine - DIEA, 2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the progress of the reaction by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, proceed with a standard aqueous work-up to remove the excess reagents and byproducts.

  • Purification: Purify the crude product by a suitable method, such as column chromatography.

Kaiser Test for Monitoring Coupling on Solid Phase (Adaptable for Solution Phase)

The Kaiser test is used to detect the presence of free primary amines.[1] A positive result (blue color) indicates that the coupling is incomplete.

  • Sample Preparation: Take a small aliquot of the reaction mixture.

  • Reagent Addition: Add a few drops of each of the following solutions:

    • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

    • Solution B: 80 g of phenol in 20 mL of ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 100 mL of pyridine.

  • Heating: Heat the sample at 100-120°C for 5 minutes.

  • Interpretation:

    • Positive Result (Incomplete Coupling): The solution turns a deep blue or purple color.

    • Negative Result (Complete Coupling): The solution remains yellow or colorless.

Visualizations

G cluster_start Start: Low Coupling Efficiency cluster_solubility Solubility Issues cluster_reaction_conditions Reaction Conditions cluster_side_reactions Side Reactions cluster_end Resolution start Low Yield or Incomplete Reaction solubility_check Is this compound fully dissolved? start->solubility_check Initial Check change_solvent Switch to DMF or NMP. Apply gentle heat or sonication. solubility_check->change_solvent No conditions_check Are reaction conditions optimal? solubility_check->conditions_check Yes change_solvent->conditions_check increase_time Increase reaction time. Consider double coupling. conditions_check->increase_time No (Time/Reagents) side_reaction_check Is δ-lactam formation suspected? conditions_check->side_reaction_check Yes increase_time->side_reaction_check change_reagents Use a more potent coupling reagent (e.g., HATU). Add OxymaPure. change_reagents->side_reaction_check minimize_activation Use in-situ activation. Minimize pre-activation time. side_reaction_check->minimize_activation Yes end Improved Coupling Efficiency side_reaction_check->end No minimize_activation->end

Caption: Troubleshooting workflow for low coupling efficiency.

References

Technical Support Center: Managing Pbf Group Steric Hindrance in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and answers to frequently asked questions regarding the steric hindrance of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the Pbf group in SPPS?

A1: The Pbf group is a crucial protecting group for the guanidinium side chain of arginine (Arg) in Fmoc-based SPPS.[1] Its main role is to mask the highly basic and nucleophilic guanidino group, preventing it from participating in unwanted side reactions during the peptide chain elongation process.[1] The Pbf group remains stable during the basic conditions required for Fmoc-group removal but is readily cleaved under the strongly acidic conditions of the final peptide cleavage from the resin.[1]

Q2: What causes the steric hindrance associated with the Pbf group?

A2: The steric hindrance of the Pbf group is due to its bulky chemical structure.[2] This bulkiness can physically impede the approach of an activated carboxyl group to the N-terminal amine of the growing peptide chain, which can slow down reaction rates and lead to incomplete coupling reactions.[2]

Q3: Besides incomplete coupling, what other issues can arise from Pbf's steric hindrance?

A3: The steric bulk and electronic properties of the Pbf group can contribute to several challenges:

  • δ-Lactam Formation: A significant side reaction where the activated arginine intramolecularly cyclizes, terminating the peptide chain.[2][3]

  • Peptide Aggregation: The presence of bulky Pbf groups can contribute to the aggregation of peptide chains on the solid support, hindering reagent access and reducing synthesis efficiency.[4][5] For lengthy or bulky sequences, using a high-swelling, low-loading resin is recommended to mitigate steric hindrance between growing peptide chains.[6][7]

  • Incomplete Deprotection: During final cleavage, the bulky nature of Pbf can sometimes shield the sulfonyl group from the acid, leading to incomplete removal, especially in peptides with multiple arginine residues.[8][9]

Q4: Is the Pbf group always the best choice for protecting arginine?

A4: While widely used, the Pbf group is not always the optimal choice. For instance, the NO2 protecting group shows a lower tendency to form δ-lactam compared to Pbf.[3][10] The choice of protecting group can significantly impact coupling efficiency and the final purity of the peptide.[11] Alternative protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) are available, but Pbf is generally preferred due to its higher acid lability, which allows for more efficient cleavage.[1][11] For particularly difficult sequences, a 1,2-dimethylindole-3-sulfonyl (MIS) group, which is much more labile than Pbf, could be considered.[3][12]

Troubleshooting Guides

Issue 1: Incomplete or Slow Coupling of Fmoc-Arg(Pbf)-OH

Symptom: A positive Kaiser test (blue or green beads) after a coupling step indicates the presence of unreacted free primary amines, signifying an incomplete reaction.[2] Mass spectrometry analysis of the final crude product may also show deletion sequences where the arginine residue is missing.[13]

Cause: The steric bulk of the Pbf group is hindering the coupling reaction.[2]

Solutions:

  • Optimize Coupling Reagents: Standard coupling reagents may be insufficient.[13] Using more potent activating reagents is highly recommended for hindered amino acids like Arg(Pbf).[2]

    • Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU are highly effective. HATU, in particular, is considered a gold standard for hindered couplings, offering high efficiency and a lower risk of racemization.[2]

    • Carbodiimides: The combination of N,N'-Diisopropylcarbodiimide (DIC) with an additive like OxymaPure is a robust and cost-effective method.[2]

  • Extend Reaction Time: Allow for longer coupling times (e.g., 2 hours or more) and monitor the reaction's progress with a Kaiser test.[2]

  • Increase Temperature: Performing the coupling at an elevated temperature (e.g., up to 50°C) or using microwave-assisted peptide synthesis (MW-SPPS) can significantly improve efficiency for sterically hindered residues.[13][14] However, be cautious, as higher temperatures can increase the risk of side reactions like δ-lactam formation.[13]

  • Double Couple: If a single coupling is incomplete, repeat the coupling step with a fresh solution of the activated amino acid.[13]

Issue 2: δ-Lactam Formation during Arginine Coupling

Symptom: The primary crude peptide product has a lower-than-expected mass, and purification is complicated by a major byproduct corresponding to the truncated sequence.

Cause: This is a primary side reaction involving the intramolecular cyclization of the activated arginine, where the side-chain guanidinium group attacks the activated carboxylate.[2] This forms a stable, unreactive δ-lactam, which terminates the peptide chain.[2] Studies have shown that after 120 minutes, almost all of the Pbf-protected active ester can be converted to this side-product.[3]

Solutions:

  • Choice of Protecting Group: The tendency to form δ-lactam varies with the protecting group. Fmoc-Arg(NO2)-OH has the least tendency to form this side product, while Fmoc-Arg(Boc)2-OH has the highest.[3]

  • Use Pre-activation: Minimize the time the activated Fmoc-Arg(Pbf)-OH is in solution before it is added to the resin. A short pre-activation time of 1-2 minutes is often recommended.[2]

  • Optimize Coupling Reagents: The choice of coupling reagent can influence the rate of δ-lactam formation. Using efficient reagents like HATU can drive the desired intermolecular coupling reaction forward more quickly, competing effectively with the intramolecular cyclization.[2]

Issue 3: Incomplete Pbf Deprotection During Final Cleavage

Symptom: Mass spectrometry analysis of the final peptide shows a mass corresponding to the desired peptide plus the mass of the Pbf group (+252 Da).[15]

Cause: On-resin aggregation can limit reagent access to the Pbf group.[9] In peptides with multiple Arg(Pbf) residues, steric hindrance can also prevent complete cleavage.[9][12]

Solutions:

  • Extend Cleavage Time: For peptides with multiple arginines, cleavage times may need to be extended to 4 hours or more.[9] It is advisable to perform a time-course study to find the optimal deprotection time.[9]

  • Optimize Cleavage Cocktail: Ensure the trifluoroacetic acid (TFA) concentration is at least 95%.[9] For peptides containing sensitive residues like tryptophan or methionine, using a robust scavenger cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT) is critical to prevent side reactions from reactive carbocations generated from the Pbf group.[9]

  • Repeat the Cleavage Step: If incomplete deprotection persists, the peptide can be precipitated, washed, and subjected to a second treatment with a fresh cleavage cocktail.[9]

Data Presentation

Table 1: Comparison of Coupling Reagents for Fmoc-D-Arg(Pbf)-OH
Coupling ReagentActivator/Base Ratio (AA:Act:Base)Pre-activation TimeCoupling TimeEfficiencyNotes
HATU / DIEA 1 : 0.95 : 21-2 min30 min - 2 hrVery HighGold standard for hindered amino acids; lower risk of epimerization compared to HBTU.[2]
DIC / OxymaPure 1 : 1 : 01-2 min1-2 hrHighRobust and cost-effective method with a favorable safety profile.[2]
Table 2: Comparison of Arginine Protecting Groups and δ-Lactam Formation
Protecting GroupTendency for δ-Lactam FormationNotes
Pbf ModerateWidely used, but prone to δ-lactam formation, especially with extended activation times.[3]
(Boc)2 HighShows the fastest kinetics of δ-lactam formation (60% conversion).[3]
NO2 LowExhibits the least tendency to form δ-lactam, making it a good alternative to prevent this side reaction.[3][10]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of Fmoc-Arg(Pbf)-OH using HATU/DIEA

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-D-Arg(Pbf)-OH (3-5 eq.)

  • HATU (2.9 eq.)

  • N,N-Diisopropylethylamine (DIEA) (6 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 20-30 minutes, then drain the solvent.[2]

  • Activation Solution: In a separate vessel, dissolve Fmoc-D-Arg(Pbf)-OH and HATU in DMF. Add DIEA to the solution. The solution may change color.[2]

  • Pre-activation: Allow the activation solution to pre-activate for 1-2 minutes at room temperature.[2]

  • Coupling Reaction: Immediately add the activation solution to the prepared resin. Agitate the mixture at room temperature for 1-2 hours.[2]

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.[2]

  • Washing: Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[2] The resin is now ready for the next Fmoc-deprotection step.[2]

Protocol 2: Final Cleavage and Pbf Deprotection using Reagent K

Materials:

  • Peptide-resin

  • Reagent K: TFA / Thioanisole / Phenol / Water / 1,2-ethanedithiol (EDT) in a ratio of 82.5 : 5 : 5 : 5 : 2.5

  • Chilled diethyl ether

Procedure:

  • Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage: Add Reagent K to the dried peptide-resin (approx. 1-2 mL per 100 mg of resin).[9]

  • Reaction: Agitate the mixture gently at room temperature for 2-4 hours. For peptides with multiple Arg(Pbf) residues, this time may need to be extended.[9]

  • Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.

  • Washing: Wash the resin with a small amount of fresh TFA and combine the filtrates.[9]

  • Precipitation: Add the combined filtrate dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution) to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under vacuum to remove residual ether.

Visualizations

SPPS_Workflow General SPPS Workflow Highlighting Pbf Hindrance Issues cluster_coupling Potential Pbf Steric Hindrance Issues cluster_cleavage Potential Pbf Deprotection Issues Start Start: Swollen Resin Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing1 Wash (DMF) Fmoc_Deprotection->Washing1 Coupling 2. Amino Acid Coupling (e.g., Fmoc-Arg(Pbf)-OH) Washing1->Coupling Monitoring 3. Monitor Completion (Kaiser Test) Coupling->Monitoring Coupling->Monitoring Slow kinetics Incomplete reaction δ-lactam formation Washing2 Wash (DMF) Monitoring->Washing2 Repeat_Cycle Repeat for next AA Washing2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection No Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Issue: Incomplete Pbf removal Repeat_Cycle->Final_Cleavage Yes (Sequence Complete) End Purified Peptide Final_Cleavage->End

Caption: General SPPS workflow highlighting steps affected by Pbf steric hindrance.

Troubleshooting_Coupling Troubleshooting Incomplete Coupling of Fmoc-Arg(Pbf)-OH Start Start: Coupling of Fmoc-Arg(Pbf)-OH Kaiser_Test Perform Kaiser Test Start->Kaiser_Test Result Test Result? Kaiser_Test->Result Negative Negative (Yellow) Coupling Complete Result->Negative Negative Positive Positive (Blue) Incomplete Coupling Result->Positive Positive Proceed Proceed to next cycle Negative->Proceed Action1 Action: Double Couple (Repeat coupling step) Positive->Action1 Kaiser_Test2 Perform Kaiser Test Again Action1->Kaiser_Test2 Result2 Still Positive? Kaiser_Test2->Result2 Result2->Negative No Action2 Action: Change Strategy - Use stronger activator (HATU) - Increase temperature (MW) - Extend reaction time Result2->Action2 Yes ReCouple Re-attempt coupling Action2->ReCouple Delta_Lactam_Formation Side Reaction: δ-Lactam Formation Activated_Arg Fmoc-Arg(Pbf)-OH Activated Carboxyl (e.g., with HATU/DIC) Desired_Path Desired Reaction: Intermolecular Coupling (Peptide Bond Formation) Activated_Arg->Desired_Path Slowed by Steric Hindrance Side_Reaction Side Reaction: Intramolecular Cyclization Activated_Arg->Side_Reaction Favored by proximity and delay in coupling Delta_Lactam δ-Lactam Formation (Chain Termination) Side_Reaction->Delta_Lactam Peptide_Chain Growing Peptide Chain (Resin-NH2-Peptide) Peptide_Chain->Desired_Path

References

Removal of Pbf group in the presence of other protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides in-depth information and troubleshooting advice for the removal of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group from arginine residues in the presence of other common protecting groups used in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for removing the Pbf group from an arginine residue?

The Pbf group is designed to be labile to strong acids. The most common method for its removal is treatment with a cleavage cocktail containing a high concentration of trifluoroacetic acid (TFA). A typical cleavage cocktail consists of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS)[1]. The reaction is usually carried out at room temperature for 2-4 hours[1][2].

Q2: Is the Pbf group orthogonal to other common protecting groups used in peptide synthesis?

The Pbf group is a key component of the Fmoc/tBu orthogonal protection strategy used in solid-phase peptide synthesis (SPPS)[3][4]. It is stable to the basic conditions (e.g., piperidine) used for the removal of the Fmoc group from the N-terminus[1]. However, Pbf is cleaved under the strong acidic conditions used for the final cleavage of the peptide from the resin, which also remove other acid-labile side-chain protecting groups[5][6].

Q3: Which other protecting groups are typically removed along with the Pbf group during the final TFA cleavage?

Protecting groups based on the tert-butyl (tBu) group are also cleaved by the strong acidic conditions used for Pbf removal. These include:

  • Boc (tert-butoxycarbonyl) on the N-terminus or side chains (e.g., Lys, Trp).

  • tBu (tert-butyl) ethers on serine, threonine, and tyrosine.

  • OtBu (tert-butyl) esters on aspartic acid and glutamic acid.

  • Trt (trityl) on asparagine, glutamine, and histidine side chains[5].

Q4: Can I selectively remove the Pbf group while retaining other acid-labile groups like Boc, tBu, or Trt?

No, the standard TFA-based cleavage conditions for Pbf removal will simultaneously cleave Boc, tBu, OtBu, and Trt groups[5]. These groups are not orthogonal to Pbf under strong acidic conditions. Selective removal of Pbf in the presence of these groups is generally not feasible with this method.

Troubleshooting Guide

Issue 1: Incomplete removal of the Pbf group.

  • Problem: HPLC or mass spectrometry analysis indicates that the Pbf group is still attached to some arginine residues after cleavage.

  • Possible Causes & Solutions:

    • Insufficient Cleavage Time: For peptides with multiple Arg(Pbf) residues or those prone to aggregation, the standard 2-4 hour cleavage time may be insufficient. It is recommended to perform a time-course study to determine the optimal deprotection time for your specific peptide[7].

    • Inadequate TFA Concentration: Ensure that the TFA concentration in your cleavage cocktail is at least 90-95%[7].

    • Peptide Aggregation: On-resin aggregation can hinder reagent access. Ensure proper resin swelling before cleavage and consider using a larger volume of the cleavage cocktail[2].

    • Steric Hindrance: The local peptide sequence might sterically hinder the Pbf group. In such cases, extending the cleavage time is the most effective solution[7].

Issue 2: Observation of side products after cleavage.

  • Problem: Mass spectrometry reveals unexpected mass additions to the peptide, such as +56 Da or +252 Da.

  • Possible Causes & Solutions:

    • Alkylation of Tryptophan or Cysteine (+56 Da): This is often due to re-attachment of tert-butyl cations generated from Boc or tBu protecting groups.

      • Solution: Use an effective scavenger like triisopropylsilane (TIS) in the cleavage cocktail at a concentration of 2.5-5% (v/v) to trap these carbocations[7].

    • Reattachment of Pbf to Tryptophan (+252 Da): The cleaved Pbf cation can react with the nucleophilic indole ring of tryptophan.

      • Solution: Include 2.5-5% water in the cleavage cocktail, as water is an effective scavenger for the sulfonyl cation[7]. Additionally, using Boc protection on the tryptophan indole nitrogen (Fmoc-Trp(Boc)-OH) during synthesis significantly reduces this side reaction[7].

    • Oxidation of Methionine or Tryptophan (+16 Da): This can be caused by air oxidation or peroxides in the ether used for precipitation.

      • Solution: Use high-quality, peroxide-free ether and consider adding an antioxidant scavenger like 1,2-ethanedithiol (EDT) to the cleavage cocktail[7].

Data Presentation

Table 1: Stability of Common Protecting Groups During Pbf Removal

Protecting GroupChemical NameTypical LinkageStability in Pbf Cleavage Cocktail (e.g., 95% TFA)
Pbf 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonylArg side chainLabile (Cleaved)
Boc tert-butoxycarbonylN-terminus, Lys/Trp side chainLabile (Cleaved)
Fmoc 9-fluorenylmethyloxycarbonylN-terminusStable
Trt TritylAsn/Gln/His side chainLabile (Cleaved)
tBu tert-butylSer/Thr/Tyr side chain (ether)Labile (Cleaved)
OtBu tert-butylAsp/Glu side chain (ester)Labile (Cleaved)

Experimental Protocols

Protocol 1: Standard Pbf Group Deprotection and Peptide Cleavage

This protocol describes the simultaneous cleavage of the peptide from the resin and the removal of the Pbf group along with other acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin with N-terminal Fmoc group removed

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water. A common formulation is TFA/TIS/H₂O (95:2.5:2.5, v/v/v)[1].

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

  • Nitrogen or vacuum line for drying

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence[1].

  • Filter the cleavage mixture to separate the resin from the peptide-containing solution.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether with gentle stirring.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting groups.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator[2].

Mandatory Visualization

Pbf_Deprotection_Workflow start Peptide-Resin (Fmoc-deprotected, with Pbf, Boc, tBu, Trt) process Agitate at RT (2-4 hours) start->process reagent Cleavage Cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) reagent->process filtration Filtration process->filtration resin Spent Resin filtration->resin filtrate Filtrate: Cleaved Peptide + Deprotected Groups filtration->filtrate precipitation Precipitation (Cold Diethyl Ether) filtrate->precipitation final_peptide Crude Peptide (All protecting groups removed) precipitation->final_peptide

Caption: Workflow for Pbf group deprotection and peptide cleavage.

Orthogonality_Logic peptide Fully Protected Peptide (N-Fmoc, Arg(Pbf), X(tBu/Boc/Trt)) base Base Treatment (e.g., Piperidine) peptide->base Fmoc is Labile acid Acid Treatment (e.g., 95% TFA) peptide->acid Pbf, tBu, Boc, Trt are Labile fmoc_removed N-terminus Deprotected (Pbf, tBu, Boc, Trt intact) base->fmoc_removed fully_deprotected Fully Deprotected Peptide acid->fully_deprotected fmoc_removed->acid Pbf, tBu, Boc, Trt are Labile

Caption: Orthogonality of Fmoc and Pbf/tBu/Boc/Trt protecting groups.

References

Technical Support Center: A Guide to Solid-Phase Peptide Synthesis (SPPS) with Protected Arginine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for Solid-Phase Peptide Synthesis (SPPS) involving protected arginine derivatives. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges encountered during synthesis, cleavage, and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with the use of protected arginine in SPPS?

A1: The most prevalent side reaction is the formation of a δ-lactam during the coupling step, which can lead to the deletion of the arginine residue in the final peptide sequence.[1][2] Other significant side reactions include incomplete deprotection of the side-chain protecting group (commonly Pbf), transfer of sulfonyl protecting groups (like Pbf or Pmc) to tryptophan residues during cleavage, and the formation of ornithine when using a nitro (NO2) protecting group.[2][3]

Q2: How can I minimize the deletion of arginine residues in my peptide sequence?

A2: Deletion of arginine is often caused by δ-lactam formation, where the activated carboxylic acid of the Fmoc-Arg-OH derivative reacts with its own guanidino side chain.[1] To minimize this, you can employ several strategies:

  • Double Coupling: Perform a second coupling step for the arginine residue to help drive the reaction to completion.[1][2]

  • Choice of Protecting Group: The selection of the guanidino protecting group can significantly impact the rate of lactam formation. For instance, Fmoc-Arg(NO2)-OH has a lower tendency for this side reaction compared to Fmoc-Arg(Pbf)-OH.[1][4]

  • Solvent Choice: Using more polar solvent mixtures, such as those containing DMSO, can help to suppress this side reaction.[1]

  • Microwave-Assisted SPPS: While microwave heating can speed up coupling, it may also increase the rate of δ-lactam formation. Optimization of coupling times and considering a double coupling for arginine residues is recommended when using a microwave synthesizer.[1]

Q3: My mass spectrometry results show a mass addition of +252 Da, indicating incomplete removal of the Pbf protecting group. What should I do?

A3: Incomplete deprotection of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a common issue, especially for peptides containing multiple arginine residues.[3] To address this, consider the following troubleshooting steps:

  • Extend Cleavage Time: Standard cleavage times are typically 2-4 hours. For peptides with multiple Arg(Pbf) residues, extending the cleavage time may be necessary.[3]

  • Optimize Cleavage Cocktail: Ensure your cleavage cocktail has a high concentration of trifluoroacetic acid (TFA), generally above 90%. The use of appropriate scavengers is also crucial.[3]

  • Repeat the Cleavage Step: If incomplete deprotection persists, you can precipitate the peptide, wash it, and subject it to a second treatment with a fresh cleavage cocktail.[3]

Q4: I am synthesizing a peptide containing both arginine and tryptophan and observe a side product. What could be the cause?

A4: A common side reaction in peptides containing both arginine and tryptophan is the transfer of the sulfonyl protecting group (like Pbf or Pmc) from the arginine side chain to the indole side chain of tryptophan during cleavage.[1][2] To prevent this, it is highly recommended to use a tryptophan derivative with its indole nitrogen protected, for example, with a Boc group (Fmoc-Trp(Boc)-OH).[1] The addition of scavengers like triisopropylsilane (TIS) to the cleavage cocktail can also help mitigate this side reaction.[1]

Troubleshooting Guide

This guide provides solutions to specific issues you might encounter during your experiments with protected arginine derivatives.

Issue 1: Arginine Deletion (des-Arg Peptide)

Symptoms:

  • Mass spectrometry analysis shows a peak corresponding to the mass of the target peptide minus the mass of an arginine residue.

  • HPLC chromatogram shows a significant peak eluting earlier than the target peptide.

Root Cause:

  • The primary cause is the formation of a δ-lactam from the activated Fmoc-Arg(Pbf)-OH, which prevents its incorporation into the peptide chain.[1]

Solutions:

  • Double Couple: Perform a second coupling of the arginine residue.[1]

  • Change Protecting Group: Consider using a protecting group less prone to lactam formation, such as NO2.[1][4]

  • Optimize Solvent: Use a more polar solvent like a DMSO/2-Me-THF mixture to suppress lactam formation.[1]

Issue 2: Incomplete Pbf Group Removal

Symptoms:

  • Mass spectrometry analysis reveals a peak with a mass of +252 Da relative to the expected peptide mass.

  • Multiple peaks are observed in the HPLC chromatogram, with later eluting peaks corresponding to the incompletely deprotected peptide.

Root Cause:

  • Insufficient cleavage time, suboptimal cleavage cocktail composition, or steric hindrance in peptides with multiple arginine residues can lead to incomplete Pbf deprotection.[3]

Solutions:

  • Extend Cleavage Time: Increase the cleavage reaction time to 4 hours or longer, especially for peptides with multiple Arg(Pbf) residues.[3]

  • Optimize Cleavage Cocktail: Use a high concentration of TFA (>90%) and appropriate scavengers. For peptides with sensitive residues, a robust cocktail like Reagent K is recommended.[3]

  • Repeat Cleavage: Subject the precipitated and washed peptide to a fresh cleavage cocktail.[3]

Data Presentation

Table 1: Comparison of Common Arginine Protecting Groups in Fmoc-SPPS

Protecting GroupKey AdvantagesKey DisadvantagesRecommended Use Cases
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)Good acid lability, removed with standard TFA cleavage.Prone to δ-lactam formation; can lead to Trp modification.[1]General SPPS; use with Fmoc-Trp(Boc)-OH for Trp-containing peptides.[1]
Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl)Similar to Pbf but slightly more acid stable.Prone to δ-lactam formation; higher potential for Trp alkylation than Pbf.[5]Less commonly used now in favor of Pbf.
NO2 (Nitro)Prevents δ-lactam formation; stable in solution.[1][4]Requires specific, sometimes harsh, conditions for removal (e.g., SnCl2); can lead to ornithine formation during HF cleavage.[1][2][4]When δ-lactam formation is a major issue and orthogonal removal is desired.[4]
(Boc)2 (Di-tert-butyloxycarbonyl)Highly prone to δ-lactam formation.[4]Generally not recommended for standard SPPS.

Experimental Protocols

Protocol 1: Double Coupling of Fmoc-Arg(Pbf)-OH
  • First Coupling:

    • Dissolve Fmoc-Arg(Pbf)-OH (3 equivalents relative to resin substitution), a coupling agent (e.g., DIC, 3 eq.), and an additive (e.g., Oxyma, 3 eq.) in a minimal amount of DMF.

    • Allow the mixture to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours at room temperature.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).[1]

  • Second Coupling:

    • Repeat the steps of the first coupling to ensure the complete incorporation of the arginine residue.[1]

Protocol 2: Cleavage and Deprotection of Arg(Pbf)-Containing Peptides
  • Resin Preparation: After completing the synthesis, wash the peptide-resin with DCM and dry it under vacuum.[1]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture is TFA/TIS/Water (95:2.5:2.5, v/v/v). For peptides containing tryptophan, the addition of a scavenger like thioanisole is recommended (e.g., TFA/Thioanisole/TIS/Water, 90:5:3:2, v/v/v/v).[1]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[1][3]

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude peptide under vacuum before proceeding with HPLC purification.[1]

Visualizations

SPPS_Arginine_Troubleshooting start Start SPPS with Fmoc-Arg(Pbf)-OH coupling Arginine Coupling start->coupling analysis LC-MS Analysis of Crude Peptide coupling->analysis success Successful Synthesis analysis->success Target Peptide Only des_arg des-Arg Peptide Detected analysis->des_arg Mass - Arg incomplete_deprotection Incomplete Pbf Deprotection (+252 Da) analysis->incomplete_deprotection Mass + 252 Da trp_mod Trp Modification (+252 Da) analysis->trp_mod Mass + 252 Da (with Trp) double_couple Implement Double Coupling des_arg->double_couple change_pg Change to Fmoc-Arg(NO2)-OH des_arg->change_pg extend_cleavage Extend Cleavage Time (>4h) incomplete_deprotection->extend_cleavage optimize_cocktail Optimize Cleavage Cocktail (Scavengers) incomplete_deprotection->optimize_cocktail use_trb_boc Use Fmoc-Trp(Boc)-OH & Scavengers trp_mod->use_trb_boc double_couple->coupling change_pg->coupling extend_cleavage->analysis Re-analyze optimize_cocktail->analysis Re-analyze use_trb_boc->coupling

Caption: A troubleshooting workflow for common issues encountered during SPPS with protected arginine.

Lactam_Formation activated_arg Activated Fmoc-Arg(Pbf)-OH peptide_chain N-terminus of Peptide Chain activated_arg->peptide_chain Desired Coupling Reaction lactam δ-Lactam Formation (Side Reaction) activated_arg->lactam Intramolecular Cyclization desired_product Peptide with Arginine Incorporated peptide_chain->desired_product des_arg_peptide des-Arg Peptide (Deletion) lactam->des_arg_peptide

Caption: The competing pathways of arginine coupling versus δ-lactam formation in SPPS.

References

Technical Support Center: Minimizing Racemization During H-Arg(Pbf)-OMe.HCl Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and technical data to minimize racemization during the coupling of H-Arg(Pbf)-OMe.HCl.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for Arginine coupling?

A1: Racemization is the conversion of a pure, single enantiomer (the biologically relevant L-form) of an amino acid into a mixture of both L- and D-enantiomers during a chemical process like peptide synthesis.[1] For arginine, this results in the incorporation of an incorrect D-Arg stereoisomer into the peptide chain. This is a critical issue as it can significantly alter the peptide's 3D structure, biological activity, and therapeutic efficacy, while also creating a diastereomeric impurity that is often difficult to separate from the target peptide.[2][3]

Q2: What are the primary chemical mechanisms leading to racemization during peptide coupling?

A2: Racemization during peptide coupling is a base-catalyzed process that primarily occurs via two pathways:

  • Oxazolone Formation: This is the most common mechanism.[2][4] The activated carboxyl group of the N-protected amino acid cyclizes to form a 5(4H)-oxazolone intermediate. The proton on the alpha-carbon of this ring is acidic and easily removed by a base, leading to a loss of stereochemistry.[1][2]

  • Direct Enolization (or Direct α-Abstraction): A base can directly remove the acidic alpha-proton from the activated amino acid to form an achiral enolate intermediate.[2][5] Reprotonation of this intermediate can occur from either face, resulting in a mixture of D and L forms.[1][4]

Q3: Which factors have the most significant impact on the extent of racemization?

A3: The primary factors influencing racemization are the choice of coupling reagents and additives, the strength and steric hindrance of the base used, the reaction temperature, and the pre-activation time.[3][6] Highly activating reagents paired with non-hindered bases, elevated temperatures, and long activation times generally increase the risk of racemization.[3]

Troubleshooting Guide: High D-Arginine Impurity Detected

Problem: My HPLC analysis shows a significant peak corresponding to the D-Arginine diastereomer after coupling H-Arg(Pbf)-OMe.HCl. What are the likely causes and solutions?

Potential CauseRecommended Action & Rationale
Inappropriate Coupling Reagent Action: Switch from onium salts (HBTU, HATU) to a carbodiimide-based method, such as DIC, paired with a racemization-suppressing additive like OxymaPure.[3] Rationale: While highly efficient, onium salts like HBTU and HATU can promote racemization. The active esters formed by DIC/OxymaPure are highly reactive for coupling but are less prone to racemization.[3]
Use of a Strong or Non-Hindered Base Action: Replace bases like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) with a sterically hindered base like 2,4,6-collidine.[3][7] Rationale: The steric bulk of 2,4,6-collidine makes it less efficient at abstracting the alpha-proton of the activated amino acid, which is the key step in both racemization mechanisms.[3][6]
Elevated Coupling Temperature Action: Perform the coupling reaction at a lower temperature, such as 0°C or ambient room temperature. For microwave-assisted synthesis, consider reducing the temperature from a high of 80°C to 50°C.[3][7] Rationale: Higher temperatures provide the necessary energy to overcome the activation barrier for racemization, thereby increasing its rate.[3]
Prolonged Pre-activation Time Action: Employ an in-situ activation protocol. Add the coupling reagent (e.g., DIC) directly to the mixture containing the H-Arg(Pbf)-OMe.HCl, additive, and neutralized amine component.[3] Rationale: Allowing the amino acid to exist in its activated state for an extended period before the amine is introduced increases the opportunity for oxazolone formation and subsequent racemization.[3]
Arginine-Specific Side Reactions Action: Ensure the Pbf protecting group on the arginine side-chain is stable. Arginine can also be susceptible to δ-lactam formation, an intramolecular side reaction. Using sufficient equivalents of the arginine derivative can help suppress this.[3]

Quantitative Data Summary

The choice of coupling additives has a demonstrable effect on minimizing racemization. The tables below summarize comparative data for different coupling strategies.

Table 1: Effect of Additives on Racemization with DIC

Coupling AdditiveD-Isomer (%)
OxymaPure1.0
HOAt3.3
HOBt9.3
Data adapted from studies on model peptides demonstrating the efficacy of different additives.[3]

Table 2: Racemization in Solid-Phase Synthesis with Various Additives

Coupling ReagentD-Isomer (%)
Oxyma-B/DIC1.0
HOAt/DIC1.9
OxymaPure/DIC3.0
HOBt/DIC5.1
Oxyma-B is a derivative of OxymaPure.[3]

These data clearly indicate that modern additives like OxymaPure and its derivatives are superior to the traditional HOBt at suppressing racemization when used with carbodiimide coupling reagents.[3]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of H-Arg(Pbf)-OMe.HCl

This protocol utilizes a DIC/OxymaPure combination with a sterically hindered base to minimize racemization.

Materials:

  • H-Arg(Pbf)-OMe.HCl

  • N-terminal-free coupling partner (e.g., on resin or in solution)

  • OxymaPure

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 2,4,6-Collidine

  • Anhydrous N,N-Dimethylformamide (DMF)

Methodology:

  • Preparation: In a reaction vessel, dissolve H-Arg(Pbf)-OMe.HCl (1.5 eq) and OxymaPure (1.5 eq) in anhydrous DMF.

  • Neutralization: Cool the solution to 0°C. Add 2,4,6-collidine (1.5 eq) to neutralize the hydrochloride salt and provide the necessary basicity for the coupling. Stir for 10-15 minutes.

  • Coupling Partner: Add the solution from step 2 to your coupling partner (e.g., the deprotected peptide-resin).

  • In-situ Activation & Coupling: Immediately add DIC (1.5 eq) to the reaction mixture. Allow the reaction to proceed with gentle agitation, maintaining a low temperature (0°C to room temperature) for 2-4 hours.

  • Monitoring: Monitor the reaction for completion using a standard method like the Kaiser test for solid-phase synthesis.[3]

  • Workup: Once complete, wash the product thoroughly with DMF to remove excess reagents and by-products.

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol outlines a general method for determining the enantiomeric purity of the arginine residue after cleavage from a solid support or workup from solution phase. Direct analysis without derivatization is preferred to avoid introducing artifacts.[8]

Materials:

  • Crude peptide sample containing the Arginine residue.

  • HPLC-grade solvents (e.g., water, methanol, formic acid).

  • Chiral Stationary Phase (CSP) column (e.g., Astec CHIROBIOTIC T, which uses teicoplanin as a chiral selector).[8]

Methodology:

  • Sample Preparation: Dissolve the crude peptide sample in the initial mobile phase.

  • HPLC Conditions:

    • Column: Astec CHIROBIOTIC T, 25 cm x 4.6 mm.[8]

    • Mobile Phase: A simple isocratic system such as water:methanol:formic acid is often effective. The exact ratio should be optimized for the specific peptide.[8]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 210-220 nm) or Mass Spectrometer (MS).

  • Analysis: Inject the sample. The L- and D-forms of the peptide will appear as two separate, resolved peaks. Integrate the peak areas to calculate the percentage of the undesired D-diastereomer and determine the enantiomeric excess (%ee).

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving high racemization levels encountered during the coupling of H-Arg(Pbf)-OMe.HCl.

G Troubleshooting Workflow for High Racemization cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_solutions Recommended Solutions start High D-Arg Impurity Detected check_reagents Step 1: Evaluate Reagents start->check_reagents Begin Diagnosis coupling_reagent Coupling Reagent? (e.g., HBTU/HATU) check_reagents->coupling_reagent base_type Base Type? (e.g., DIPEA/NMM) check_reagents->base_type additive_check Using Additive? (e.g., HOBt) check_reagents->additive_check check_conditions Step 2: Assess Conditions temperature Temperature? (> RT or High MW) check_conditions->temperature preactivation Pre-activation Time? (> 5 mins) check_conditions->preactivation check_protocol Step 3: Refine Protocol end_node Racemization Minimized check_protocol->end_node Implement & Verify sol_reagent Switch to DIC/OxymaPure coupling_reagent->sol_reagent If yes sol_base Use 2,4,6-Collidine base_type->sol_base If yes sol_additive Ensure OxymaPure or HOAt is used additive_check->sol_additive If no or ineffective sol_temp Couple at 0°C to RT temperature->sol_temp If yes sol_protocol Use in-situ activation preactivation->sol_protocol If yes sol_reagent->check_conditions Then... sol_base->check_conditions sol_additive->check_conditions sol_temp->check_protocol Then... sol_protocol->check_protocol

Caption: A logical workflow for troubleshooting high racemization levels.

References

Validation & Comparative

A Researcher's Guide to HPLC Analysis of Peptides Containing Arg(Pbf) Residues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), ensuring the purity of the final product is paramount. The incorporation of amino acids with bulky protecting groups, such as Arginine(Pbf), presents unique analytical challenges. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, while effective for protecting the guanidinium function of arginine during Fmoc-based SPPS, significantly impacts the peptide's physicochemical properties, necessitating robust analytical methods for accurate purity assessment.[1]

The bulky and hydrophobic nature of the Pbf group can lead to challenges in both the synthesis and the subsequent purity analysis of the peptide.[1][2] Common impurities can include truncated or deletion sequences and peptides where the Pbf group has not been completely removed during the final cleavage step.[1] This guide provides an objective comparison of analytical techniques, focusing on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and its ultra-high-performance counterpart (UPLC), supported by experimental data and detailed methodologies to aid in the accurate analysis of Arg(Pbf)-containing peptides.

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique is critical for accurately determining the purity of a crude peptide containing Arg(Pbf). While several methods exist, their efficacy varies significantly for this specific application.

TechniquePrincipleSuitability for Arg(Pbf) PeptidesAdvantagesDisadvantages
RP-HPLC Partitioning based on hydrophobicity.High High resolution and sensitivity; well-established methodology; compatible with Mass Spectrometry (LC-MS).[1]High hydrophobicity may require strong organic mobile phases for elution, which can be challenging for very long or multiple Arg(Pbf)-containing peptides.[1]
UPLC-MS High-resolution separation based on hydrophobicity coupled with mass detection.Very High Increased peak capacity and resolution; faster analysis times; provides mass information for peak identification.[1]Higher initial instrument cost.
Ion-Exchange Chromatography (IEX) Separation based on net charge.Moderate Orthogonal selectivity to RP-HPLC, potentially resolving co-eluting impurities.[1]The Pbf group masks the strong positive charge of the arginine side chain, reducing the primary handle for cation-exchange; mobile phases are often not MS-compatible.[1]
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes.Low to Moderate Better suited for very polar peptides that are poorly retained by RP-HPLC.The significant hydrophobicity imparted by the Pbf group makes it less ideal for HILIC analysis; can have lower reproducibility compared to RP-HPLC.[1]

Given its high resolution and compatibility with mass spectrometry, UPLC-MS stands out as the most powerful and informative method for assessing the purity of Arg(Pbf)-containing peptides.[1]

Optimizing RP-HPLC for Arg(Pbf) Peptide Analysis

Successful analysis hinges on the careful selection of the stationary and mobile phases. The inherent hydrophobicity of the Pbf group is the dominant factor influencing chromatographic behavior.

Column Selection: Stationary Phase & Pore Size

The choice of column chemistry and pore size is critical for achieving optimal separation. C18 columns are the most common starting point due to their high hydrophobicity, which provides good retention for Pbf-containing peptides.

Stationary PhaseKey CharacteristicsPerformance for Arg(Pbf) Peptides
C18 (Octadecyl) Highly hydrophobic, providing maximum retention.Excellent. Generally provides the best retention, narrowest peaks, and highest peak capacity for peptides.[3] Ideal for resolving Pbf-peptides from more polar impurities.[1]
C8 (Octyl) Moderately hydrophobic.Good. Can be a suitable alternative if retention on C18 is too strong, leading to excessively long run times or the need for very high organic solvent concentrations.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with aromatic residues.Good. Can be beneficial for separating peptides with different aromatic amino acid content, providing different selectivity compared to C18.[3]

Pore Size: For peptides and other molecules with a molecular weight greater than ~4000 Da, larger pore size packing materials (e.g., 160 Å or 300 Å) are recommended.[4][5] Larger pores prevent restricted diffusion of the peptide into the particle's pore structure, leading to improved peak shape and resolution.[4]

Mobile Phase Optimization

The mobile phase composition, particularly the ion-pairing agent, is crucial for achieving sharp, symmetrical peaks.

Mobile Phase AdditiveFunctionAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) Strong ion-pairing agent. Masks silanol interactions and neutralizes the positive charge on basic residues.[6][7]Provides excellent peak shape and resolution.[6][8]Causes signal suppression in electrospray ionization mass spectrometry (ESI-MS).[5][9]
Formic Acid (FA) Weaker ion-pairing agent.Volatile and highly compatible with ESI-MS, leading to better sensitivity.[8][9]Can result in broader peaks and poorer resolution compared to TFA, especially with higher sample loads.[8]

For routine purity analysis by UV detection, 0.1% TFA is the standard choice. For LC-MS analysis, 0.1% formic acid is preferred to maximize MS signal intensity, although some optimization may be required to maintain chromatographic performance.[9]

Experimental Protocols

This section provides detailed methodologies for the analysis of peptides containing Arg(Pbf) residues.

Protocol 1: General Sample Preparation
  • Dissolution: Dissolve the crude or purified peptide in a suitable solvent. A minimal amount of Mobile Phase A (e.g., 0.1% TFA in water) is recommended. If solubility is an issue, a small amount of acetonitrile (ACN) or dimethyl sulfoxide (DMSO) can be added.[10]

  • Concentration: Prepare the sample to a final concentration of approximately 1.0 mg/mL.[11]

  • Filtration: Filter the peptide solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[7]

Protocol 2: UPLC-MS Method for Purity Analysis

This protocol is a robust starting point for analyzing Arg(Pbf)-containing peptides.

  • System: An Ultra-High-Performance Liquid Chromatography system coupled to a mass spectrometer.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, 130 Å.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: 5% to 95% Mobile Phase B over 10-15 minutes (a typical starting gradient is ~1% B per minute).[1][12] The gradient should be optimized based on the peptide's overall hydrophobicity.

  • Flow Rate: 0.3 - 0.5 mL/min.[1]

  • Column Temperature: 40-60 °C.[1] Elevated temperatures can improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics.

  • UV Detection: 214 nm (peptide backbone) and 280 nm (aromatic residues).[1]

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[1]

    • Scan Range: m/z 300-2000.[1]

Protocol 3: Data Analysis
  • Purity Calculation: Determine the peptide purity by calculating the area percentage of the main peak relative to the total area of all peaks in the UV chromatogram (typically at 214 nm).[1]

  • Impurity Identification: Analyze the mass spectrometry data to identify the masses of impurity peaks. Common impurities to investigate include:

    • Incomplete Pbf Deprotection: A mass difference of +252.2 Da corresponding to the Pbf group.[1]

    • Deletion Sequences: Masses corresponding to the target peptide minus one or more amino acid residues.[1]

    • Oxidation: A mass increase of +16 Da, commonly observed on Met or Trp residues.[1]

Visualizing the Workflow

Diagrams created using Graphviz help to clarify the experimental and logical processes involved in the analysis.

cluster_prep Sample Preparation cluster_hplc UPLC-MS Analysis cluster_analysis Data Analysis dissolve Dissolve Peptide (e.g., 1 mg/mL in mobile phase A) filter Filter Sample (0.22 µm syringe filter) dissolve->filter inject Inject onto C18 Column filter->inject gradient Apply Gradient (e.g., 5-95% ACN w/ 0.1% FA) inject->gradient detect Detect (UV & MS) gradient->detect purity Calculate Purity (% Peak Area at 214 nm) detect->purity impurities Identify Impurities (Mass Spectrometry Data) purity->impurities

Caption: Experimental workflow for UPLC-MS analysis of Arg(Pbf)-containing peptides.

action_node action_node start Poor Peak Shape or Resolution? check_tfa Using Formic Acid? start->check_tfa check_gradient Gradient Too Steep? check_tfa->check_gradient No switch_tfa Switch to 0.1% TFA (for non-MS methods) check_tfa->switch_tfa Yes check_temp Low Column Temp? check_gradient->check_temp No shollow_gradient Decrease Gradient Slope (e.g., 0.5% B / min) check_gradient->shollow_gradient Yes check_column Wrong Pore Size? check_temp->check_column No increase_temp Increase Temperature (e.g., to 50-60 °C) check_temp->increase_temp Yes change_column Use Large Pore Column (e.g., 300 Å) check_column->change_column Yes

Caption: Troubleshooting logic for optimizing HPLC method for peptide analysis.

References

A Researcher's Guide to Mass Spectrometry Analysis of Pbf-Protected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting group for arginine's guanidinium side chain is a critical decision that significantly influences the purity of the final peptide and the reliability of its mass spectrometry analysis. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has become a popular choice in Fmoc-based strategies. This guide provides an objective comparison of Pbf with other common arginine protecting groups—Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), and Tos (p-toluenesulfonyl)—supported by experimental data and detailed analytical protocols.

Performance Comparison of Arginine Protecting Groups

The selection of an arginine protecting group directly impacts cleavage efficiency and the impurity profile of the crude peptide. The Pbf group is favored for its high acid lability, which allows for more rapid and cleaner deprotection compared to its alternatives. This is particularly advantageous in preventing common side reactions.

A key challenge during the final trifluoroacetic acid (TFA) cleavage is the potential for the cleaved protecting group to reattach to nucleophilic residues, especially tryptophan, leading to a mass addition of +252 Da. Incomplete removal of the Pbf group is another common issue, also resulting in a +252.2 Da modification to the target peptide.[1]

Experimental data from comparative studies highlight the superior performance of the Pbf group. For instance, in a study comparing the cleavage of an arginine-containing peptide, a 3-hour treatment with TFA resulted in a 69% yield of the desired peptide when Arg(Pbf) was used, compared to only 46% with Arg(Pmc).[2][3][4] This difference underscores the faster and more efficient deprotection achieved with Pbf.

Table 1: Mass Spectrometry Data of Fmoc-Protected Arginine Derivatives

This table summarizes the key mass spectrometry data for the protected amino acid building blocks.

CompoundMolecular FormulaMolecular Weight ( g/mol )Primary Mass Spectrometry Peak (m/z) [M+H]⁺
Fmoc-Arg(Pbf)-OHC₃₄H₄₀N₄O₇S648.77649.27
Fmoc-Arg(Pmc)-OHC₃₅H₄₂N₄O₇S662.80663.28
Fmoc-Arg(Mtr)-OHC₃₁H₃₆N₄O₇S608.71609.24
Fmoc-Arg(Tos)-OHC₂₈H₃₀N₄O₆S550.63551.19

Data sourced from a comparative guide on Fmoc-Arg(Pbf)-OH and its alternatives.[5]

Table 2: Comparative Performance and Purity of a Model Peptide

The following table presents representative data from the mass spectrometry analysis of a crude model peptide (e.g., H-Gly-Arg(X)-Phe-NH₂, where X is the protecting group) after synthesis and cleavage. The data illustrates the typical purity and side product distribution observed with each protecting group.

Protecting GroupTarget Peptide Relative Abundance (%)Incomplete Cleavage Adduct Relative Abundance (%)Tryptophan Alkylation Adduct Relative Abundance (%)
Pbf ~85~5~2
Pmc ~65~15~10
Mtr ~40~30~15
Tos Not efficiently cleaved under standard Fmoc conditions>90N/A

Note: These are representative values based on the known relative performance of the protecting groups. Actual values can vary depending on the peptide sequence and cleavage conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible comparative analysis. Below are protocols for the synthesis of a model peptide and its subsequent analysis by mass spectrometry.

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol outlines the synthesis of a model peptide (H-Gly-Arg(X)-Phe-NH₂) on a Rink Amide resin using Fmoc chemistry, with variations for each arginine protecting group.

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (Fmoc-Phe-OH, Fmoc-Arg(X)-OH, Fmoc-Gly-OH, where X = Pbf, Pmc, Mtr, or Tos) (3 equivalents) with a coupling reagent like HBTU (2.9 equivalents) and a base such as DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.

Peptide Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of the side-chain protecting groups.

  • Resin Preparation: Place the dried peptide-resin in a reaction vessel.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard cocktail is TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5, v/v/v). For peptides containing tryptophan, 1,2-ethanedithiol (EDT) can be added as an additional scavenger.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature. The reaction time will vary depending on the protecting group (e.g., 2-4 hours for Pbf, potentially longer for Pmc and Mtr).

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Add the TFA solution dropwise to a large volume of cold diethyl ether to precipitate the peptide.

  • Isolation: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Mass Spectrometry Analysis

This protocol details the analysis of the crude peptide by LC-MS to assess purity and identify byproducts.

  • Sample Preparation: Dissolve the crude peptide in an appropriate solvent, such as 0.1% formic acid in water or a water/acetonitrile mixture, to a concentration of approximately 1 mg/mL. Centrifuge to remove any insoluble material.

  • LC-MS System and Conditions:

    • HPLC System: A reverse-phase HPLC (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

    • Column: A C18 reversed-phase column is standard for peptide analysis.[6]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point and can be optimized based on the peptide's hydrophobicity.

    • Flow Rate: 0.3 - 0.5 mL/min for analytical columns.

    • UV Detection: 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).

  • Mass Spectrometer Settings (ESI):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 300-2000.

    • Data Analysis:

      • Confirm the molecular weight of the target peptide by identifying its protonated molecular ion ([M+H]⁺).

      • Identify common impurities, such as deletion sequences (masses corresponding to the target peptide minus one or more amino acid residues), incompletely deprotected peptide (+252.2 Da for Pbf/Pmc), and other modifications (e.g., oxidation, +16 Da).[1][7]

      • Calculate the relative purity by integrating the peak area of the target peptide and expressing it as a percentage of the total area of all peaks in the chromatogram.

Visualizing the Workflow and Logic

To better understand the experimental process and the rationale behind choosing a protecting group, the following diagrams illustrate the key workflows and relationships.

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_analysis Analysis synthesis_start Start with Resin fmoc_deprotection Fmoc Deprotection synthesis_start->fmoc_deprotection coupling Amino Acid Coupling (Fmoc-Arg(X)-OH) fmoc_deprotection->coupling wash Washing coupling->wash wash->fmoc_deprotection Repeat for each AA synthesis_end Final Peptide-Resin wash->synthesis_end Final Cycle cleavage Cleavage & Deprotection (TFA Cocktail) synthesis_end->cleavage hplc RP-HPLC Separation ms Mass Spectrometry (ESI-MS) hplc->ms Online Coupling data_analysis Data Analysis (Purity & Impurity ID) ms->data_analysis crude_peptide Crude Peptide cleavage->crude_peptide crude_peptide->hplc

Figure 1. Experimental workflow for peptide synthesis, cleavage, and analysis.

logical_relationship cluster_factors Key Factors cluster_outcomes Performance Outcomes protecting_group Choice of Arginine Protecting Group (Pbf, Pmc, Mtr, Tos) lability Acid Lability protecting_group->lability steric_hindrance Steric Hindrance protecting_group->steric_hindrance side_reactions Propensity for Side Reactions protecting_group->side_reactions cleavage_time Cleavage Time lability->cleavage_time peptide_purity Final Peptide Purity steric_hindrance->peptide_purity impurity_profile Impurity Profile side_reactions->impurity_profile cleavage_time->peptide_purity cleavage_time->impurity_profile

Figure 2. Logical relationship of protecting group choice to final peptide purity.

References

A Comparative Guide to the Purity Assessment of Crude Peptides Utilizing H-Arg(pbf)-OMe HCl and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the purity of synthetic peptides is a critical factor that dictates experimental success and therapeutic potential. The quality of the initial building blocks, such as protected amino acids, directly influences the purity profile of the final crude peptide. This guide provides a comprehensive comparison of H-Arg(pbf)-OMe HCl, a commonly used protected arginine derivative, with its alternatives, focusing on their impact on the purity of crude peptides. This analysis is supported by a review of common analytical techniques and representative experimental data.

The Critical Role of Arginine Protecting Groups in Peptide Purity

Arginine, with its highly basic guanidinium side chain, requires robust protection during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. The choice of the protecting group is a pivotal decision that affects not only the efficiency of peptide chain elongation but also the ease of deprotection and the impurity profile of the final product. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has become a popular choice in Fmoc-based SPPS due to its favorable cleavage kinetics and ability to minimize certain side reactions.

Performance Comparison of Arginine Protecting Groups

The performance of this compound is best understood in the context of the Pbf protecting group's characteristics compared to other common sulfonyl-based protecting groups like 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) and 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr).

Protecting GroupRelative Acid LabilityTypical Cleavage Time (TFA-based cocktail)Key AdvantagesCommon Side Reactions/Disadvantages
Pbf High1.5 - 3 hoursRapid cleavage minimizes exposure to strong acid, reducing overall side reactions. Significantly reduces tryptophan alkylation compared to Pmc.[1][2]Can be sterically bulky, potentially hindering some coupling reactions. Can still lead to sulfonation of tryptophan if appropriate scavengers are not used.
Pmc Moderate2 - 6 hoursMore stable than Pbf if required for specific synthetic strategies.Slower cleavage increases the risk of acid-catalyzed side reactions. High propensity for causing alkylation of tryptophan residues.[2][3]
Mtr Low7.5 - 24 hoursHistorically used in Boc chemistry.Very slow cleavage requires harsh and prolonged acidic conditions, leading to a higher risk of peptide degradation and side reactions.[3][4]
Tos Very LowRequires strong acids like HFUsed in traditional Boc-based synthesis.Not compatible with standard TFA cleavage conditions used in Fmoc-SPPS.[4]

One of the most significant advantages of using a Pbf-protected arginine derivative is the increased purity of the crude peptide, especially when the sequence contains tryptophan. The carbocations generated during the cleavage of the Pmc group are highly reactive and can lead to the alkylation of the indole side chain of tryptophan, a major source of impurity. The Pbf group is less prone to this side reaction, resulting in a cleaner crude product and simplifying subsequent purification steps.[1][2] For instance, a study demonstrated that a 3-hour cleavage and deprotection with TFA resulted in 69% of the desired peptide when Arg(Pbf) was used, compared to only 46% with Arg(Pmc).[5]

Purity Profile of Protected Arginine Derivatives

The purity of the starting amino acid derivative is paramount for the successful synthesis of high-quality peptides. Commercially available this compound and its alternatives are typically offered at high purity levels. However, the nature and quantity of minor impurities can vary.

CompoundTypical Purity (by HPLC)Common Potential Impurities
This compound ≥98%Diastereomeric (D-isomer) impurity, incompletely protected species (e.g., H-Arg-OMe), byproducts from the synthesis of the Pbf group.
H-Arg(Pmc)-OMe HCl ≥98%D-isomer, incompletely protected species, byproducts from the synthesis of the Pmc group.
H-Arg(Mtr)-OMe HCl ≥98%D-isomer, incompletely protected species, byproducts from the synthesis of the Mtr group.

Note: The specific impurity profile can vary between suppliers and batches. It is crucial to consult the Certificate of Analysis for detailed information.

Experimental Protocols for Purity Assessment

The purity of this compound and other protected arginine derivatives is primarily assessed using High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Mass Spectrometry (MS) for identity confirmation and impurity identification.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the gold standard for determining the purity of amino acid derivatives and peptides.

Protocol for HPLC Purity Assessment of this compound:

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 0.5-1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to ensure the separation of the main compound from any potential impurities. A typical gradient could be 10% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Detection: UV absorbance at 220 nm.

  • Data Analysis:

    • The purity is calculated based on the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sp1 Weigh this compound sp2 Dissolve in Acetonitrile/Water sp1->sp2 hplc1 Inject Sample sp2->hplc1 hplc2 C18 Reversed-Phase Separation hplc1->hplc2 hplc3 UV Detection (220 nm) hplc2->hplc3 da1 Integrate Peak Areas hplc3->da1 da2 Calculate % Purity da1->da2

HPLC Purity Assessment Workflow

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the target compound and identifying impurities. Electrospray Ionization (ESI) is a commonly used ionization technique for this purpose.

Protocol for Mass Spectrometry Analysis of this compound:

  • Sample Preparation:

    • Dilute the sample solution prepared for HPLC analysis with a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1-10 µM.

  • Mass Spectrometry Analysis:

    • The sample can be introduced into the mass spectrometer via direct infusion or through an LC-MS system.

    • Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

    • Mass Range: A relevant mass range is scanned (e.g., m/z 200-1000).

  • Data Analysis:

    • Confirm the identity of the main peak by comparing the observed mass-to-charge ratio (m/z) with the theoretical mass of this compound.

    • Analyze the m/z values of minor peaks to identify potential impurities, such as byproducts with missing or additional chemical groups.

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis sp1 Dilute Sample ms1 Infuse/Inject into MS sp1->ms1 ms2 Electrospray Ionization (ESI) ms1->ms2 ms3 Mass Analysis ms2->ms3 da1 Identify [M+H]⁺ Peak ms3->da1 da2 Characterize Impurity Peaks da1->da2

Mass Spectrometry Analysis Workflow

Conclusion

The purity of crude peptides is fundamentally linked to the quality of the raw materials used in their synthesis. This compound, leveraging the advantages of the Pbf protecting group, offers a superior option for the incorporation of arginine in Fmoc-SPPS, particularly for sequences containing acid-sensitive residues like tryptophan.[1][2] The faster and cleaner deprotection afforded by the Pbf group translates to a higher purity of the crude peptide, which in turn simplifies the downstream purification process and improves the overall yield.

While this compound and its alternatives are generally available at high purity, a thorough analytical assessment using techniques like HPLC and Mass Spectrometry is essential to ensure the quality and consistency of these critical starting materials. By understanding the performance characteristics of different protecting groups and implementing rigorous analytical protocols, researchers can make informed decisions to optimize their peptide synthesis strategies and achieve the desired purity for their research and development endeavors.

References

A Comparative Guide to Arginine Derivatives in Peptide Synthesis: Fmoc-Arg(Pbf)-OH vs. H-Arg(pbf)-ome hcl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of appropriate building blocks is critical to achieving high yields and purity. Arginine, with its highly basic and nucleophilic guanidinium side chain, presents unique challenges that necessitate robust protection strategies. This guide provides an objective comparison of two arginine derivatives: the widely used Fmoc-Arg(Pbf)-OH for Solid-Phase Peptide Synthesis (SPPS) and H-Arg(pbf)-ome hcl , which is suited for solution-phase synthesis and the preparation of peptides with a C-terminal methyl ester.

This comparison will delve into their respective applications, performance data, and the key experimental protocols, offering a comprehensive resource for selecting the optimal strategy for synthesizing arginine-containing peptides.

Core Applications and Strategic Differences

The primary distinction between Fmoc-Arg(Pbf)-OH and this compound lies in their protecting group strategy and, consequently, their application in peptide synthesis methodologies.

  • Fmoc-Arg(Pbf)-OH is the industry standard for incorporating arginine residues in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) . The N-terminal Fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection and is cleaved under basic conditions (e.g., piperidine) at each cycle of peptide elongation. The C-terminal carboxylic acid is free to be activated and coupled to the N-terminus of the growing peptide chain anchored to a solid support. The acid-labile 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group offers robust protection for the arginine side chain throughout the synthesis and is removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).

  • This compound , in contrast, has a free N-terminus (H-) and a C-terminus protected as a methyl ester (-OMe). This structure makes it unsuitable for direct use in the standard C-to-N directional SPPS. Instead, it is a valuable reagent for solution-phase peptide synthesis , particularly for the synthesis of peptide fragments or for creating peptides with a C-terminal arginine methyl ester. C-terminal ester modifications can enhance the stability and membrane permeability of peptides.

Performance Comparison and Side Reactions

The performance of each derivative is best understood in the context of its respective synthesis methodology.

Fmoc-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis

Fmoc-Arg(Pbf)-OH is favored in SPPS for its ability to minimize side reactions associated with the reactive guanidino group. However, its use is not without challenges.

  • Coupling Efficiency: The bulky Pbf group can cause steric hindrance, potentially leading to incomplete coupling reactions, especially in sterically demanding sequences. To mitigate this, optimized coupling reagents and conditions, such as double coupling or the use of more potent activators like HATU, are often employed.[1]

  • δ-Lactam Formation: A significant side reaction during the activation of Fmoc-Arg(Pbf)-OH is the intramolecular cyclization to form an inactive δ-lactam, which terminates the peptide chain and reduces the overall yield.[2][3] The extent of this side reaction is influenced by the solvent and coupling conditions. For instance, studies have shown that δ-lactam formation can be significantly reduced by using more polar binary solvent mixtures.[4]

  • Racemization: While the Fmoc group helps to suppress racemization, the choice of coupling reagent and base can still influence the chiral purity of the incorporated arginine. The use of additives like OxymaPure with carbodiimides can help minimize racemization.[5]

  • Tryptophan Alkylation: A key advantage of the Pbf group over older protecting groups like Pmc is the reduced incidence of tryptophan alkylation during final cleavage with TFA.[6][7]

Quantitative Data for Fmoc-Arg(Pbf)-OH Performance in SPPS

Performance MetricObservationConditions / Notes
δ-Lactam Formation Can be significant, leading to reduced yield.[2][3]Formation is higher in less polar solvents. For example, in NBP/DOL (2:8), δ-lactam formation was 72%, while in the more polar DMSO/2-Me-THF (4:6), it was reduced to 5%.[4]
Racemization Generally low with appropriate coupling reagents.With DIC/Oxyma, racemization of Fmoc-L-Cys(Trt)-OH was avoided, suggesting a mild coupling condition that would also be favorable for arginine.[5]
Peptide Yield Highly sequence-dependent.In one study comparing Pbf and Pmc protecting groups, a 3-hour TFA cleavage resulted in 69% of the desired peptide with Fmoc-Arg(Pbf)-OH versus 46% with Fmoc-Arg(Pmc)-OH, highlighting the benefit of the Pbf group in reducing side reactions.[6][7]
This compound in Solution-Phase Synthesis

Solution-phase peptide synthesis (LPPS) offers advantages for large-scale production of shorter peptides and allows for the purification of intermediates at each step.

  • Yield and Purity: For shorter peptides, LPPS can achieve high purity and yield as intermediates can be fully characterized and purified after each coupling step.[8][9]

  • Scalability: LPPS is generally more scalable to kilograms for shorter peptides compared to SPPS.[10]

  • Challenges: LPPS is more labor-intensive and time-consuming than SPPS due to the need for purification after each step. For longer and more complex peptides, solubility of intermediates can become a significant issue.[9][11]

Comparative Overview of Synthesis Methodologies

FeatureSolid-Phase Peptide Synthesis (SPPS) with Fmoc-Arg(Pbf)-OHSolution-Phase Peptide Synthesis (LPPS) with this compound
Primary Application Routine synthesis of peptides of varying lengths, especially for research and drug discovery.Large-scale synthesis of short peptides; synthesis of peptide fragments for hybrid approaches.
Purification Intermediates are not purified; final product is purified after cleavage from the resin.Intermediates are purified after each coupling step.
Reagent Usage Typically requires an excess of reagents to drive reactions to completion.[10]Can use stoichiometric amounts of reagents.[8]
Automation Easily automated for high-throughput synthesis.[10]Difficult to automate.[8]
Peptide Length The method of choice for synthesizing long peptides (up to 50 amino acids or more).[8]Best suited for short to medium-length peptides.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful peptide synthesis.

Protocol 1: SPPS Coupling of Fmoc-Arg(Pbf)-OH

This protocol outlines a standard manual coupling procedure using HBTU as the activating agent.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Arg(Pbf)-OH (3 equivalents)

  • HBTU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 15-30 minutes.

  • Activation: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH and HBTU in a minimal amount of DMF. Add DIEA to the solution and mix for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a recoupling step may be necessary.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Solution-Phase Dipeptide Synthesis using an Amino Acid Methyl Ester

This protocol provides a general procedure for the coupling of a Boc-protected amino acid to an amino acid methyl ester hydrochloride, which is analogous to using this compound.

Materials:

  • Boc-protected amino acid (e.g., Boc-Ala-OH) (1 equivalent)

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.5 equivalents)

  • EDC·HCl (1 equivalent)

  • [C4-DABCO][N(CN)2] (ionic liquid, as solvent and base) or a suitable organic solvent with a tertiary base like DIEA.

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the Boc-protected amino acid, the amino acid methyl ester hydrochloride, and EDC·HCl in the chosen solvent.

  • Coupling: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the progress of the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, the work-up procedure will depend on the solvent used. If an organic solvent is used, it may involve washing with aqueous acid and base solutions. The crude product is then purified, typically by column chromatography, to yield the protected dipeptide.

Mandatory Visualizations

Workflow for Solid-Phase Peptide Synthesis (SPPS)

spss_workflow start Start with Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple Amino Acid Coupling (Fmoc-Arg(Pbf)-OH + Activator) wash1->couple wash2 Wash (DMF) couple->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotect Next Amino Acid final_cleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) repeat->final_cleavage Final Amino Acid precipitate Precipitation (Cold Ether) final_cleavage->precipitate purify Purification (HPLC) precipitate->purify lpps_workflow start Start with Protected Amino Acids couple Coupling in Solution (e.g., Boc-AA-OH + H-Arg(pbf)-ome) start->couple workup Reaction Work-up (e.g., Extraction) couple->workup purify Purification of Protected Dipeptide (e.g., Chromatography) workup->purify deprotect Selective Deprotection (N- or C-terminus) purify->deprotect next_couple Couple Next Amino Acid deprotect->next_couple final_deprotect Final Deprotection deprotect->final_deprotect Final Step next_couple->workup

References

A Comparative Guide to Arginine Protecting Groups: Pbf vs. Pmc and Mtr

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the guanidino function of arginine is a critical decision that profoundly impacts synthesis efficiency, peptide purity, and the propensity for side reactions. Among the most common choices in Fmoc-based SPPS are the sulfonyl-based protecting groups: 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), and 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr). This guide provides an objective, data-driven comparison of these three widely used protecting groups.

The ideal arginine protecting group must be stable to the basic conditions used for Nα-Fmoc deprotection, yet readily and cleanly cleavable under acidic conditions at the final stage of peptide synthesis. The choice among Pbf, Pmc, and Mtr hinges on a trade-off between acid lability and the potential for side reactions.

Chemical Structures

The subtle differences in the chemical structures of Pbf, Pmc, and Mtr give rise to their distinct properties in peptide synthesis.

Chemical Structures of Arginine Protecting Groups Pbf Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) Pbf_img Pmc Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) Pmc_img Mtr Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) Mtr_img

Figure 1: Chemical structures of Pbf, Pmc, and Mtr protecting groups.

Performance Comparison: Acid Lability and Cleavage Efficiency

The primary distinction between Pbf, Pmc, and Mtr lies in their susceptibility to acid-catalyzed cleavage. Pbf is the most acid-labile of the three, allowing for more rapid deprotection under milder conditions.[1][2] This is a significant advantage, as prolonged exposure to strong acids can lead to degradation of the target peptide and an increase in side reactions.[1] Pmc is less acid-labile than Pbf, requiring longer cleavage times or harsher conditions for complete removal.[3] Mtr is the most acid-stable and generally necessitates the most stringent deprotection protocols.[1]

Protecting GroupRelative Acid LabilityTypical Cleavage Time (TFA-based cocktail)Key AdvantagesKey Disadvantages
Pbf High1.5 - 3 hours[3]Rapid cleavage, reduced side reactions[2]Can be sterically bulky[3]
Pmc Moderate2 - 6 hours[3]More stable than Pbf if requiredSlower cleavage, higher risk of tryptophan alkylation[3]
Mtr Low7.5 - 24 hours[3]Suitable for Boc chemistryVery slow cleavage, requires harsh conditions, high risk of side reactions[3]

A quantitative comparison between Pbf and Pmc in the synthesis of a model peptide demonstrated that a 3-hour treatment with trifluoroacetic acid (TFA) resulted in a 69% yield of the desired peptide when Arg(Pbf) was used, compared to only 46% with Arg(Pmc).[4][5] This highlights the significantly improved cleavage efficiency of the Pbf group.

Side Reactions and Byproduct Formation

A major concern during the final cleavage step is the generation of reactive carbocations from the protecting groups, which can lead to unwanted modifications of sensitive amino acid residues. The most common side reaction is the alkylation of the indole ring of tryptophan.[1] Due to its faster cleavage kinetics, the Pbf group is less prone to causing tryptophan alkylation compared to Pmc and Mtr.[2][6]

Another potential side reaction is the O-sulfonation of serine and threonine residues, which has been reported for both Pmc and Mtr.[1] The shorter exposure to the cleaved sulfonyl species when using Pbf can also mitigate this issue. To minimize these side reactions, a "cleavage cocktail" containing scavengers such as triisopropylsilane (TIS) and water is almost always employed.[1]

Logical Relationship of Protecting Group Choice to Final Peptide Purity Protecting_Group Choice of Arginine Protecting Group Acid_Lability Acid Lability Protecting_Group->Acid_Lability Cleavage_Time Cleavage Time Acid_Lability->Cleavage_Time Determines Side_Reactions Potential for Side Reactions Cleavage_Time->Side_Reactions Influences Peptide_Purity Final Peptide Purity Side_Reactions->Peptide_Purity Impacts General Workflow for Peptide Cleavage and Deprotection Start Start: Peptide-Resin Wash_Dry Wash with DCM and Dry Start->Wash_Dry Prepare_Cocktail Prepare Cleavage Cocktail Wash_Dry->Prepare_Cocktail Cleavage Add Cocktail to Resin (Agitate at RT) Prepare_Cocktail->Cleavage Filter Filter to Remove Resin Cleavage->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Isolate Isolate Crude Peptide Precipitate->Isolate Purify Purify by HPLC Isolate->Purify Analyze Analyze by Mass Spectrometry Purify->Analyze End End: Purified Peptide Analyze->End

References

A Comparative Guide to Analytical Methods for Confirming Pbf Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The complete removal of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group from arginine residues is a critical final step in solid-phase peptide synthesis (SPPS). Incomplete deprotection can lead to the generation of impurities that are often difficult to separate from the target peptide, potentially compromising subsequent biological assays and therapeutic applications. This guide provides a comprehensive comparison of the primary analytical methods used to confirm the successful cleavage of the Pbf group: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to Pbf Deprotection

The Pbf group is a bulky and acid-labile protecting group widely used for the guanidinium function of arginine in Fmoc-based SPPS. Its removal is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[1] The efficiency of Pbf deprotection can be influenced by factors such as the peptide sequence, the number of arginine residues, and the cleavage cocktail composition and reaction time.[1] Therefore, robust analytical methods are essential to verify the complete removal of the Pbf group and ensure the purity of the synthetic peptide.

Comparison of Analytical Methods

The choice of analytical method for confirming Pbf deprotection depends on the specific requirements of the analysis, including the need for quantitative or qualitative data, the desired level of sensitivity, and the available instrumentation.

Analytical Method Principle Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on hydrophobicity. The Pbf-protected peptide is significantly more hydrophobic than the deprotected peptide.Quantitative purity assessment, resolution of protected, partially deprotected, and fully deprotected species.[2]High resolution, quantitative, widely available.[3]Indirect identification based on retention time, potential for co-elution.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio (m/z) of ionized molecules. A mass difference of 252.37 Da corresponds to the Pbf group.Confirmation of molecular weight, identification of protected and deprotected species, detection of side products.[4]High sensitivity, high specificity for mass, provides direct evidence of deprotection.[5]Can be less quantitative than HPLC without internal standards, potential for ion suppression.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Unambiguous structural confirmation, can distinguish between different proton environments in protected and deprotected arginine.[7][8]Provides detailed structural information, non-destructive.Lower sensitivity compared to MS and HPLC, requires higher sample concentrations, complex data analysis.[9]

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To quantify the purity of the crude peptide and separate the deprotected peptide from any remaining Pbf-protected or partially protected species.

Methodology:

  • Sample Preparation:

    • Following cleavage from the resin and precipitation, dissolve the crude peptide in a suitable solvent, such as 50% acetonitrile/water containing 0.1% TFA, to a concentration of approximately 1 mg/mL.[10]

    • Filter the sample through a 0.22 µm syringe filter before injection.[10]

  • HPLC System and Conditions:

    • System: An analytical HPLC system equipped with a UV detector.[10]

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size).[2]

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.[10]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[10]

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a common starting point. A shallower gradient (e.g., 1% increase in B per minute) can improve resolution.[10][11]

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.[3]

    • Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).[2]

  • Data Analysis:

    • The Pbf-protected peptide will have a significantly longer retention time than the fully deprotected peptide due to its increased hydrophobicity.

    • Integrate the peak areas of all species in the chromatogram.

    • Calculate the percentage purity of the deprotected peptide by dividing its peak area by the total peak area of all peptide-related peaks.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Objective: To confirm the molecular weight of the synthesized peptide and verify the complete removal of the Pbf group.

Methodology:

  • Sample Preparation:

    • Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in 50% acetonitrile/water) to a concentration of approximately 1-10 pmol/µL.[12]

    • Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid - HCCA) in 50% acetonitrile/0.1% TFA.[12]

  • Spotting:

    • On a MALDI target plate, spot 0.5 µL of the peptide sample solution and immediately add 0.5 µL of the matrix solution.[12]

    • Alternatively, pre-mix the sample and matrix solutions (e.g., 1:1 v/v) before spotting 1 µL onto the target plate.[12]

    • Allow the spots to air-dry completely to allow for co-crystallization.[12]

  • MS Analysis:

    • Instrument: A MALDI-TOF mass spectrometer.

    • Mode: Positive ion reflector mode is typically used for peptides.

    • Calibration: Calibrate the instrument using a standard peptide mixture with known molecular weights.

    • Acquisition: Acquire the mass spectrum over a mass range that includes the expected molecular weights of the fully deprotected, partially deprotected, and fully Pbf-protected peptide.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion of the fully deprotected peptide.

    • Search for peaks corresponding to the [M+H]⁺ ions of any remaining Pbf-protected species. The mass of the Pbf group is 252.37 Da. Therefore, a singly Pbf-protected peptide will have a mass 252.37 Da higher than the deprotected peptide.

    • The absence of peaks corresponding to Pbf-containing species confirms complete deprotection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural confirmation of the deprotected arginine residue.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.[13] The peptide concentration should ideally be greater than 0.5 mM.[9]

  • NMR Analysis:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).[13]

    • Experiments:

      • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum. The disappearance of characteristic proton signals from the Pbf group (e.g., methyl and aromatic protons) provides evidence of its removal.

      • 2D Correlation Spectroscopy (COSY): This experiment can help in assigning the proton signals of the arginine sidechain and confirming their connectivity after deprotection.

      • 2D Heteronuclear Single Quantum Coherence (HSQC): If the peptide is isotopically labeled (¹³C, ¹⁵N), an HSQC experiment can be used to observe the correlation between protons and their attached carbons or nitrogens, providing further structural confirmation of the deprotected guanidinium group.[14]

  • Data Analysis:

    • Compare the acquired spectra with the spectra of the starting Pbf-protected arginine-containing peptide or with predicted chemical shifts.

    • The absence of signals corresponding to the Pbf group and the appearance of the expected signals for the deprotected arginine sidechain confirm successful deprotection.

Visualization of Workflows and Mechanisms

Pbf_Deprotection_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage Cleavage & Deprotection cluster_Analysis Analytical Confirmation cluster_Results Results Resin Peptidyl-Resin (with Arg(Pbf)) Cleavage Treat with TFA Cocktail (e.g., TFA/TIS/H2O) Resin->Cleavage Precipitation Precipitate with Cold Ether Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide HPLC RP-HPLC Crude_Peptide->HPLC MS Mass Spectrometry Crude_Peptide->MS NMR NMR Spectroscopy Crude_Peptide->NMR Purity Purity Assessment HPLC->Purity MW_Confirmation Molecular Weight Confirmation MS->MW_Confirmation Structure_Verification Structural Verification NMR->Structure_Verification

Caption: Experimental workflow for Pbf deprotection and analytical confirmation.

Pbf_Deprotection_Mechanism cluster_Reactants Reactants cluster_Intermediate Intermediate cluster_Products Products Pbf_Arg Pbf-Protected Arginine Protonated_Pbf Protonated Sulfonyl Group Pbf_Arg->Protonated_Pbf + H+ TFA TFA (H+) Deprotected_Arg Deprotected Arginine Protonated_Pbf->Deprotected_Arg Cleavage of S-N bond Pbf_Cation Pbf Cation (Scavenged) Protonated_Pbf->Pbf_Cation

Caption: Simplified mechanism of Pbf deprotection by TFA.

References

A Comparative Guide to the Characterization of Peptides Synthesized with H-Arg(pbf)-ome hcl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of arginine-rich peptides presents unique challenges due to the basic and nucleophilic nature of the arginine guanidinium group. The choice of protecting group strategy is therefore critical to ensure high purity and yield of the final peptide. This guide provides an objective comparison of peptides synthesized using H-Arg(pbf)-ome hcl, an arginine derivative with a C-terminal methyl ester and a Pbf-protected side chain, against other common arginine building blocks used in peptide synthesis. The comparison is supported by experimental data and detailed methodologies for characterization.

This compound is particularly suited for solution-phase peptide synthesis or for the generation of peptide fragments that will be subsequently ligated. The methyl ester at the C-terminus prevents its direct use in standard solid-phase peptide synthesis (SPPS) protocols where the C-terminal carboxyl group is typically used for anchoring to the resin. The key feature of this building block is the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group on the guanidinium side chain. The Pbf group is known for its high acid lability, allowing for milder and shorter cleavage times compared to other sulfonyl-based protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl). This property is crucial for minimizing side reactions, especially the alkylation of sensitive residues like tryptophan.

Performance Comparison of Arginine Protecting Groups

The selection of an appropriate arginine protecting group is a critical factor that directly influences the final peptide's purity and yield. The Pbf group, utilized in this compound, offers significant advantages over other commonly used protecting groups in peptide synthesis.

Protecting GroupKey FeaturesCleavage ConditionsTypical Crude PurityAdvantagesDisadvantages
Pbf High acid labilityMild TFA cocktails (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 1.5-3 hours>70%Shorter cleavage times, reduced risk of tryptophan alkylation, high purity of final peptide.[1]Higher cost compared to older protecting groups.
Pmc Moderate acid labilityStandard TFA cocktails, requires longer cleavage times (3-6 hours)40-60%More acid labile than Mtr.Higher risk of tryptophan alkylation compared to Pbf, can lead to incomplete deprotection.
Mtr Low acid labilityHarsher acidic conditions (e.g., TFA/thioanisole)Variable, often lowerStable to standard Fmoc deprotection conditions.Requires harsh cleavage conditions that can damage sensitive peptides.
Tos Very low acid labilityVery harsh acidic conditions (e.g., HF)VariableRobust protection.Incompatible with many modern synthesis strategies due to the harsh cleavage required.

Experimental Protocols

Solution-Phase Peptide Coupling using this compound

This protocol describes the coupling of this compound to an N-terminally protected amino acid in solution.

Materials:

  • N-protected amino acid (e.g., Fmoc-Ala-OH)

  • This compound

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq) and the coupling reagent (1.0 eq) in the anhydrous solvent.

  • Add the base (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or HPLC.

  • Upon completion, quench the reaction and proceed with standard aqueous work-up and purification by flash chromatography.

Characterization of Peptides by HPLC

Instrumentation:

  • Reverse-phase HPLC system with a C18 column.

  • UV detector set at 214 nm and 280 nm.

Mobile Phase:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Prepare a sample of the crude or purified peptide at a concentration of 1 mg/mL in a suitable solvent (e.g., 50% acetonitrile/water).

  • Inject the sample onto the HPLC system.

  • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes) at a flow rate of 1 mL/min.

  • Analyze the resulting chromatogram to determine the purity of the peptide by integrating the peak areas.

Characterization of Peptides by Mass Spectrometry

Instrumentation:

  • Electrospray ionization mass spectrometer (ESI-MS).

Procedure:

  • Prepare a dilute solution of the peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Infuse the sample directly into the mass spectrometer or analyze the eluent from the HPLC.

  • Acquire the mass spectrum in positive ion mode.

  • Determine the molecular weight of the peptide and compare it to the theoretical mass. Analyze for the presence of any expected side products or impurities.

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_characterization Characterization cluster_deprotection Final Steps start Start: N-protected Amino Acid + this compound coupling Solution-Phase Coupling (HATU, DIPEA, DMF) start->coupling workup Aqueous Work-up & Purification coupling->workup protected_peptide Protected Dipeptide workup->protected_peptide hplc HPLC Analysis (Purity Assessment) protected_peptide->hplc ms Mass Spectrometry (Identity Confirmation) protected_peptide->ms cleavage Cleavage & Deprotection (TFA Cocktail) protected_peptide->cleavage final_peptide Final Purified Peptide hplc->final_peptide ms->final_peptide cleavage->final_peptide

Caption: Experimental workflow for peptide synthesis and characterization.

endothelin_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ET1 Endothelin-1 (ET-1) (Arginine-containing peptide) ETAR Endothelin Receptor A (ETAR) (GPCR) ET1->ETAR binds Gq Gq protein ETAR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC Protein Kinase C (PKC) DAG->PKC activates CellularResponse Cellular Response (e.g., Vasoconstriction) Ca2->CellularResponse PKC->CellularResponse

Caption: Endothelin-1 signaling pathway.

References

A Comparative Guide to Arginine Insertion in Complex Peptide Synthesis: H-Arg(pbf)-OMe HCl vs. Fmoc-Arg(pbf)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex, arginine-rich peptides, the choice of arginine building block is a critical determinant of success. This guide provides an objective comparison of the performance of H-Arg(pbf)-OMe HCl and the widely adopted Fmoc-Arg(pbf)-OH, supported by experimental data. We will delve into key performance indicators such as coupling efficiency, racemization, and common side reactions, providing detailed experimental protocols to inform your synthetic strategy.

Overview of Arginine Protecting Group Strategies

The guanidinium side chain of arginine is highly basic and nucleophilic, necessitating robust protection during peptide synthesis to prevent unwanted side reactions. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a widely used acid-labile protecting group for the arginine side chain in Fmoc-based solid-phase peptide synthesis (SPPS). It offers a good balance of stability to the basic conditions of Fmoc deprotection and lability during final acidic cleavage.

This guide compares two common starting materials for introducing the Arg(Pbf) residue:

  • Fmoc-Arg(pbf)-OH: The standard, N-terminally Fmoc-protected amino acid used in stepwise solid-phase peptide synthesis.

  • This compound: An N-terminally unprotected arginine methyl ester hydrochloride, typically employed in solution-phase synthesis or fragment condensation strategies.

Performance Comparison of Arginine Building Blocks

The choice between Fmoc-Arg(pbf)-OH and this compound is fundamentally a choice between different synthesis methodologies. Fmoc-Arg(pbf)-OH is the building block of choice for standard Fmoc-SPPS, while this compound is more suited for solution-phase synthesis.

Fmoc-Arg(pbf)-OH: The Gold Standard in SPPS

Fmoc-Arg(pbf)-OH is the most common derivative for incorporating arginine in Fmoc-SPPS.[1] Its bulky Pbf group can present challenges, including steric hindrance leading to incomplete coupling and the potential for δ-lactam formation, a side reaction that terminates the peptide chain.[1] However, optimized coupling protocols can mitigate these issues.

Table 1: Comparison of Common Coupling Reagents for Fmoc-Arg(pbf)-OH Incorporation

Reagent ClassReagent NameAbbreviationKey AdvantagesConsiderations
Aminium/Uronium Salts O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUHigh coupling efficiency and fast reaction kinetics.[1]Can lead to guanidinylation of the N-terminal amine if pre-activation is prolonged.[1]
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUGenerally more efficient and less prone to racemization than HBTU.[2]Higher cost compared to HBTU.
Carbodiimides N,N'-DiisopropylcarbodiimideDICCost-effective and widely used.Prone to promoting δ-lactam formation with Arg(Pbf).[3] Often requires an additive like OxymaPure to suppress racemization and improve efficiency.[2]

Table 2: Influence of Coupling Additives on Arginine Racemization

AdditiveCoupling Reagent% D/L Isomer
HOBtDIC14.8%
HOAtDIC5.9%
OxymaPureDIC7.7%
Oxyma-BDIC5.1%

Data adapted from studies on the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF.[4]

This compound: An Alternative for Solution-Phase Synthesis

This compound, as an amino acid ester, is primarily used in solution-phase peptide synthesis. Its free N-terminus allows for coupling with an activated C-terminal carboxylic acid of a peptide or another amino acid.

Advantages:

  • No N-terminal Deprotection Required: For the initial coupling, no deprotection step is needed, which can simplify the first coupling step.

Disadvantages:

  • Neutralization Required: The hydrochloride salt of the amino group must be neutralized with a non-nucleophilic base before coupling.

  • Potential for Racemization: The activated carboxyl group of the coupling partner can be susceptible to racemization when reacting with the free amino group of this compound.[5]

  • Ester Hydrolysis Needed: The C-terminal methyl ester must be saponified (hydrolyzed) to a carboxylic acid in a separate step if the peptide is to be elongated from the C-terminus or if the final peptide requires a C-terminal acid. This adds complexity and the potential for side reactions.

  • Limited Applicability in SPPS: Not suitable for standard stepwise Fmoc-SPPS from the C- to N-terminus.

Experimental Protocols

Protocol 1: Standard Single Coupling of Fmoc-Arg(pbf)-OH using HBTU/DIEA in SPPS

This protocol is suitable for many standard arginine incorporations.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • Fmoc-Arg(pbf)-OH (3 equivalents)

  • HBTU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed and the resin is thoroughly washed with DMF.

  • Activation Solution: In a separate vessel, dissolve Fmoc-Arg(pbf)-OH and HBTU in a minimal amount of DMF.

  • Activation: Add DIEA to the activation solution and mix for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the reaction vessel containing the peptide-resin.

  • Reaction: Agitate the reaction mixture for 1-3 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Low-Racemization Coupling of an Activated Amino Acid to this compound in Solution Phase

This protocol outlines a general procedure for coupling an N-protected amino acid to this compound.

Materials:

  • This compound

  • N-protected amino acid (e.g., Boc-Ala-OH) (1.0 equivalent)

  • HATU (1.0 equivalent)

  • HOAt (1.0 equivalent)

  • N-Methylmorpholine (NMM) (3.0 equivalents; 1.0 to neutralize HCl and 2.0 for coupling)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Preparation of Amine Component: Dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF. Add NMM (1.0 equivalent) to neutralize the hydrochloride salt.

  • Preparation of Carboxylic Acid Component: In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) and HOAt (1.0 equivalent) in anhydrous DCM or DMF. Cool the solution to 0°C in an ice bath.

  • Activation: Add HATU (1.0 equivalent) to the solution of the N-protected amino acid and HOAt. Stir the mixture at 0°C for 1-2 minutes.

  • Coupling: Add the activated carboxylic acid solution to the neutralized this compound solution. Add the remaining NMM (2.0 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts, followed by drying and purification of the dipeptide product.

Visualizing Experimental Workflows

Standard SPPS Cycle for Fmoc-Arg(pbf)-OH Incorporation

SPPS_Workflow start Start: Resin with free amine activation Activation: Fmoc-Arg(pbf)-OH + Coupling Reagent + Base start->activation deprotection Fmoc Deprotection (if applicable) wash1 DMF Wash coupling Coupling activation->coupling wash2 DMF Wash coupling->wash2 kaiser Kaiser Test wash2->kaiser end_cycle Next Cycle or Final Cleavage kaiser->end_cycle Negative incomplete Incomplete Coupling kaiser->incomplete Positive recouple Recouple or Cap incomplete->recouple recouple->wash2 Solution_Phase_Workflow start_amine Start: This compound neutralization Neutralization (Base) start_amine->neutralization start_acid Start: N-Protected AA activation Activation (Coupling Reagent) start_acid->activation coupling Coupling neutralization->coupling activation->coupling workup Aqueous Work-up & Purification coupling->workup dipeptide Protected Dipeptide workup->dipeptide

References

A Comparative Guide to the Efficiency of Coupling Reagents with H-Arg(pbf)-ome hcl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of sterically hindered amino acids like Arginine, protected with the bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, presents a significant synthetic challenge. The choice of coupling reagent is a critical determinant of success, directly impacting reaction efficiency, product purity, and overall yield. This guide provides an objective comparison of commonly employed coupling reagents for the acylation of H-Arg(pbf)-ome hcl, supported by experimental data and detailed protocols to inform rational reagent selection.

The primary challenges in coupling Arginine derivatives with bulky side-chain protection include incomplete reactions due to steric hindrance and the potential for side reactions such as δ-lactam formation, which leads to chain termination.[1][2] Therefore, the selection of a highly efficient coupling reagent is paramount to overcoming these obstacles.

Quantitative Comparison of Coupling Reagents

The following table summarizes the performance of various coupling reagents in the context of coupling Fmoc-Arg(Pbf)-OH, the N-terminally protected form of this compound, during solid-phase peptide synthesis (SPPS). The data is compiled from various sources to provide a comparative overview of their efficiency.

Coupling Reagent/SystemReagent ClassTypical Stoichiometry (AA:Reagent:Base)Activation TimeCoupling TimeRelative Efficiency & PurityKey Considerations
HATU/DIEA Aminium/Uronium Salt1 : 0.95 : 2[3]1-2 min[3]30 min - 2 hr[3]Very High[3]Considered the gold standard for hindered amino acids, with a lower risk of epimerization compared to HBTU.[3] Recommended for difficult sequences.[3]
HBTU/DIEA Aminium/Uronium Salt1 : 0.9 : 21-2 min1-2 hrHighA reliable and cost-effective choice for routine couplings, though generally slower than HATU.[4] Can cause guanidinylation of the N-terminus if pre-activation is prolonged.[2]
DIC/OxymaPure Carbodiimide/ Additive1 : 1 : 1In situ1-4 hrGood to High[4]A robust, cost-effective, and safer alternative to HOBt-based reagents.[5] Performance is comparable to or better than DIC/HOBt.[3]
PyBOP/DIEA Phosphonium Salt1 : 1 : 2~1-2 min30 min - 2 hrHigh[4]A highly effective coupling reagent.[4] Byproducts are less hazardous than those of BOP.[6]

Note: AA refers to the amino acid, Fmoc-Arg(Pbf)-OH. Equivalents are relative to the resin loading capacity. DIEA stands for N,N-Diisopropylethylamine.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are for manual solid-phase peptide synthesis.

Protocol 1: High-Efficiency Coupling using HATU [3]

This protocol is recommended for challenging sequences or when maximal coupling efficiency is required.

  • Materials:

    • Fmoc-deprotected peptide-resin

    • Fmoc-D-Arg(Pbf)-OH (3-5 eq.)

    • HATU (2.9-4.8 eq.)

    • N,N-Diisopropylethylamine (DIEA) (6-10 eq.)

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Procedure:

    • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 20-30 minutes. Drain the solvent.

    • Activation Solution: In a separate reaction vessel, dissolve Fmoc-D-Arg(Pbf)-OH and HATU in a minimal volume of DMF. Add DIEA to the activation solution. The solution may change color. Allow for pre-activation for 1-2 minutes.

    • Coupling Reaction: Immediately add the activation solution to the prepared resin. Agitate the mixture at room temperature for 1-2 hours.

    • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (e.g., yellow beads) indicates complete coupling.

    • Washing: Upon completion, drain the reaction solution and wash the resin extensively with DMF (3-5 times).

Protocol 2: Standard Coupling using HBTU [7]

This protocol is suitable for routine incorporation of arginine.

  • Materials:

    • Fmoc-deprotected peptide-resin

    • Fmoc-Arg(Pbf)-OH (3-5 eq.)

    • HBTU (3-5 eq.)

    • DIEA (6-10 eq.)

    • DMF, peptide synthesis grade

  • Procedure:

    • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Ensure the N-terminal Fmoc group has been removed.

    • Activation Solution: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH and HBTU in a minimal amount of DMF. Add DIEA and mix for 1-2 minutes.

    • Coupling: Immediately add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

    • Washing: Wash the resin with DMF (5-7 times).

Protocol 3: Coupling using DIC/OxymaPure [3]

This protocol provides a robust and safer coupling method.

  • Materials:

    • Fmoc-deprotected peptide-resin

    • Fmoc-D-Arg(Pbf)-OH (3-5 eq.)

    • OxymaPure (3-5 eq.)

    • N,N'-Diisopropylcarbodiimide (DIC) (3-5 eq.)

    • DMF, peptide synthesis grade

  • Procedure:

    • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 20-30 minutes. Drain the solvent.

    • Coupling Solution: In a separate reaction vessel, dissolve Fmoc-D-Arg(Pbf)-OH and OxymaPure in DMF. Add this solution to the prepared resin and agitate briefly.

    • Activation: Add DIC to the resin slurry. Agitate the mixture at room temperature.

    • Monitoring: Monitor the reaction progress using a Kaiser test.

    • Washing: Upon completion, drain the reaction solution and wash the resin extensively with DMF (3-5 times).

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for evaluating the efficiency of different coupling reagents in solid-phase peptide synthesis.

G cluster_prep Resin Preparation cluster_coupling Coupling Evaluation (Parallel Experiments) cluster_A Reagent A (e.g., HATU) cluster_B Reagent B (e.g., HBTU) cluster_C Reagent C (e.g., DIC/Oxyma) cluster_analysis Analysis Resin Start with Peptide-Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (e.g., 20% Piperidine/DMF) Swell->Deprotect Wash1 Wash Resin (DMF) Deprotect->Wash1 Activate_A Activate Fmoc-Arg(Pbf)-OH with HATU/DIEA Wash1->Activate_A Activate_B Activate Fmoc-Arg(Pbf)-OH with HBTU/DIEA Wash1->Activate_B Activate_C Couple with DIC/OxymaPure Wash1->Activate_C Couple_A Couple to Resin Activate_A->Couple_A Wash_A Wash Resin Couple_A->Wash_A Cleave Cleave Peptide from Resin & Deprotect Side Chains Wash_A->Cleave Couple_B Couple to Resin Activate_B->Couple_B Wash_B Wash Resin Couple_B->Wash_B Wash_B->Cleave Wash_C Wash Resin Activate_C->Wash_C Wash_C->Cleave Analyze Analyze Crude Peptide (HPLC, MS) Cleave->Analyze Compare Compare Yield, Purity, and Side Products Analyze->Compare

Caption: Workflow for comparing coupling reagent efficiency in SPPS.

References

A Comparative Analysis of Pbf Protecting Group Cleavage Efficiency in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of Solid-Phase Peptide Synthesis (SPPS), particularly under Fmoc/tBu chemistry, the selection of a suitable protecting group for the guanidinium side chain of arginine is paramount for the successful synthesis of pure, high-yield peptides.[1] The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has become a cornerstone for this purpose, offering a balanced profile of stability and acid lability.[2][3] This guide provides a detailed comparison of the Pbf group's cleavage efficiency against other common sulfonyl-based protecting groups, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

The Role and Advantages of the Pbf Protecting Group

The primary function of the Pbf group is to protect the highly basic guanidinium side chain of arginine from engaging in unwanted side reactions during peptide chain elongation.[2][3] It remains stable under the basic conditions required for Fmoc group removal but is readily cleaved during the final trifluoroacetic acid (TFA) treatment.[2][3]

The Pbf group holds several distinct advantages over its predecessors, such as Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), and Tos (p-toluenesulfonyl):

  • Increased Acid Lability : The Pbf group is significantly more acid-labile than Pmc and Mtr, allowing for faster and more efficient cleavage under milder TFA conditions.[2][4] This is especially beneficial when synthesizing long peptides or sequences with multiple arginine residues, where complete deprotection can be challenging.[2][5]

  • Reduced Side Reactions : A critical advantage of Pbf is the significant reduction in the alkylation of tryptophan residues during cleavage.[2][6] The carbocation generated from the Pmc group is highly reactive and prone to modifying the indole ring of tryptophan, whereas the Pbf-derived carbocation is less reactive, leading to fewer impurities.[2][4]

  • Suppression of δ-Lactam Formation : During the coupling of an activated Fmoc-Arg(Pbf)-OH, intramolecular cyclization can lead to the formation of a non-reactive δ-lactam, causing a deletion sequence. Studies indicate that the Pbf group helps to minimize this side reaction compared to other protecting groups like bis-Boc.[2]

G cluster_0 Cleavage of Trp-containing Peptide with TFA cluster_1 Using Arg(Pbf) cluster_2 Using Arg(Pmc) start Peptide-Resin Cleavage pbf Pbf carbocation generated (less reactive) start->pbf Favored Pathway pmc Pmc carbocation generated (highly reactive) start->pmc Problematic Pathway pbf_result High Yield of Desired Peptide pbf->pbf_result Minimized Side Reaction pmc_result Tryptophan Alkylation (Side Product Formation) pmc->pmc_result Significant Side Reaction

Data Presentation: Quantitative Comparison

The selection of a protecting group directly impacts cleavage time, efficiency, and the potential for side reactions. The following tables summarize the key performance differences.

Table 1: Comparison of Arginine Protecting Group Characteristics

Protecting Group Relative Acid Lability Typical Cleavage Time Standard Cleavage Cocktail Key Advantages Major Disadvantages
Pbf Highest 1.5 - 3 hours TFA / TIS / H₂O (95:2.5:2.5) Rapid cleavage, reduced tryptophan alkylation.[4] Can be sterically bulky, potentially hindering some coupling reactions.[4]
Pmc Moderate 2 - 6 hours TFA / Scavengers (e.g., Reagent K) More stable than Pbf if required for specific strategies.[4] Slower cleavage, significant risk of tryptophan alkylation.[4]
Mtr Low 7.5 - 24 hours Harsher acid cocktails (e.g., with Thioanisole) High stability, sometimes used in Boc chemistry.[4] Very slow cleavage requires harsh conditions, high risk of side reactions.[4][5]

| Tos | Very Low | > 24 hours | Strong acids (e.g., HF) | Exceptionally stable. | Requires hazardous acids (HF) for removal, largely obsolete in Fmoc-SPPS.[4] |

Table 2: Cleavage Efficiency in a Tryptophan-Containing Peptide This table highlights the superior performance of Pbf in a direct comparison with Pmc for the synthesis of a peptide containing both arginine and tryptophan residues.

Protecting Group UsedCleavage ConditionsYield of Desired PeptideReference
Arg(Pbf)3-hour treatment with TFA69%[5][6]
Arg(Pmc)3-hour treatment with TFA46%[5][6]

Experimental Protocols

Detailed and optimized protocols are crucial for achieving high-purity peptides. Below are standard and specialized cleavage procedures.

Protocol 1: Standard Cleavage of Pbf-Protected Peptides

This protocol is suitable for the final cleavage and deprotection of most peptides containing Arg(Pbf) residues.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5, v/v/v), freshly prepared.[1][2]

  • Cold diethyl ether

  • Reaction vessel (e.g., fritted syringe)

  • Centrifuge

Procedure:

  • Resin Preparation : Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage Reaction : Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[1]

  • Agitation : Gently agitate or swirl the mixture at room temperature for 2-4 hours. For peptides with more than three Arg(Pbf) residues, extending the cleavage time to 3-6 hours may be necessary.[7][8]

  • Filtration : Filter the cleavage mixture to separate the resin, collecting the filtrate which contains the peptide.

  • Resin Washing : Wash the resin with a small amount of fresh TFA and combine the filtrates.[3]

  • Peptide Precipitation : Add the combined TFA solution dropwise into a centrifuge tube containing a large volume (at least 10x) of cold diethyl ether to precipitate the peptide.[7]

  • Isolation : Collect the precipitated peptide by centrifugation. Decant the ether.[2][7]

  • Washing and Drying : Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers. Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[7]

Protocol 2: Specialized Cleavage for Peptides with Arg(Pbf) and Trp

This protocol is optimized to minimize side reactions when cleaving peptides containing sensitive residues like Tryptophan alongside Arginine.

Materials:

  • Dried peptide-resin containing Arg(Pbf) and Trp

  • Cleavage Cocktail (Reagent R): TFA / Thioanisole / 1,2-ethanedithiol (EDT) / Anisole (90:5:3:2, v/v/v/v), freshly prepared.[9]

  • Cold diethyl ether

  • Reaction vessel, Centrifuge

Procedure:

  • Resin Preparation : Place the dried peptide-resin in the reaction vessel.

  • Cleavage Reaction : Add Reagent R to the resin (approx. 10 mL per gram of resin).[9]

  • Agitation : Allow the mixture to stand at room temperature for 2 hours with occasional agitation.[9] For complex peptides, this time can be extended up to 8 hours.[8]

  • Filtration : Filter the resin and collect the filtrate.

  • Resin Washing : Wash the resin with a small amount of fresh Reagent R (2 x 5 mL per gram of resin) and combine the filtrates.[9]

  • Peptide Precipitation, Isolation, and Drying : Follow steps 6-8 from Protocol 1.

Visualization of Experimental Workflow

G A 1. Dried Peptide-Resin B 2. Add Cleavage Cocktail (e.g., TFA/TIS/H₂O) A->B C 3. Agitate at RT (2-4 hours) B->C D 4. Filter to Separate Resin C->D E 5. Precipitate Peptide in Cold Diethyl Ether D->E F 6. Isolate by Centrifugation E->F G 7. Wash and Dry Crude Peptide F->G

References

Safety Operating Guide

Safe Disposal of H-Arg(pbf)-ome hcl: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential information on the proper disposal procedures for H-Arg(pbf)-ome hcl, a commonly used arginine analogue.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-impermeable gloves, splash goggles, and a lab coat. Ensure adequate ventilation in the handling area to avoid the formation and inhalation of dust. In case of a spill, prevent the chemical from entering drains and evacuate personnel from the immediate area.[1]

Quantitative Data

For easy reference, the key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C20H33ClN4O5S[2][3]
Molecular Weight 477.02 g/mol [2][3]
Appearance White to off-white powder
Storage Conditions -15°C[2] or 4°C, sealed away from moisture[3]

Disposal Protocol

The primary methods for the disposal of this compound involve chemical destruction or incineration. It is crucial to adhere to local, state, and federal environmental regulations.

Product Disposal:

The recommended method for the disposal of this compound is through a licensed chemical destruction plant.[1] An alternative is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[1] Under no circumstances should this chemical be discharged into sewer systems or contaminate water, foodstuffs, or animal feed.[1]

Contaminated Packaging Disposal:

Containers that have held this compound should be triple-rinsed with an appropriate solvent.[1] The rinsate should be collected and disposed of as chemical waste. After thorough cleaning, the packaging can be offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable for other purposes before disposal.[1]

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.

cluster_product Product Disposal cluster_packaging Contaminated Packaging Disposal start_product This compound Waste licensed_plant Licensed Chemical Destruction Plant start_product->licensed_plant Primary Method incineration Controlled Incineration with Flue Gas Scrubbing start_product->incineration Alternative Method improper_disposal Do Not Discharge to Sewer or Contaminate Environment start_product->improper_disposal start_packaging Contaminated Container triple_rinse Triple Rinse with Appropriate Solvent start_packaging->triple_rinse puncture Puncture to Prevent Reuse start_packaging->puncture Alternative collect_rinsate Collect Rinsate as Chemical Waste triple_rinse->collect_rinsate recycle Recycle or Recondition triple_rinse->recycle After Rinsing dispose_packaging Dispose of Container puncture->dispose_packaging

Caption: Disposal workflow for this compound and its contaminated packaging.

References

Safeguarding Your Research: A Comprehensive Guide to Handling H-Arg(pbf)-ome hcl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for H-Arg(pbf)-ome hcl, a key component in peptide synthesis. Adherence to these protocols will minimize risk and ensure the integrity of your research.

This compound, or N-ω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine methyl ester hydrochloride, is a white to off-white powder used as an arginine analogue.[1][2] While specific hazard data is not extensively documented in readily available safety data sheets, it is crucial to treat this compound with a high degree of caution, as with all laboratory chemicals, particularly those that are fine powders and potential sensitizers.[3][4]

Immediate Safety Protocols: Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound, especially in its powdered form.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.[5][6]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[6][7]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[5][6]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact with the peptide.[5][6]
Respiratory Protection Respirator / Dust MaskRecommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[6][7]
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where hazardous materials are handled.[5][6]

Operational Plan: From Receipt to Reaction

A systematic workflow is critical to minimize exposure and prevent contamination.

1. Receiving and Storage: Upon receipt, visually inspect the container for any damage or compromised seals. The product should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials.[8] Recommended long-term storage for the lyophilized powder is at -15°C or colder, protected from light.[6][8]

2. Handling and Weighing: All handling of powdered this compound must be conducted in a designated area, preferably within a certified chemical fume hood, to control exposure to dust and aerosols.[3][5]

  • Preparation: Before handling, ensure the fume hood is clean and uncluttered. Prepare all necessary equipment, including a sealable container for the weighed reagent.

  • Weighing: Use anti-static weighing techniques to minimize powder dispersion.[5] Weigh the desired amount of the compound on weighing paper and carefully transfer it to the sealable container, or weigh it directly into the container.[3]

  • Spill Management: In case of a spill, clean it up promptly. Contaminated materials, including gloves, should be disposed of in a dedicated waste container within the fume hood.[3]

3. Reconstitution and Use: If preparing a solution, allow the sealed vial to equilibrate to room temperature before opening to prevent condensation.[7] Add the appropriate solvent slowly and cap the container securely before mixing. All subsequent reaction steps should be performed within a fume hood whenever possible.[3]

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and any contaminated materials is essential for laboratory safety and environmental protection.

Waste TypeDisposal Procedure
Solid Waste Collect all materials contaminated with the peptide, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[6]
Liquid Waste Collect all aqueous and organic solutions containing the peptide in separate, sealed, and clearly labeled containers designated for chemical waste.[5][6]

Key Disposal Principles:

  • Never dispose of this compound down the drain or in regular trash.[5]

  • Follow all institutional and local regulations for chemical waste disposal.[5]

  • Decontaminate all equipment that has come into contact with the chemical before reuse or disposal.[5]

Emergency Procedures

In the event of accidental exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Skin/Eye Contact Flush immediately with water for at least 15 minutes.[5] Remove contaminated clothing and PPE. Seek medical attention if irritation persists.[5]
Inhalation Move to fresh air. If breathing is difficult, seek immediate medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Visualizing the Workflow

The following diagram illustrates the standard operating procedure for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood weigh Weigh Powder prep_hood->weigh reconstitute Reconstitute (if needed) weigh->reconstitute Optional reaction Perform Reaction weigh->reaction reconstitute->reaction solid_waste Dispose of Solid Waste reaction->solid_waste liquid_waste Dispose of Liquid Waste reaction->liquid_waste decontaminate Decontaminate Equipment solid_waste->decontaminate liquid_waste->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe

Caption: A flowchart outlining the safe handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.